Cinnamaldehyde dimethyl acetal
Description
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Structure
2D Structure
Properties
IUPAC Name |
[(E)-3,3-dimethoxyprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAOABFNWSOOLU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C=C/C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4364-06-1, 63511-93-3 | |
| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamaldehyde dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063511933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3,3-dimethoxypropen-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMALDEHYDE DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V01GQ3W5KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Cinnamaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of cinnamaldehyde (B126680) dimethyl acetal (B89532), a protected form of cinnamaldehyde. It details the compound's physicochemical properties, a robust synthesis protocol, and comprehensive characterization methodologies. This guide is intended to serve as a critical resource for professionals in organic synthesis, analytical chemistry, and drug development who require detailed procedural information and reference data for this compound.
Physicochemical Properties
Cinnamaldehyde dimethyl acetal, systematically named [(E)-3,3-dimethoxyprop-1-enyl]benzene, is the dimethyl acetal of cinnamaldehyde.[1][2] It is often used in organic synthesis to protect the aldehyde group of cinnamaldehyde during reactions where the aldehyde would otherwise be reactive. The compound is generally a pale yellow, oily liquid.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4] |
| Molecular Weight | 178.23 g/mol | [1][3][4] |
| CAS Number | 63511-93-3 / 4364-06-1 | [1][2][3][4] |
| Appearance | Pale yellow clear liquid | [3] |
| Boiling Point | 256.00 °C (at 760.00 mm Hg) | [3] |
| Specific Gravity | 1.016 to 1.020 @ 25 °C | [3] |
| Refractive Index | 1.530 to 1.534 @ 20 °C | [3] |
| Flash Point | 93.33 °C (200.00 °F) | [3] |
| Solubility | Soluble in alcohol; slightly soluble in water.[3] | |
| Stability | Stable under basic and neutral conditions; hydrolyzes in the presence of acid.[4] |
Synthesis: Acid-Catalyzed Acetalization
The most common method for synthesizing this compound is the acid-catalyzed reaction of cinnamaldehyde with methanol (B129727).[4] This reaction is an equilibrium process where methanol acts as both the nucleophile and the solvent.
2.1 Reaction Principle
The mechanism involves the initial protonation of the cinnamaldehyde carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol.[4][5] This forms a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and subsequent deprotonation gives the final acetal product.
Caption: Acid-catalyzed formation of this compound from cinnamaldehyde and methanol.
2.2 Experimental Protocol: Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
trans-Cinnamaldehyde (1.0 eq)
-
Anhydrous Methanol (used as solvent and reactant)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
-
Separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask containing anhydrous methanol (approx. 4 mL per 10 mmol of aldehyde), add trans-cinnamaldehyde (e.g., 10 mmol, 1.32 g).
-
Stir the mixture at room temperature to ensure dissolution.
-
Carefully add a catalytic amount of concentrated hydrochloric acid (1-2 drops).[5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the cinnamaldehyde spot/peak.[5] Reaction times typically range from 30 minutes to a few hours.[5]
Work-up and Purification:
-
Upon completion, neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.[5]
-
Remove the bulk of the methanol using a rotary evaporator.[5]
-
To the remaining residue, add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers and wash with brine (20 mL) to remove residual water.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
If necessary, purify the crude product by vacuum distillation.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized product. The typical workflow involves a combination of spectroscopic techniques.
Caption: A typical experimental workflow for the purification and characterization of the synthesized product.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound.[4]
Experimental Protocol:
-
Prepare the sample by dissolving a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to literature data.
Expected Spectral Data: The following tables summarize the characteristic chemical shifts for this compound.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Atom/Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl Group (Ar-H) | 7.22 - 7.41 | m | - | 5H |
| Vinylic Proton (C=CH-Ar) | 6.64 | d | 15.9 | 1H |
| Vinylic Proton (CH-CH=) | Varies | dd | Varies | 1H |
| Acetal Proton (CH(OMe)₂) | 4.96 | d | 5.0 | 1H |
| Methoxy Protons (-OCH₃) | ~3.3 | s | - | 6H |
| Source:[4][6] |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Phenyl Group (C-1') | 136.0 - 136.6 |
| Phenyl Group (C-3', 5') | 128.5 |
| Phenyl Group (C-4') | 128.0 - 127.8 |
| Phenyl Group (C-2', 6') | 126.6 |
| Vinylic Carbon (C-3) | 133.9 |
| Vinylic Carbon (C-2) | 125.6 |
| Acetal Carbon (C-1) | 102.9 |
| Methoxy Carbons (-OCH₃) | 52.6 |
| Source:[4][6] |
3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the conversion of the aldehyde functional group to an acetal.
Experimental Protocol:
-
Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
The most definitive change is the disappearance of the strong C=O stretching vibration of the aldehyde, which is prominent in the cinnamaldehyde spectrum around 1667-1680 cm⁻¹.[4][7]
3.3 Mass Spectrometry (MS)
Mass spectrometry, typically coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Dilute a small sample of the purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the sample into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum, typically using Electron Ionization (EI).
Expected Spectral Data: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions.
Table 4: Key Mass Spectrometry Fragments (EI-MS)
| m/z | Relative Intensity | Putative Fragment |
| 178 | Low | [M]⁺ (Molecular Ion) |
| 147 | 99.99 | [M - OCH₃]⁺ |
| 115 | 58.33 | [M - OCH₃ - CH₃OH]⁺ or [C₉H₇]⁺ |
| 121 | 36.46 | [C₈H₉O]⁺ |
| 77 | 32.29 | [C₆H₅]⁺ (Phenyl cation) |
| 103 | 31.12 | [C₈H₇]⁺ |
| Source:[1] |
Stability Considerations
While the acetal functional group is stable to bases and most nucleophiles, it is susceptible to hydrolysis under acidic conditions, which regenerates cinnamaldehyde and methanol.[4] It is also important to note that cinnamaldehyde can react with methanol, its analytical solvent, to form the dimethyl acetal over time.[6][8] This reaction is accelerated by higher concentrations of cinnamaldehyde, elevated storage temperatures, and exposure to light.[4][6][9] Therefore, when handling standard solutions of cinnamaldehyde in methanol for analytical purposes, these factors must be carefully controlled to prevent unintended acetal formation.[6][8][9]
References
- 1. This compound | C11H14O2 | CID 5463228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamic aldehyde, dimethyl acetal [webbook.nist.gov]
- 3. This compound, 4364-06-1 [thegoodscentscompany.com]
- 4. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
An In-depth Technical Guide to the Acid-Catalyzed Formation of Cinnamaldehyde Dimethyl Acetal
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the acid-catalyzed synthesis of cinnamaldehyde (B126680) dimethyl acetal (B89532). It is intended to serve as a technical resource for professionals in organic synthesis and drug development.
Introduction
Cinnamaldehyde is an α,β-unsaturated aldehyde that serves as the principal flavor component of cinnamon. In organic synthesis, the aldehyde functional group is highly reactive towards nucleophiles and can be susceptible to oxidation and reduction. To perform chemical transformations on other parts of the cinnamaldehyde molecule, such as the alkene, it is often necessary to temporarily protect the aldehyde group.
The formation of an acetal is a common and effective strategy for protecting aldehydes and ketones.[1] Specifically, the reaction of cinnamaldehyde with methanol (B129727) in the presence of an acid catalyst yields cinnamaldehyde dimethyl acetal. This derivative is stable under neutral or basic conditions and resistant to many nucleophiles and oxidants.[2] The protecting group can be readily removed by hydrolysis in aqueous acid to regenerate the original aldehyde.[3] This guide details the underlying chemical principles and practical methodologies for this important transformation.
Reaction Overview and Mechanism
The formation of this compound is a reversible, acid-catalyzed nucleophilic addition reaction.[4][5] Two equivalents of methanol add to the carbonyl carbon of cinnamaldehyde to form the acetal and one molecule of water. The reaction does not proceed in neutral or basic media because the hydroxyl group of the intermediate hemiacetal is a poor leaving group; acid is required to protonate it, creating a good leaving group (water).[1]
The overall reaction is as follows:
Cinnamaldehyde + 2 CH₃OH ⇌ this compound + H₂O (in the presence of H⁺)
The mechanism proceeds in two main stages: formation of a hemiacetal intermediate, followed by its conversion to the acetal.
Stage 1: Hemiacetal Formation
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5][6] This activation step lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to attack by a weak nucleophile like methanol.[6]
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon.[3]
-
Deprotonation: A base (such as another molecule of methanol) removes a proton from the oxonium ion to form the neutral hemiacetal intermediate.[3]
Stage 2: Acetal Formation 4. Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.[1][3] 5. Elimination of Water: The protonated hydroxyl group departs as a water molecule, a good leaving group. This results in the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion.[6][7] 6. Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbocation.[6] 7. Final Deprotonation: A base removes the final proton, yielding the this compound and regenerating the acid catalyst.[3][6]
The entire process is an equilibrium.[6] To drive the reaction to completion, it is common to use an excess of methanol or to remove the water as it is formed, in accordance with Le Châtelier's principle.[3][4]
Figure 1: Acid-catalyzed mechanism for this compound formation.
Quantitative Data and Reaction Parameters
The efficiency of this compound formation is influenced by several factors, including the choice of catalyst, solvent, dehydrating agent, and reaction conditions.[8][9] Studies have shown that the reaction rate is affected by the concentration of cinnamaldehyde, storage temperature, and exposure to light.[8][9][10]
| Parameter | Condition / Reagent | Result / Yield | Reference |
| Catalyst | p-Toluenesulfonic acid monohydrate | 91–93% | [11] |
| Catalyst | Hydrochloric acid (0.1 mol%) | >99% conversion | [12] |
| Catalyst | Aprotic Pyridinium Ions | High efficiency at low loadings | [2] |
| Dehydrating Agent | Trimethyl orthoformate | Drives equilibrium, high yield | [2][11] |
| Solvent | Anhydrous Methanol | Serves as reagent and solvent | [11] |
| Temperature | Room Temperature | Effective for high yield | [11] |
| Concentration | Higher cinnamaldehyde concentration | Accelerates acetal formation | [8][10] |
| Light | Light Illumination | Can promote the reaction | [8][10] |
Experimental Protocols
A reliable and high-yield procedure for the preparation of this compound has been published in Organic Syntheses.[11] This protocol utilizes trimethyl orthoformate as both a reagent and a dehydrating agent, which effectively drives the reaction equilibrium toward the product.
Synthesis of this compound
Materials:
-
trans-Cinnamaldehyde (66.0 g, 0.50 mole)
-
Trimethyl orthoformate (100 g, 1.06 mole)
-
Anhydrous methanol (450 mL)
-
p-Toluenesulfonic acid monohydrate (0.5 g)
Procedure:
-
Reaction Setup: A mixture of trans-cinnamaldehyde, trimethyl orthoformate, anhydrous methanol, and p-toluenesulfonic acid monohydrate is prepared in a suitable reaction flask equipped with a magnetic stirrer.
-
Reaction Execution: The mixture is stirred at room temperature for 24 hours.
-
Workup: The methanol and other volatile components are removed using a rotary evaporator.
-
Purification: The resulting residue is purified by distillation under reduced pressure. The product, this compound, is collected at a boiling point of 93–96°C at 0.2 mmHg.[11]
Expected Outcome: This procedure typically yields 81–83 g (91–93%) of pure this compound.[11]
Characterization: The product can be characterized using spectroscopic methods. The conversion of the aldehyde to the acetal results in a significant change in the UV-visible spectrum, as the conjugation of the carbonyl group is removed.[10] The product structure can be confirmed by IR and NMR spectroscopy.[11][13]
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The acid-catalyzed formation of this compound is a fundamental and highly efficient method for the protection of the aldehyde functional group. The reaction proceeds through a well-understood, two-stage mechanism involving a hemiacetal intermediate. By controlling reaction conditions, such as using an excess of alcohol and removing water, high yields of the desired acetal can be achieved. The stability of the resulting acetal under non-acidic conditions makes it an invaluable tool in multistep organic synthesis, allowing for selective transformations elsewhere in the molecule before facile deprotection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cinnamic aldehyde, dimethyl acetal [webbook.nist.gov]
Spectroscopic Profile of Cinnamaldehyde Dimethyl Acetal: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for cinnamaldehyde (B126680) dimethyl acetal (B89532) (3,3-dimethoxy-1-phenylprop-1-ene), a key fragrance and flavoring ingredient. It is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data, experimental protocols, and a logical workflow for spectroscopic characterization.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cinnamaldehyde dimethyl acetal.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 6.1-6.8 | Multiplet | 2H | Vinylic protons (-CH=CH-) |
| ~ 5.1-5.3 | Doublet | 1H | Acetal proton (-CH(OCH₃)₂) |
| ~ 3.3 | Singlet | 6H | Methoxyl protons (-OCH₃) |
Solvent: Typically CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data
Similar to the proton NMR data, the following are predicted chemical shifts for the carbon atoms in this compound. Acetal carbons typically appear in the 90-100 ppm range.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 136 | Quaternary aromatic carbon (C-Ar) |
| ~ 126-135 | Vinylic and aromatic carbons (CH=CH, CH-Ar) |
| ~ 102 | Acetal carbon (CH(OCH₃)₂) |
| ~ 53 | Methoxyl carbons (-OCH₃) |
Solvent: Typically CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: IR Spectroscopic Data
The formation of the dimethyl acetal from cinnamaldehyde results in distinct changes in the infrared spectrum. The most notable is the disappearance of the strong aldehyde C=O stretching vibration.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3060-3030 | Medium | Aromatic C-H stretch |
| ~ 3020 | Medium | Vinylic C-H stretch |
| ~ 2995-2830 | Medium-Strong | Aliphatic C-H stretch (from -OCH₃) |
| ~ 1650 | Medium | C=C stretch (alkene) |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |
| ~ 1120-1050 | Strong | C-O stretch (acetal) |
| ~ 970 | Strong | C-H bend (trans-alkene out-of-plane) |
| ~ 750, 690 | Strong | C-H bend (aromatic out-of-plane) |
Note: The characteristic aldehyde C=O stretch (around 1670 cm⁻¹) and C-H stretches (around 2740 and 2820 cm⁻¹) present in cinnamaldehyde are absent in the acetal.[1]
Table 4: Mass Spectrometry (GC-MS) Data
The following data represents the most abundant ions observed in the electron ionization (EI) mass spectrum of this compound.
| m/z | Relative Abundance | Proposed Fragment |
| 147 | 99.99% | [M - OCH₃]⁺ |
| 115 | 58.33% | [M - OCH₃ - CH₃OH]⁺ or [C₉H₇]⁺ |
| 121 | 36.46% | [C₉H₉O]⁺ |
| 77 | 32.29% | [C₆H₅]⁺ (Phenyl cation) |
| 103 | 31.12% | [C₈H₇]⁺ |
Source: PubChem CID 5463228.[2] Ionization Mode: Electron Ionization (EI).
Experimental Protocols
The following sections detail generalized methodologies for the acquisition of spectroscopic data for a liquid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity. Typical spectrometers operate at frequencies of 300-600 MHz for ¹H nuclei.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
FTIR Spectroscopy Protocol
For a liquid sample, the Attenuated Total Reflectance (ATR) or transmission method can be used.
-
ATR Method:
-
Background Spectrum: Ensure the ATR crystal (commonly diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.
-
-
Transmission Method (Neat Liquid):
-
Sample Preparation: Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin liquid film between the plates.
-
Data Acquisition: Mount the plates in the spectrometer's sample holder. Acquire the spectrum using similar parameters as the ATR method.
-
Cleaning: Disassemble the plates and clean them thoroughly with an appropriate solvent.
-
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100-1000 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[3]
-
Gas Chromatography (GC) Method:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet, which vaporizes the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms). A temperature program is used to separate the components, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used for small organic molecules.[4]
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion. The mass spectrum is typically scanned over a range of m/z 40-400.
-
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to this compound can be analyzed for its molecular ion and fragmentation pattern to confirm its identity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for chemical analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Cinnamaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cinnamaldehyde (B126680) dimethyl acetal (B89532). This document details the expected spectral data, outlines the experimental protocols for obtaining such data, and presents visual representations of the molecular structure and analytical workflow to aid in research and development.
Introduction
Cinnamaldehyde dimethyl acetal is the acetal derivative of cinnamaldehyde, a primary constituent of cinnamon oil. The protection of the aldehyde group as an acetal is a common strategy in organic synthesis to prevent its reaction under certain conditions. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide serves as a detailed reference for the interpretation of the ¹H and ¹³C NMR spectra of trans-cinnamaldehyde dimethyl acetal.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of trans-cinnamaldehyde dimethyl acetal. These predictions are based on the analysis of the parent compound, cinnamaldehyde, and established chemical shift ranges for dimethyl acetal and methoxy (B1213986) functional groups.[1][2][3][4][5]
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| H-7 (ortho-Ar) | ~ 7.40 | Multiplet | - | 2 |
| H-8, H-9 (meta, para-Ar) | ~ 7.25 - 7.35 | Multiplet | - | 3 |
| H-2 (trans-vinyl) | ~ 6.65 | Doublet | ~ 16.0 | 1 |
| H-3 (trans-vinyl) | ~ 6.20 | Doublet of Doublets | ~ 16.0, ~ 5.5 | 1 |
| H-1 (acetal) | ~ 5.40 | Doublet | ~ 5.5 | 1 |
| -OCH₃ (methoxy) | ~ 3.30 | Singlet | - | 6 |
Note: The chemical shifts for the aromatic and vinyl protons are based on the spectrum of trans-cinnamaldehyde and may be slightly shifted due to the presence of the dimethyl acetal group. The chemical shift of the acetal proton and methoxy protons are estimations based on typical values for such functional groups.
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-6 (ipso-Ar) | ~ 136 |
| C-9 (para-Ar) | ~ 129 |
| C-7 (ortho-Ar) | ~ 128 |
| C-8 (meta-Ar) | ~ 127 |
| C-2 (vinyl) | ~ 133 |
| C-3 (vinyl) | ~ 127 |
| C-1 (acetal) | ~ 103 |
| -OCH₃ (methoxy) | ~ 53 |
Note: The chemical shifts for the aromatic and vinyl carbons are based on the spectrum of trans-cinnamaldehyde. The chemical shifts for the acetal and methoxy carbons are estimations based on established ranges for these functional groups.[1][2]
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (B32938) (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
-
-
Referencing: The chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Visualizations
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Cinnamaldehyde Dimethyl Acetal
For Immediate Release
This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cinnamaldehyde (B126680) dimethyl acetal (B89532) (CAS No: 4364-06-1). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular identification and structural elucidation.
Cinnamaldehyde dimethyl acetal, with a molecular weight of 178.23 g/mol and a formula of C₁₁H₁₄O₂, is the protected acetal form of cinnamaldehyde.[1][2] Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, such as in botanical extracts or synthetic reaction mixtures.[1][3]
Experimental Protocol
The fragmentation data presented in this guide is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Instrumentation : The mass spectrum was acquired using a HITACHI M-80B mass spectrometer.[2]
-
Ionization Method : Electron Ionization (EI) was employed as the ionization technique, with an electron energy of 70 eV.[2]
-
Sample Introduction : The compound was introduced into the mass spectrometer via a gas chromatograph, ensuring separation from other potential components before analysis.[1]
This standard method involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes a series of predictable fragmentation reactions to yield smaller, charged ions. The resulting mass spectrum serves as a molecular "fingerprint."[1]
Quantitative Fragmentation Data
The electron ionization of this compound yields a characteristic pattern of fragment ions. The most significant ions, their mass-to-charge ratio (m/z), and relative abundance are summarized in the table below.
| m/z | Relative Abundance (%) | Proposed Ion Identity |
| 178 | Low / Not Observed | [C₁₁H₁₄O₂]⁺• (Molecular Ion, M⁺•) |
| 147 | 100.00 | [M - OCH₃]⁺ |
| 121 | 36.46 | [C₈H₉O]⁺ |
| 115 | 58.33 | [C₉H₇]⁺ |
| 103 | 31.12 | [C₈H₇]⁺ |
| 77 | 32.29 | [C₆H₅]⁺ |
Data sourced from MassBank of North America (MoNA), Accession ID MSBNK-Fac_Eng_Univ_Tokyo-JP008462.[2]
Analysis of the Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺•) with an m/z of 178. The molecular ion peak itself is often of low abundance or not observed. The subsequent fragmentation is dominated by cleavages adjacent to the oxygen atoms of the acetal group, a common pathway for ethers and acetals.
The base peak at m/z 147 is formed by the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) from the molecular ion. This is a classic alpha-cleavage event, resulting in a stable, resonance-stabilized oxonium ion.
Further fragmentation of the m/z 147 ion likely leads to the other major fragments. The ion at m/z 121 can be proposed to form via the loss of acetylene (B1199291) (C₂H₂, 26 Da). The prominent ion at m/z 115 likely arises from the loss of methanol (B129727) (CH₃OH, 32 Da) from the m/z 147 ion. Subsequent loss of another carbon monoxide molecule or rearrangement can lead to the formation of other smaller, aromatic fragments such as the phenylium ion at m/z 77 ([C₆H₅]⁺) and the ion at m/z 103 .
Visualization of Fragmentation Pathway
The logical relationship between the parent molecular ion and the major observed fragments is depicted in the following diagram.
Caption: EI fragmentation pathway of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Cinnamaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (B126680) dimethyl acetal (B89532), systematically known as [(E)-3,3-dimethoxyprop-1-enyl]benzene, is a protected form of cinnamaldehyde, the primary flavor and aroma compound in cinnamon. Its utility in organic synthesis, particularly as a protecting group for the aldehyde functionality, makes a thorough understanding of its physicochemical properties essential for researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of these properties, including detailed experimental protocols and visual representations of key chemical transformations.
Physicochemical Properties
The key physicochemical properties of cinnamaldehyde dimethyl acetal are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Pale yellow clear liquid (estimated) | [2] |
| Boiling Point | 256 °C @ 760 mmHg | [2] |
| 93-96 °C @ 0.2 mmHg | ||
| Density | 1.016 - 1.020 g/cm³ @ 25 °C | [2] |
| Refractive Index | 1.5300 - 1.5340 @ 20 °C | [2] |
Solubility and Stability
| Property | Value | Source(s) |
| Solubility in Water | 732.9 mg/L @ 25 °C (estimated) | [2] |
| Solubility in Organic Solvents | Soluble in alcohol | [2] |
| Stability | Stable under alkaline conditions. | [2] |
| Unstable in acidic conditions; undergoes rapid hydrolysis. | [1] | |
| Formation from cinnamaldehyde in methanol (B129727) is accelerated by increased temperature and light exposure. | [1] |
Experimental Protocols
Synthesis of this compound
A common and well-documented method for the synthesis of this compound is the acid-catalyzed acetalization of trans-cinnamaldehyde.
Materials:
-
trans-Cinnamaldehyde
-
Trimethyl orthoformate
-
Anhydrous methanol
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
In a suitable reaction vessel, combine 66.0 g (0.50 mole) of trans-cinnamaldehyde, 100 g (1.06 mole) of trimethyl orthoformate, and 450 ml of anhydrous methanol.
-
Add 0.5 g of p-toluenesulfonic acid monohydrate to the mixture to catalyze the reaction.
-
Stir the mixture at room temperature for 24 hours.
-
After the reaction is complete, remove the methanol using a rotary evaporator.
-
Purify the resulting residue by vacuum distillation to yield this compound (boiling point 93-96 °C at 0.2 mmHg).
Diagram of Synthesis Pathway:
Caption: Acid-catalyzed synthesis of this compound.
Characterization
Infrared (IR) Spectroscopy:
The successful formation of this compound from cinnamaldehyde can be readily confirmed by IR spectroscopy. The key diagnostic change is the disappearance of the strong carbonyl (C=O) stretching vibration of the aldehyde, typically observed around 1700 cm⁻¹, and the appearance of C-O ether stretches around 1100 cm⁻¹.[1]
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of this compound typically does not show a strong molecular ion peak (m/z 178). Common fragments observed include:
-
m/z 147: Loss of a methoxy (B1213986) group (-OCH₃)
-
m/z 115: Loss of both methoxy groups and a hydrogen atom
-
m/z 121, 103, 77: Further fragmentation of the phenylpropenyl backbone.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Stability and Reactivity
This compound is generally stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality in the presence of nucleophiles and bases.[1] However, it is highly susceptible to hydrolysis under acidic conditions, regenerating the parent cinnamaldehyde and methanol. This reactivity is fundamental to its use as a protecting group, as the aldehyde can be easily deprotected when needed.
The formation of this compound can also occur unintentionally during analytical procedures, such as HPLC, when cinnamaldehyde is dissolved in methanol. This in-situ acetal formation is influenced by the concentration of cinnamaldehyde, storage temperature, and exposure to light, and should be a consideration in the design of analytical methods for cinnamaldehyde-containing samples.[1]
Diagram of Hydrolysis Pathway:
Caption: Acid-catalyzed hydrolysis of this compound.
Conclusion
This technical guide provides a detailed summary of the key physicochemical properties of this compound, along with practical experimental protocols for its synthesis and characterization. For researchers and professionals in drug development and organic synthesis, a firm grasp of these properties, particularly its stability profile and reactivity, is crucial for its effective application as a protecting group and for the accurate analysis of cinnamaldehyde-containing materials.
References
Solubility and stability of cinnamaldehyde dimethyl acetal in organic solvents
An In-depth Technical Guide to the Solubility and Stability of Cinnamaldehyde (B126680) Dimethyl Acetal (B89532) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of cinnamaldehyde dimethyl acetal in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the foundational principles governing the solubility and stability of this acetal. It offers detailed experimental protocols for researchers to determine these critical parameters in their own laboratories. This guide is intended to be a valuable resource for formulation scientists, medicinal chemists, and other professionals working with this compound, enabling them to develop stable formulations and predict its behavior in various organic media.
Introduction
This compound, the protected form of cinnamaldehyde, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. Its stability in various formulations is a key advantage over the corresponding aldehyde, which can be prone to oxidation and other degradation reactions. A thorough understanding of its solubility and stability in organic solvents is paramount for effective formulation development, ensuring product efficacy and shelf-life. This guide outlines the theoretical and practical aspects of these properties.
Principles of Solubility
The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses both non-polar (benzene ring, hydrocarbon backbone) and moderately polar (dimethyl acetal group) features. This structure suggests that it will be more soluble in organic solvents than in water.
Qualitative Solubility: Published data indicates that this compound is soluble in alcohols.[1] While specific quantitative data is scarce, its molecular structure suggests good solubility in a range of common organic solvents.
Factors Influencing Solubility:
-
Solvent Polarity: Solvents with polarities similar to this compound are likely to be effective.
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Hydrogen Bonding: The oxygen atoms in the acetal group can act as hydrogen bond acceptors, influencing solubility in protic solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 732.9 mg/L (estimated) | [1] |
| Alcohol | Not Specified | Soluble | [1] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in an organic solvent.
Method: Isothermal Shake-Flask Method
This method is suitable for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge (optional)
-
HPLC or GC for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. If necessary, centrifuge the sample to facilitate separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability of this compound
Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The stability of this compound can be influenced by several factors.
Factors Affecting Stability:
-
pH: Acetals are labile in the presence of acid, which catalyzes their hydrolysis back to the corresponding aldehyde and alcohol. They are generally stable to bases.
-
Solvent: Protic solvents, especially in the presence of an acid catalyst, can facilitate hydrolysis. The formation of this compound has been observed when cinnamaldehyde is dissolved in methanol (B129727), and this reaction is influenced by concentration, temperature, and light.[2][3][4]
-
Temperature: Higher temperatures can accelerate the rate of degradation, particularly hydrolysis.
-
Light: Exposure to light may also promote degradation.[3][4]
Degradation Pathway: Acid-Catalyzed Hydrolysis
The primary degradation pathway for this compound in the presence of acid and water is hydrolysis. The reaction proceeds through a carbocation intermediate.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocol for Stability Assessment
This protocol describes a method to assess the stability of this compound in a given organic solvent under specific conditions.
Method: HPLC-Based Stability Indicating Method
Apparatus:
-
HPLC with a suitable detector (e.g., UV)
-
Constant temperature oven or chamber
-
pH meter (if aqueous solutions are involved)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the organic solvent of interest at a known concentration.
-
Stress Conditions: Aliquot the solution into several vials. Expose the vials to various stress conditions, such as:
-
Acidic/Basic Conditions: Add a small amount of acid (e.g., HCl) or base (e.g., NaOH) to the solution.
-
Elevated Temperature: Store vials at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose vials to a controlled light source.
-
Include a control sample stored at ambient temperature in the dark.
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Analysis: Analyze the samples by HPLC. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point. Calculate the degradation rate and identify any major degradation products.
References
Crystal Structure Analysis of Cinnamaldehyde Dimethyl Acetal Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Crystal Structure Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation, which are critical parameters for understanding the structure-property relationships of a compound. For drug development professionals, elucidating the crystal structure of a molecule like a cinnamaldehyde (B126680) dimethyl acetal (B89532) derivative is crucial for understanding its interaction with biological targets and for designing new therapeutic agents.
Experimental Protocols
A successful crystal structure analysis involves a multi-step process, from the synthesis of the target compounds to the final refinement of the crystallographic data.
Synthesis and Purification of Cinnamaldehyde Dimethyl Acetal Derivatives
The synthesis of this compound derivatives typically begins with the protection of the aldehyde group of the parent cinnamaldehyde or a substituted cinnamaldehyde.
General Acetalization Protocol:
-
Reaction Setup: Cinnamaldehyde or a substituted derivative is dissolved in an excess of methanol, which acts as both the solvent and a reactant.
-
Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid, is added to the solution.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Crystallization
Obtaining single crystals of suitable quality is often the most challenging step. Several crystallization techniques can be employed:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a decrease in solubility and subsequent crystal growth.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.[1]
Data Presentation
The quantitative data obtained from a crystal structure analysis should be presented in a clear and structured format to allow for easy comparison between different derivatives. The following tables illustrate the type of data that would be collected.
Table 1: Hypothetical Crystallographic Data for this compound Derivatives
| Parameter | Derivative 1 (Unsubstituted) | Derivative 2 (4-Chloro) | Derivative 3 (4-Methoxy) |
| Chemical Formula | C₁₁H₁₄O₂ | C₁₁H₁₃ClO₂ | C₁₂H₁₆O₃ |
| Formula Weight | 178.23 | 212.66 | 208.25 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |
| a (Å) | 10.123(4) | 8.456(2) | 12.345(5) |
| b (Å) | 5.678(2) | 11.234(3) | 6.789(3) |
| c (Å) | 16.789(6) | 13.456(4) | 14.567(6) |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.76(3) | 90 | 105.43(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 953.4(6) | 1278.9(5) | 1178.2(8) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.242 | 1.104 | 1.173 |
| Absorption Coefficient (mm⁻¹) | 0.086 | 0.285 | 0.083 |
| F(000) | 384 | 448 | 448 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.123 | R₁ = 0.038, wR₂ = 0.105 | R₁ = 0.051, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 | 1.03 | 1.06 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound Derivatives
| Bond/Angle | Derivative 1 (Unsubstituted) | Derivative 2 (4-Chloro) | Derivative 3 (4-Methoxy) |
| C1-O1 | 1.412(3) | 1.415(2) | 1.409(4) |
| C1-O2 | 1.414(3) | 1.413(2) | 1.411(4) |
| C1-C2 | 1.501(4) | 1.503(3) | 1.498(5) |
| C2=C3 | 1.335(4) | 1.332(3) | 1.338(5) |
| C3-C4 (phenyl) | 1.472(4) | 1.475(3) | 1.469(5) |
| O1-C1-O2 | 111.5(2) | 111.8(1) | 111.2(3) |
| C1-C2-C3 | 125.4(3) | 125.1(2) | 125.8(4) |
| C2-C3-C4 | 128.9(3) | 129.2(2) | 128.5(4) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.
Caption: Experimental workflow for the crystal structure analysis of this compound derivatives.
Caption: Logical relationship between molecular structure and properties of cinnamaldehyde derivatives.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture. While specific crystallographic data for a broad range of these compounds is not yet widely published, the experimental protocols and data analysis frameworks outlined in this guide provide a solid foundation for researchers. Such studies are essential for advancing our understanding of structure-activity relationships and for the rational design of new molecules in drug discovery and materials science.
References
Theoretical and Computational Insights into Cinnamaldehyde Dimethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamaldehyde (B126680) dimethyl acetal (B89532), a protected form of the bioactive cinnamaldehyde, plays a significant role in organic synthesis and can form spontaneously under certain analytical conditions. While comprehensive theoretical and computational studies dedicated solely to this molecule are not abundant in peer-reviewed literature, the principles of computational chemistry provide a robust framework for understanding its structural, electronic, and reactive properties. This guide synthesizes available information and extrapolates from computational studies of the parent aldehyde to present a detailed overview of the theoretical underpinnings of cinnamaldehyde dimethyl acetal. It includes hypothetical yet representative data from Density Functional Theory (DFT) calculations, detailed computational protocols, and a logical workflow for such studies.
Introduction
Cinnamaldehyde, the primary constituent of cinnamon oil, is a well-studied α,β-unsaturated aldehyde with a range of biological activities. Its dimethyl acetal derivative serves as a crucial protecting group in synthetic organic chemistry, masking the reactive aldehyde functionality. Furthermore, the formation of this compound has been observed as a reaction product when cinnamaldehyde is analyzed in a methanol (B129727) solvent, particularly during HPLC analysis, which can be influenced by concentration, temperature, and light exposure[1][2][3]. Understanding the molecular properties of this acetal is therefore of interest for both synthetic and analytical applications.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine molecules at the atomic level. Although specific, published DFT studies on this compound are limited, the methodologies are well-established from extensive research on its parent compound, cinnamaldehyde[4][5][6][7][8]. These principles can be directly applied to elucidate the acetal's characteristics[9].
Computational Methodology: A Detailed Protocol
This section outlines a typical and robust protocol for conducting a theoretical and computational study of this compound using DFT.
2.1. Software and Hardware
-
Software: Gaussian 16 suite of programs is a standard for such calculations. GaussView 6 can be used for molecular building and visualization of results. Other software packages like Q-Chem or PySCF can also be employed.
-
Hardware: A high-performance computing (HPC) cluster with multiple cores and significant RAM is recommended for efficient computation, especially for frequency and transition state calculations.
2.2. Geometry Optimization
-
Initial Structure: The initial 3D structure of this compound is constructed using a molecular builder like GaussView.
-
Method: The geometry is optimized to find the lowest energy conformation.
-
Level of Theory: A common and effective level of theory for organic molecules is the B3LYP hybrid functional.
-
Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance of accuracy and computational cost for molecules of this size, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for more accurate geometry.
-
Convergence Criteria: Default convergence criteria in Gaussian are typically sufficient.
-
Verification: The optimization is confirmed to have reached a true minimum on the potential energy surface by performing a subsequent frequency calculation and ensuring the absence of imaginary frequencies.
2.3. Vibrational Frequency Analysis
-
Purpose: To calculate the infrared (IR) spectrum and to confirm that the optimized geometry is a true minimum.
-
Method: A frequency calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).
-
Output: The output will provide the vibrational frequencies, their corresponding IR intensities, and the zero-point vibrational energy (ZPVE).
2.4. Electronic Properties Analysis
-
Method: The optimized geometry is used for a single-point energy calculation to determine electronic properties.
-
Key Properties:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hyperconjugative interactions, and bond orders.
-
2.5. Reaction Pathway and Transition State Analysis
-
Purpose: To computationally investigate reaction mechanisms, such as hydrolysis or formation of the acetal.
-
Method: This involves locating the transition state (TS) structure for a given reaction step. The QST2 or QST3 methods in Gaussian can be used to provide an initial guess for the TS, followed by optimization using a method like Berny optimization (Opt=TS).
-
Verification: A frequency calculation on the TS structure should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the correct reactants and products.
Data Presentation: Hypothetical Computational Results
The following tables present hypothetical but realistic quantitative data that would be expected from a DFT study of this compound at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Calculated Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Lengths | C=C (alkene) | ~1.34 |
| C-C (alkene-phenyl) | ~1.48 | |
| C-O (acetal) | ~1.41 | |
| C-H (aromatic) | ~1.08 | |
| Bond Angles | C=C-C (alkene) | ~125° |
| C-O-C (acetal) | ~113° | |
| H-C-H (methoxy) | ~109.5° | |
| Dihedral Angles | C-C-C=C | Defines planarity |
| O-C-O-C | Defines acetal conformation |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic | ~3020 - 3065 |
| C=C Stretch | Aromatic | ~1450 - 1625 |
| C=C Stretch | Alkene | ~1630 |
| C-O-C Stretch | Acetal | ~1000 - 1200 |
| C-H Stretch | Aliphatic | ~2820 - 2980 |
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.30 |
Table 4: Illustrative Transition State Analysis Data for Acetal Hydrolysis
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Protonation | Acetal + H₃O⁺ | [TS1] | Protonated Acetal + H₂O | 5.2 |
| C-O Cleavage | Protonated Acetal | [TS2] | Hemiacetal + CH₃OH | 12.8 |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for a comprehensive computational study of this compound.
Conclusion
While direct experimental and computational data on this compound is not as prevalent as for its parent aldehyde, established theoretical chemistry protocols provide a clear and reliable path to understanding its molecular characteristics. By applying DFT methods such as B3LYP with a 6-311++G(d,p) basis set, researchers can accurately predict its geometry, vibrational spectra, and electronic properties. Furthermore, these computational tools are invaluable for investigating reaction mechanisms, such as the conditions of its formation and hydrolysis. This guide provides a foundational protocol and representative data to aid researchers in designing and interpreting their own theoretical studies of this compound and related compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Computational Chemistry — Schreiner Group [uni-giessen.de]
- 3. Structural Determinants for the Antidepressant Activity of St. John’s Wort (Hypericum perforatum): A Combined Theoretical and Experimental Study | MDPI [mdpi.com]
- 4. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials [pubmed.ncbi.nlm.nih.gov]
- 7. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 8. ritme.com [ritme.com]
- 9. scribd.com [scribd.com]
Quantum Chemical Calculations for Cinnamaldehyde Dimethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (B126680) dimethyl acetal (B89532), a protected form of the bioactive cinnamaldehyde, serves as a crucial intermediate in organic synthesis and drug design. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for optimizing reaction conditions and designing novel therapeutic agents. Quantum chemical calculations provide a powerful in silico approach to elucidate these molecular characteristics with high accuracy. While comprehensive, peer-reviewed computational studies specifically targeting cinnamaldehyde dimethyl acetal are not widely available in public literature, the principles and methodologies are well-established. This technical guide outlines the theoretical framework for such calculations, presents expected data based on analogous molecules, and provides a workflow for researchers to conduct their own investigations.[1]
This compound's primary role in organic synthesis is to act as a protecting group for the highly reactive aldehyde functionality of cinnamaldehyde.[1] This protection allows for chemical transformations on other parts of the molecule without unintended reactions at the aldehyde site.[1] The acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.[1]
Computational Methodology
The predominant method for quantum chemical calculations of organic molecules like this compound is Density Functional Theory (DFT).[1] This approach offers a favorable balance between computational cost and accuracy.[1] A typical computational protocol would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. A common functional and basis set combination for this purpose is B3LYP with a 6-311++G(d,p) basis set.[2][3][4]
-
Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict vibrational spectra (IR and Raman).
-
Electronic Property Calculations: From the optimized geometry, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution.
-
Spectroscopic Simulations: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra and predict NMR chemical shifts.[5]
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.
Predicted Molecular Properties
While specific published data for this compound is scarce, theoretical calculations would yield valuable insights into its structure and reactivity.[1] The following tables summarize the expected quantitative data based on DFT calculations of the parent molecule, cinnamaldehyde, and general principles of computational chemistry.
Table 1: Predicted Geometrical Parameters
The geometry optimization would provide key bond lengths, bond angles, and dihedral angles that define the molecule's 3D shape.
| Parameter | Bond/Angle | Predicted Value (Å/°) |
| Bond Lengths | C=C (alkene) | ~1.34 |
| C-C (alkene-phenyl) | ~1.48 | |
| C-O (acetal) | ~1.41 | |
| C-H (aromatic) | ~1.08 | |
| Bond Angles | C=C-C (alkene) | ~125° |
| C-O-C (acetal) | ~113° | |
| H-C-H (methoxy) | ~109.5° | |
| Dihedral Angles | C-C-C=C | Defines planarity |
| O-C-O-C | Defines acetal conformation | |
| (Data is hypothetical and based on typical values for similar functional groups[1]) |
Table 2: Predicted Vibrational Frequencies
Frequency calculations can predict the infrared (IR) spectrum, which is useful for functional group identification. The formation of the acetal from cinnamaldehyde is confirmed by the disappearance of the aldehyde C=O stretch and the appearance of C-O-C acetal stretching vibrations.[1]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | ~3019 - 3061 |
| Alkene C=C | Stretch | ~1627 |
| Aromatic C=C | Stretch | ~1449 - 1624 |
| Acetal C-O-C | Stretch | ~1000 - 1200 |
| (Data adapted from typical IR frequencies[1]) |
Table 3: Predicted Electronic Properties
The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Gap | 5.0 to 6.0 |
| (Values are illustrative and based on DFT studies of cinnamaldehyde[6]) |
Reaction Mechanism and Transition State Analysis
Quantum chemical calculations are particularly useful for studying reaction mechanisms. For instance, in reactions where this compound is a reactant, DFT can be used to model the transition states and determine activation energies. This is crucial for understanding reaction kinetics and selectivity.
Acetal Formation and Hydrolysis
The formation of this compound from cinnamaldehyde and methanol (B129727) is typically catalyzed by a Brønsted acid.[1] The mechanism involves the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[1] A subsequent elimination of water and a second methanol attack yields the acetal.[1] The reverse reaction, hydrolysis, is also acid-catalyzed.[1]
The following diagram illustrates the key steps in the acid-catalyzed formation of this compound.
References
- 1. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 2. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. Solvents effects: Density Functional Theory studies of Trans-Cinnamaldehyde [chemistry.semnan.ac.ir]
The Specter in the Sample: A Technical Guide to Cinnamaldehyde and the Artifactual Formation of its Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the complexities surrounding the analysis of cinnamaldehyde (B126680) from natural sources and the common, yet often misinterpreted, appearance of cinnamaldehyde dimethyl acetal (B89532). While cinnamaldehyde is a well-documented bioactive compound naturally occurring in Cinnamomum species, its dimethyl acetal is predominantly an artifact of analytical procedures. Understanding this distinction is critical for accurate research and development.
Cinnamaldehyde: A Key Bioactive Natural Product
Cinnamaldehyde is the primary organic compound responsible for the characteristic flavor and aroma of cinnamon.[1][2] It is a phenylpropanoid, naturally synthesized in plants through the shikimate pathway.[2]
Natural Sources
The principal natural sources of cinnamaldehyde are the bark and leaves of trees belonging to the genus Cinnamomum. The essential oil of cinnamon bark can contain up to 90% cinnamaldehyde.[1] Various species are known to be rich in this compound.[3][4]
Biosynthesis of Cinnamaldehyde
The biosynthesis of cinnamaldehyde begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to cinnamic acid, which is then further processed to yield cinnamaldehyde.[5][6]
Caption: Biosynthetic pathway of cinnamaldehyde from L-phenylalanine.
Biological Activities
Cinnamaldehyde has been the subject of extensive research due to its wide range of biological activities. These include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][7][8][9]
The Formation of Cinnamaldehyde Dimethyl Acetal: An Analytical Pitfall
Crucially, this compound is not typically found in nature. Its presence in analytical results is most often the consequence of a chemical reaction between cinnamaldehyde and methanol (B129727) during sample preparation or analysis.[10][11][12][13] This reaction, known as acetalization, is a significant potential source of error in the quantification of cinnamaldehyde.
The Acetalization Reaction
The aldehyde functional group of cinnamaldehyde can react with an alcohol, such as methanol, in the presence of an acid catalyst to form an acetal. This reaction can be accelerated by factors such as heat and prolonged storage.[10][12]
Caption: Acetalization of cinnamaldehyde with methanol.
Quantitative Considerations
The formation of this compound is influenced by several factors, including the concentration of cinnamaldehyde, storage temperature, and exposure to light.[10][11][12] The stability of cinnamaldehyde in methanolic solutions is a critical consideration for accurate quantification.
| Parameter | Observation | Reference |
| Solvent | Formation of this compound observed in methanol solutions. | [10][11][12] |
| Concentration | Acetal formation is dependent on the concentration of cinnamaldehyde. | [11] |
| Temperature | Heating samples in methanol can accelerate acetalization. | [10][12] |
| Storage | Prolonged storage of cinnamaldehyde in methanol can lead to increased acetal formation. | [10] |
Recommended Experimental Protocols
To ensure the accurate analysis of cinnamaldehyde from natural sources and avoid the artifactual formation of its dimethyl acetal, the following protocols are recommended.
Extraction of Cinnamaldehyde via Steam Distillation
This method avoids the use of methanol, thereby preventing acetal formation during the extraction process.
Objective: To extract cinnamaldehyde-rich essential oil from cinnamon bark.
Materials:
-
Cinnamon bark, coarsely ground
-
Distilled water
-
Steam distillation apparatus (heating mantle, distillation flask, condenser, receiving flask)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Organic solvent (e.g., diethyl ether or hexane)
Procedure:
-
Place the ground cinnamon bark into the distillation flask and add a sufficient amount of distilled water.
-
Assemble the steam distillation apparatus.
-
Heat the flask to generate steam. The steam will vaporize the volatile components of the cinnamon bark, including cinnamaldehyde.
-
The steam and volatile compounds will pass through the condenser, and the resulting distillate (a mixture of water and essential oil) is collected in the receiving flask.
-
Transfer the distillate to a separatory funnel.
-
Extract the cinnamaldehyde from the aqueous layer using an appropriate organic solvent.
-
Collect the organic layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
The solvent can then be carefully removed under reduced pressure to yield the essential oil.[14]
Quantification of Cinnamaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the separation and quantification of volatile compounds like cinnamaldehyde.
Objective: To quantify the cinnamaldehyde content in an essential oil sample.
Materials and Reagents:
-
Cinnamon essential oil sample
-
trans-Cinnamaldehyde standard (≥98% purity)
-
Internal Standard (IS), e.g., ethyl benzoate
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
GC-MS system with an appropriate capillary column (e.g., HP-5ms)
Procedure:
-
Standard Preparation: Prepare a stock solution of the trans-cinnamaldehyde standard and the internal standard in the chosen solvent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the cinnamon essential oil sample in the chosen solvent and add a known amount of the internal standard.
-
GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
The separation of compounds is achieved based on their boiling points and interaction with the stationary phase of the column.
-
As compounds elute from the column, they are ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum provides a "molecular fingerprint" for identification by comparison to a spectral library (e.g., NIST).
-
-
Quantification: Integrate the peak area of the specific ion corresponding to cinnamaldehyde and the internal standard. Construct a calibration curve from the standard solutions and determine the concentration of cinnamaldehyde in the sample.[15]
Caption: Recommended workflow for cinnamaldehyde analysis.
Physicochemical and Spectroscopic Data
The following table summarizes key data for cinnamaldehyde and its dimethyl acetal.
| Property | Cinnamaldehyde | This compound | Reference |
| Molecular Formula | C₉H₈O | C₁₁H₁₄O₂ | [2],[16] |
| Molar Mass | 132.16 g/mol | 178.23 g/mol | [2],[16] |
| Appearance | Yellowish, viscous liquid | - | [2] |
| Boiling Point | 248 °C | - | [2] |
| Refractive Index (@ 20°C) | 1.619 - 1.625 | 1.530 - 1.534 | [1],[17] |
| Specific Gravity (@ 20°C or 25°C) | 1.051 - 1.056 | 1.016 - 1.020 | [1],[17] |
Conclusion
For professionals in research, science, and drug development, a precise understanding of the compounds under investigation is paramount. While cinnamaldehyde is a naturally occurring bioactive molecule with significant therapeutic potential, this compound is primarily an artifact of analytical methods employing methanol. By implementing appropriate extraction and analytical protocols, such as steam distillation and GC-MS with non-methanolic solvents, researchers can ensure the accurate identification and quantification of cinnamaldehyde, thereby avoiding misleading results and advancing the reliable study of this important natural product.
References
- 1. (E)-cinnamaldehyde, 14371-10-9 [thegoodscentscompany.com]
- 2. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 3. Sources, extraction and biological activities of cinnamaldehyde [tips.sums.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 13. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. benchchem.com [benchchem.com]
- 16. This compound | C11H14O2 | CID 5463228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound, 4364-06-1 [thegoodscentscompany.com]
A Technical Guide to the Heterogeneous Catalytic Synthesis of Cinnamaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of cinnamaldehyde (B126680) dimethyl acetal (B89532), a valuable fragrance and flavor ingredient and a versatile chemical intermediate, with a focus on sustainable and efficient heterogeneous catalytic methods. Traditional homogeneous acid catalysts, while effective, pose challenges related to corrosion, catalyst separation, and waste generation. Heterogeneous catalysts offer a robust alternative, providing ease of recovery, reusability, and improved process economics. This document details the core principles, experimental methodologies, and comparative performance of various solid acid catalysts for this important transformation.
Introduction: The Acetalization of Cinnamaldehyde
The synthesis of cinnamaldehyde dimethyl acetal is an acid-catalyzed reaction involving the protection of the aldehyde functional group of cinnamaldehyde through the reaction with methanol (B129727). This reversible reaction is typically driven to completion by removing the water byproduct or using an excess of the alcohol reactant.
The overall reaction is as follows:
Cinnamaldehyde + 2 Methanol ⇌ this compound + Water
Heterogeneous catalysts, such as zeolites, metal-organic frameworks (MOFs), sulfonated carbons, and supported heteropolyacids, provide active sites for the reaction to occur on a solid surface, simplifying downstream processing and enabling continuous flow operations. The choice of catalyst is critical and is primarily governed by factors such as acidity (both Brønsted and Lewis), porosity, surface area, and stability.[1]
Comparative Performance of Heterogeneous Catalysts
The selection of an appropriate catalyst is crucial for achieving high yield and selectivity in the synthesis of this compound. The following table summarizes quantitative data from various studies, providing a comparative overview of different heterogeneous catalyst systems. Note that reaction conditions can significantly influence outcomes, and direct comparison should be made with caution.
| Catalyst Type | Specific Catalyst | Substrate(s) | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference(s) |
| Zeolite | H-Beta | Benzaldehyde, Glycol | Reflux | 2 | >90 | - | >98 | [2] (representative) |
| Zeolite | NaY-encapsulated H₃PW₁₂O₄₀ | Cinnamaldehyde, Glycerol | 100 | 5 | 89 (Glycerol) | - | - | [3] |
| Heteropolyacid | 12-Molybdophosphoric acid-SiO₂ | Cinnamaldehyde, Methanol | RT | 2.5 | - | 81 | - | [4] |
| Heteropolyacid | Fe₃O₄@SiO₂@H₃PW₁₂O₄₀ | Cinnamaldehyde, Glycerol | 120 | - | 78 (Glycerol) | - | >87 (cyclic acetals) | [3] |
| MOF | Cu₃(BTC)₂ | Benzaldehyde, Methanol | RT | 24 | ~95 | ~95 | >99 | Data inferred from similar aldehydes |
| Sulfonated Resin | Amberlyst-15 | α-Amyl Cinnamaldehyde, Ethanol | 85 | 5 | >97 | ~93 | >90 | [2] (representative) |
Note: "RT" denotes room temperature. Data for some catalyst types with cinnamaldehyde and methanol specifically is limited; therefore, representative data from similar substrates (e.g., benzaldehyde, other acetalizations) is included to indicate typical performance.
Key Experimental Protocols
Detailed methodologies are essential for the successful synthesis and analysis of this compound. The following sections provide generalized protocols for catalyst preparation and the acetalization reaction. These should be considered as starting points and may require optimization.
General Protocol for Acetalization Reaction
This procedure is adaptable for various solid acid catalysts.
Materials:
-
trans-Cinnamaldehyde
-
Anhydrous Methanol (excess)
-
Heterogeneous Catalyst (e.g., Zeolite H-Beta, dried prior to use)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction flask (round-bottom) equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Catalyst Activation: Activate the heterogeneous catalyst by heating under vacuum or inert atmosphere to remove adsorbed water. For example, Zeolite H-Beta can be activated at 400°C for 4 hours.
-
Reaction Setup: To a round-bottom flask, add trans-cinnamaldehyde (1 equivalent), anhydrous methanol (10-20 equivalents), and the activated heterogeneous catalyst (5-15 wt% relative to the aldehyde).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to the reflux temperature of methanol, ~65°C) for the specified time (e.g., 2-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the catalyst by filtration or centrifugation.
-
Purification: Remove the excess methanol from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Catalyst Preparation: Sulfonated Carbon
Materials:
-
Biomass precursor (e.g., starch, cellulose)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Furnace or oven
-
Sealed autoclave (optional)
Procedure:
-
Carbonization: Place the biomass precursor in a furnace and heat under an inert atmosphere (e.g., N₂) at a high temperature (e.g., 400-600°C) for several hours to produce a carbonaceous material (biochar).
-
Sulfonation: Mix the obtained biochar with concentrated sulfuric acid in a flask. Heat the mixture at a specific temperature (e.g., 150-200°C) for several hours with stirring. This step introduces -SO₃H (sulfonic acid) groups onto the carbon surface.
-
Washing and Drying: After cooling, carefully add deionized water to the mixture. Wash the sulfonated carbon material repeatedly with hot deionized water until the washings are neutral (pH ~7) to remove any residual acid.
-
Activation: Dry the washed catalyst in an oven at approximately 100-120°C overnight. The resulting black powder is the active sulfonated carbon catalyst.
Reaction Mechanisms and Process Workflows
Visualizing the reaction pathways and experimental processes can aid in understanding and optimizing the synthesis.
General Mechanism of Acid-Catalyzed Acetalization
The reaction proceeds via a two-step mechanism initiated by the protonation of the carbonyl oxygen by an acid site on the catalyst surface. This is followed by the nucleophilic attack of methanol to form a hemiacetal intermediate, which is then further protonated and reacts with a second molecule of methanol to form the stable dimethyl acetal.
Caption: Acid-catalyzed mechanism for the formation of this compound.
Experimental Workflow for Catalyst Screening
A systematic workflow is crucial for identifying the optimal catalyst and reaction conditions for the synthesis. This involves catalyst preparation, characterization, activity testing, and analysis of results, followed by optimization loops.
Caption: A typical workflow for screening and optimizing heterogeneous catalysts.
Conclusion
The use of heterogeneous catalysts for the synthesis of this compound presents a significant advancement over traditional homogeneous methods. Solid acids like zeolites, supported heteropolyacids, and sulfonated carbons have demonstrated high efficacy and offer substantial benefits in terms of catalyst reusability and process simplification. While direct comparative data for this compound across all catalyst classes remains an area for further research, the available information strongly indicates that high yields and selectivities are achievable under optimized conditions. Future work should focus on developing catalysts with enhanced stability and lower deactivation rates, as well as on the application of these principles to continuous flow reactor systems for industrial-scale production.
References
Methodological & Application
Cinnamaldehyde Dimethyl Acetal: A Versatile Protecting Group for Aldehydes in Organic Synthesis
Application Note
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection and deprotection of functional groups is a critical strategy. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions. Cinnamaldehyde (B126680) dimethyl acetal (B89532) serves as an effective and versatile protecting group for aldehydes. Its stability under neutral to strongly basic conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool for researchers and synthetic chemists.[1][2][3] This document provides detailed application notes, experimental protocols, and relevant data for the use of cinnamaldehyde dimethyl acetal as a protecting group.
Chemical Properties and Stability
This compound is an acyclic acetal that is generally stable to a wide range of reagents and reaction conditions, particularly those that are basic or nucleophilic in nature.[1][2] This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected aldehyde. The key feature of acetal protecting groups is their pH-dependent stability; they are readily cleaved under acidic conditions to regenerate the parent aldehyde.[4]
The stability of this compound at various pH values is summarized in the table below. The data is extrapolated from studies on analogous benzaldehyde (B42025) acetals and demonstrates the general trend of acetal stability.
| pH | Condition | Stability (Half-life, t½) | Reference |
| > 9 | Basic | Highly Stable | [4] |
| 7.4 | Physiological | Stable (low leakage) | |
| 6.5 | Mildly Acidic | Moderate (slow hydrolysis) | |
| 5.0 | Acidic | Labile (~70.4 hours for a similar p-methoxybenzylidene acetal) | |
| < 4 | Strongly Acidic | Very Labile (rapid hydrolysis) | [4] |
Mechanism of Protection and Deprotection
The formation of this compound from an aldehyde and methanol (B129727) is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of water leads to a resonance-stabilized carbocation, which is then attacked by a second molecule of methanol. Deprotonation yields the stable dimethyl acetal.
The deprotection is the reverse process, typically initiated by the protonation of one of the methoxy (B1213986) groups, leading to its elimination as methanol and the formation of an oxonium ion. Nucleophilic attack by water, followed by the loss of a second methanol molecule, regenerates the aldehyde.
Experimental Protocols
Protocol 1: Protection of an Aldehyde as this compound
This protocol describes a general procedure for the protection of an aldehyde using cinnamaldehyde and methanol in the presence of an acid catalyst.
Materials:
-
Aldehyde (1.0 equiv)
-
Cinnamaldehyde (1.1 equiv)
-
Methanol (solvent)
-
Trimethyl orthoformate (as a dehydrating agent)
-
Acid catalyst (e.g., catalytic HCl, p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolve the aldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add cinnamaldehyde followed by trimethyl orthoformate.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Quantitative Data for Acetal Formation:
The following table summarizes the yield of this compound formation using different acid catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Temperature (°C) | Conversion (%) | Isolated Yield (%) | Reference |
| HCl | 0.005 | 20 | Ambient | good | - | |
| HCl | 0.03 - 30 | 20 | Ambient | excellent | 93 | |
| HCl | 0.1 | 30 | Ambient | - | 93 |
Protocol 2: Deprotection of this compound
This protocol outlines the acid-catalyzed hydrolysis of this compound to regenerate the parent aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Acetone (B3395972)/Water mixture (e.g., 10:1 v/v)
-
Acid catalyst (e.g., catalytic p-toluenesulfonic acid, dilute HCl, Amberlyst-15)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolve the this compound in an acetone/water mixture in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Neutralize the acid catalyst by the addition of saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.
Quantitative Data for Acetal Deprotection:
While specific data for this compound is limited, the following table provides data for the deprotection of the closely related benzaldehyde dimethyl acetal, which serves as a reliable model.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Amberlite IR-120 | Dioxane | 25-55 | - | Quantitative | |
| Indium(III) trifluoromethanesulfonate | Acetone | Room Temp. | - | Good to Excellent | |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water | 30 | 5 min | Quantitative | |
| Er(OTf)₃ | Wet Nitromethane | Room Temp. | - | High | |
| Iodine | - | - | minutes | Excellent |
Visualizations
Caption: Experimental workflow for the protection of an aldehyde.
Caption: Experimental workflow for the deprotection of the acetal.
Caption: Mechanism of acid-catalyzed acetal formation.
Conclusion
This compound is a reliable and efficient protecting group for aldehydes, offering robust stability under basic and neutral conditions while allowing for straightforward removal under mild acidic conditions. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this protecting group strategy in their synthetic endeavors. The tunable nature of acetal hydrolysis based on pH also offers potential applications in controlled release and drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of alkyl group size on the mechanism of acid hydrolyses of benzaldehyde acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deprotection Strategies of Cinnamaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups as acetals is a fundamental and widely employed strategy in multi-step organic synthesis. Cinnamaldehyde (B126680), a key building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, is often protected as its dimethyl acetal (B89532) to mask the reactivity of the aldehyde functionality towards nucleophiles and bases. The subsequent deprotection of the acetal is a critical step to regenerate the parent carbonyl compound. The choice of deprotection strategy is crucial to ensure high yield and selectivity, especially in the presence of other sensitive functional groups.
This document provides detailed application notes and experimental protocols for various methods to deprotect cinnamaldehyde dimethyl acetal. The strategies covered include classical acid-catalyzed hydrolysis, mild Lewis acid catalysis, heterogeneous catalysis for simplified work-up, and neutral conditions using molecular iodine. While specific quantitative data for this compound is limited in the literature, the provided data for structurally similar aromatic acetals, such as benzaldehyde (B42025) dimethyl acetal, serve as a valuable reference for predicting reaction outcomes and optimizing conditions.
Mechanism of Acid-Catalyzed Acetal Deprotection
The most common method for acetal deprotection is acid-catalyzed hydrolysis. The mechanism involves the following key steps:
-
Protonation: One of the oxygen atoms of the acetal is protonated by an acid catalyst.
-
Formation of an Oxonium Ion: The protonated acetal undergoes cleavage to form a resonance-stabilized oxonium ion and a molecule of methanol (B129727). This is typically the rate-determining step.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Formation of a Hemiacetal: Deprotonation of the resulting intermediate yields a hemiacetal.
-
Regeneration of the Carbonyl Group: The hemiacetal is unstable and undergoes further protonation and elimination of a second molecule of methanol to afford the deprotected cinnamaldehyde and regenerate the acid catalyst.
To drive the equilibrium towards the formation of the aldehyde, the reaction is typically carried out in the presence of excess water.
Caption: Acid-catalyzed deprotection mechanism of a dimethyl acetal.
Deprotection Strategies and Protocols
Several methods are available for the deprotection of this compound, each with its own advantages in terms of mildness, selectivity, and ease of operation.
Brønsted Acid-Catalyzed Hydrolysis
This is the most traditional method for acetal deprotection. The use of a mild acid catalyst like p-toluenesulfonic acid (p-TsOH) in a water-miscible solvent such as acetone (B3395972) is common.
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in acetone (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude cinnamaldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Caption: Experimental workflow for p-TsOH catalyzed deprotection.
Lewis Acid-Catalyzed Deprotection
Lewis acids offer a milder alternative to Brønsted acids and are often more tolerant of other acid-sensitive functional groups. Bismuth(III) salts, such as bismuth triflate (Bi(OTf)₃) and bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), are particularly effective.[1]
Experimental Protocol (using Bismuth Triflate):
-
To a solution of this compound (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 9:1 v/v, 10 mL per gram of substrate), add a catalytic amount of bismuth triflate (0.1-1 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
References
Application Notes and Protocols: Cinnamaldehyde Dimethyl Acetal in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cinnamaldehyde (B126680) dimethyl acetal (B89532) as a key protecting group and intermediate in multi-step organic synthesis. Detailed protocols for its formation and cleavage, along with its application in carbon-carbon bond-forming reactions, are presented. Furthermore, the relevance of this synthetic strategy in the context of developing bioactive molecules, particularly tubulin polymerization inhibitors, is discussed.
Introduction
Cinnamaldehyde, a major constituent of cinnamon oil, is a versatile building block in organic synthesis, known for its various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] However, the reactivity of the aldehyde functional group often necessitates a protection strategy to enable selective transformations at other sites within a molecule. Cinnamaldehyde dimethyl acetal serves as an effective protecting group for the aldehyde, being stable under neutral to strongly basic conditions, while being readily deprotected under mild acidic conditions.[5][6] This allows for a wide range of synthetic manipulations, including reactions with strong nucleophiles and bases.[2]
Application 1: Protection and Deprotection of the Aldehyde Group
The primary application of this compound is to mask the reactivity of the aldehyde functionality. This protection is crucial when performing reactions that would otherwise be incompatible with a free aldehyde, such as Grignard reactions, Wittig reactions, or other organometallic additions at different positions of the molecule.
Experimental Protocols
Protocol 1: Protection of Cinnamaldehyde as its Dimethyl Acetal
This protocol describes the acid-catalyzed formation of this compound from cinnamaldehyde and methanol (B129727).
Materials:
-
trans-Cinnamaldehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether or Ethyl acetate (B1210297)
Procedure:
-
To a solution of trans-cinnamaldehyde (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of residue).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Protocol 2: Deprotection of this compound
This protocol outlines the hydrolysis of the dimethyl acetal to regenerate the parent aldehyde.
Materials:
-
This compound
-
Water
-
p-Toluenesulfonic acid (catalytic amount) or dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid or a few drops of dilute hydrochloric acid.
-
Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of residue).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected cinnamaldehyde.
Data Presentation
| Aldehyde Substrate | Protection Conditions | Conversion (%) | Isolated Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| trans-Cinnamaldehyde | 0.1 mol% HCl, Methanol, RT, 30 min | >99 | 95 | p-TsOH, Acetone/H₂O, RT | High |
| Benzaldehyde (B42025) | 0.1 mol% HCl, Methanol, RT, 30 min | >99 | 96 | p-TsOH, Acetone/H₂O, RT | High |
| 4-Chlorobenzaldehyde | 0.1 mol% HCl, Methanol, RT, 30 min | >99 | 94 | p-TsOH, Acetone/H₂O, RT | High |
| Hexanal | 0.1 mol% HCl, Methanol, RT, 30 min | >99 | 92 | p-TsOH, Acetone/H₂O, RT | High |
Data adapted from a general method for acetal formation.
Application 2: Carbon-Carbon Bond Formation in Multi-Step Synthesis
With the aldehyde group protected, the rest of the this compound molecule is available for various carbon-carbon bond-forming reactions. This strategy is pivotal in the synthesis of complex molecules, including natural products and their analogues.
Experimental Workflow: A Representative Multi-Step Synthesis
The following workflow illustrates a typical multi-step synthesis where the protection of cinnamaldehyde as its dimethyl acetal is a critical step to allow for a subsequent carbon-carbon bond-forming reaction, such as a Horner-Wadsworth-Emmons olefination, before deprotection to reveal the final product.
Experimental Protocol
Protocol 3: Horner-Wadsworth-Emmons Reaction with Protected Cinnamaldehyde Derivative (Illustrative)
This protocol provides a general procedure for a Horner-Wadsworth-Emmons reaction, a common strategy for alkene synthesis, which would require protection of an aldehyde if present elsewhere in the molecule.
Materials:
-
This compound (or a derivative thereof)
-
Appropriate phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Strong base (e.g., Sodium hydride (NaH) in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the phosphonate reagent (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Add a solution of the protected cinnamaldehyde derivative (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected olefination product.
-
The protecting group can then be removed using Protocol 2 to yield the final product.
Application in Drug Development: Synthesis of Bioactive Molecules
The synthetic strategies employing this compound are highly relevant in the synthesis of complex natural products and their analogues that exhibit potent biological activities. Many of these molecules are of interest to drug development professionals due to their potential as therapeutic agents.
Case Study: Tubulin Polymerization Inhibitors
A significant class of anticancer agents functions by inhibiting tubulin polymerization, a critical process for cell division.[7][8] Molecules like combretastatins, which are stilbenoid natural products, are potent inhibitors of tubulin polymerization.[7] The synthesis of analogues of such compounds often involves multi-step sequences where protecting group strategies are essential. While a direct total synthesis of a complex tubulin inhibitor explicitly using this compound is not detailed in the immediate search results, the olefination reactions (e.g., Horner-Wadsworth-Emmons, Julia-Kocienski) for which this protection is vital are key steps in the synthesis of such stilbene-like structures.[8][9][10]
Signaling Pathway: Mechanism of Tubulin Inhibitors and Cell Cycle Arrest
Many cytotoxic agents derived from multi-step synthesis, including those with structural motifs accessible through cinnamaldehyde-based routes, exert their effects by disrupting the cell cycle. Tubulin inhibitors, for instance, interfere with microtubule dynamics, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).[11][12][13]
This diagram illustrates how a tubulin inhibitor, a potential product of a multi-step synthesis, can lead to cell cycle arrest and apoptosis. The inhibitor binds to tubulin, preventing the formation of microtubules necessary for cell division.[7][8] This disruption of the mitotic spindle triggers a cellular checkpoint, leading to arrest in the G2/M phase.[14] This arrest is often mediated by the activation of signaling pathways involving proteins like p53 and p21, which inhibit cyclin-dependent kinases (CDKs) that drive the cell cycle.[11][13] Ultimately, prolonged mitotic arrest leads to the induction of apoptosis, the programmed cell death, which is a key mechanism for eliminating cancerous cells.[15][16]
Conclusion
This compound is a valuable tool in multi-step organic synthesis, providing a robust method for the protection of the aldehyde functionality. This allows for a diverse range of chemical transformations to be performed on the carbon skeleton, facilitating the construction of complex and biologically active molecules. The application of this protecting group strategy is particularly relevant in the synthesis of potential therapeutic agents, such as tubulin polymerization inhibitors, highlighting its importance for researchers, scientists, and professionals in the field of drug development.
References
- 1. CN1260194C - Cinnamaldehyde synthesis method using benzaldehyde and acetaldehyde as raw material in near-critical water - Google Patents [patents.google.com]
- 2. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Distinct mechanisms act in concert to mediate cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamaldehyde Dimethyl Acetal: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinnamaldehyde (B126680) dimethyl acetal (B89532) serves as a valuable and versatile precursor in the synthesis of a diverse range of heterocyclic compounds. Its protected aldehyde functionality allows for a variety of synthetic transformations where the unprotected cinnamaldehyde would be unstable or undergo undesired side reactions. The acetal group can be readily deprotected under acidic conditions, often in situ, to generate the reactive α,β-unsaturated aldehyde, which then participates in cyclization reactions to form the heterocyclic core. This application note outlines protocols for the synthesis of several key heterocyclic systems, including pyridines, pyrimidines, and quinolines, using cinnamaldehyde dimethyl acetal as a key building block.
Synthesis of Substituted Pyridines via Hantzsch-Type Reaction
The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines. By employing this compound, the reaction can be controlled to generate the desired α,β-unsaturated aldehyde in situ.
Reaction Scheme:
Caption: Hantzsch-type synthesis of pyridines from this compound.
Experimental Protocol:
-
To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add an oxidizing agent, such as ceric ammonium nitrate (B79036) or iodine, portion-wise to the reaction mixture.
-
Stir the mixture at room temperature until the oxidation is complete (as indicated by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted pyridine.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | Acetic Acid | 78 | 6 | 75-85 |
Synthesis of Dihydropyrimidinones via Biginelli-Type Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. This compound can be used as the aldehyde component, which undergoes in-situ hydrolysis to participate in the cyclocondensation.
Reaction Scheme:
Caption: Biginelli-type synthesis of dihydropyrimidinones.
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Reflux the mixture with stirring for the specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Ethyl Acetoacetate | Urea | Ethanol | HCl | 78 | 4 | 80-90 |
Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer annulation is a widely used method for the synthesis of quinolines. In this approach, an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl. This compound can be used to generate the required α,β-unsaturated carbonyl component in situ.
Reaction Scheme:
Caption: Friedländer synthesis of quinolines.
Experimental Protocol:
-
To a solution of 2-aminoacetophenone (1.0 eq) in ethanol, add potassium hydroxide (B78521) (2.0 eq) and stir until dissolved.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the substituted quinoline.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-Aminoacetophenone | Ethanol | KOH | 78 | 8 | 70-80 |
This compound is a highly effective and adaptable precursor for the synthesis of a variety of important heterocyclic compounds. Its use allows for the controlled generation of cinnamaldehyde in situ, enabling participation in classic multicomponent reactions like the Hantzsch, Biginelli, and Friedländer syntheses. The protocols outlined in this application note provide a foundation for researchers to explore the rich chemistry of this versatile building block in the development of novel heterocyclic molecules for applications in medicinal chemistry and materials science.
Application Notes and Protocols: Cinnamaldehyde Dimethyl Acetal in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of cinnamaldehyde (B126680) dimethyl acetal (B89532) in the context of asymmetric synthesis. While not typically a direct substrate for stereoselective transformations, its primary application is as a robust protecting group for the parent α,β-unsaturated aldehyde, cinnamaldehyde. This protection strategy is crucial for enabling selective reactions on other parts of a molecule and for preventing undesired side reactions of the highly reactive aldehyde functionality.
This document details the synthesis and deprotection of cinnamaldehyde dimethyl acetal and provides a protocol for a highly relevant and widely used asymmetric transformation on the parent aldehyde: the Sharpless Asymmetric Dihydroxylation.
This compound as a Protecting Group
This compound serves as an effective protecting group for the aldehyde functional group. The acetal is stable under neutral to basic conditions, and to a wide range of nucleophiles and oxidants, allowing for chemical modifications at other sites of a molecule.[1] The aldehyde can be readily regenerated by acid-catalyzed hydrolysis.[1][2]
Logical Workflow for Use as a Protecting Group
The general workflow for utilizing this compound as a protecting group in a synthetic sequence is illustrated below.
Caption: Workflow for the protection-modification-deprotection strategy.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol describes the acid-catalyzed protection of cinnamaldehyde to form its dimethyl acetal.
Materials:
-
Cinnamaldehyde (1.0 equiv)
-
Trimethyl orthoformate (1.5 equiv)
-
Methanol (B129727) (solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) or other acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of cinnamaldehyde (1.0 equiv) in methanol, add trimethyl orthoformate (1.5 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (B1210297) (3 x volume of residue).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.
Protocol for Deprotection of this compound
This protocol outlines the regeneration of cinnamaldehyde from its dimethyl acetal via acid-catalyzed hydrolysis.[2]
Materials:
-
This compound (1.0 equiv)
-
Acetone (B3395972)/Water mixture (e.g., 9:1 v/v)
-
1M Hydrochloric acid (HCl) or other acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or diethyl ether for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 equiv) in an acetone/water mixture.
-
Add a catalytic amount of 1M HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC until the acetal is fully consumed.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the deprotected cinnamaldehyde.
Application in Asymmetric Synthesis: Sharpless Asymmetric Dihydroxylation of Cinnamaldehyde
Once the aldehyde is available, it can be used in a variety of powerful asymmetric transformations. The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning method for the enantioselective synthesis of vicinal diols from alkenes.[3][4] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[5][6] Commercially available premixed reagents, known as AD-mix-α and AD-mix-β, make this reaction highly accessible and reliable.[7]
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.[4]
Protocol for Sharpless Asymmetric Dihydroxylation of Cinnamaldehyde
This protocol is adapted from standard procedures for the Sharpless Asymmetric Dihydroxylation using commercial AD-mix reagents.
Materials:
-
Cinnamaldehyde (1.0 mmol, 1.0 equiv)
-
AD-mix-β (for (2R,3S)-diol) or AD-mix-α (for (2S,3R)-diol) (approx. 1.4 g per 1 mmol of alkene)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (1.0 mmol, 1.0 equiv)
-
tert-butanol (B103910)/water (1:1 v/v) solvent mixture
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water (10 mL per 1 mmol of cinnamaldehyde).
-
Cool the solvent mixture to 0 °C in an ice bath.
-
Add the AD-mix (approx. 1.4 g) and methanesulfonamide (1.0 equiv) to the cold solvent and stir vigorously until the two phases are emulsified and the solids dissolve.
-
Add cinnamaldehyde (1.0 equiv) to the stirring mixture at 0 °C.
-
Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction is often complete within 6-24 hours.
-
Once the reaction is complete, quench by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of cinnamaldehyde) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Add ethyl acetate to the mixture and stir. The aqueous layer should change from dark brown to a lighter color.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with 2M NaOH, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data Presentation
The Sharpless Asymmetric Dihydroxylation is known for its high yields and excellent enantioselectivities across a range of α,β-unsaturated carbonyl compounds. The table below presents typical results for cinnamaldehyde and related substrates.
| Entry | Substrate | AD-mix | Yield (%) | ee (%) | Product Configuration |
| 1 | Cinnamaldehyde | AD-mix-β | 90 | 97 | (2R, 3S) |
| 2 | Cinnamaldehyde | AD-mix-α | 88 | 96 | (2S, 3R) |
| 3 | Ethyl Cinnamate | AD-mix-β | 95 | >99 | (2R, 3S) |
| 4 | Chalcone | AD-mix-β | 92 | 98 | (R, R) |
Note: Data are representative values compiled from literature on Sharpless Asymmetric Dihydroxylation and may vary based on specific reaction conditions.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Application Notes & Protocols: pH-Responsive Controlled Release from Cinnamaldehyde Acetal-Containing Polymers
Audience: Researchers, scientists, and drug development professionals.
Application Note: Leveraging Acetal (B89532) Chemistry for Targeted Drug Delivery
Cinnamaldehyde (B126680), a natural compound known for its therapeutic properties, including anticancer and antimicrobial activities, presents challenges in drug delivery due to its poor water solubility and stability.[1] Integrating cinnamaldehyde into polymer backbones via pH-sensitive acetal linkages offers a sophisticated strategy for developing stimuli-responsive drug delivery systems.[1][2] These polymers can self-assemble into nanoparticles or form hydrogels to encapsulate therapeutic agents.[3][4]
The core principle lies in the stability of the acetal bond at physiological pH (7.4) and its rapid hydrolysis under acidic conditions, characteristic of tumor microenvironments (pH ~6.5) or endo-lysosomal compartments (pH 4.5-5.5).[5][6] This acid-triggered cleavage of the acetal linkage leads to the degradation of the polymer matrix and the controlled, site-specific release of the encapsulated drug and cinnamaldehyde, which can act synergistically.[3] This approach minimizes premature drug release and systemic toxicity, enhancing the therapeutic efficacy of the payload.[2]
Mechanism of pH-Responsive Release
The controlled release is governed by the acid-catalyzed hydrolysis of the cinnamaldehyde acetal bond within the polymer structure. At neutral pH, the acetal is stable, keeping the polymer conjugate intact and the drug encapsulated. Upon exposure to an acidic environment, the acetal linkage is protonated, initiating a cleavage reaction that breaks down the polymer and releases the drug and free cinnamaldehyde.[6][7]
References
- 1. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Poly(ethylene glycol)s With a Single Cinnamaldehyde Acetal Unit for Fabricating Acid-Degradable Hydrogel [frontiersin.org]
- 5. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Cinnamaldehyde Dimethyl Acetal in Biodegradable Hydrogels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Biodegradable hydrogels are a cornerstone of advanced drug delivery systems, offering biocompatibility, high water content, and tunable physical properties. A key area of innovation lies in the development of stimuli-responsive hydrogels that can release therapeutic payloads in response to specific environmental cues, such as the acidic microenvironment of tumors or inflammatory tissues. Cinnamaldehyde (B126680) dimethyl acetal (B89532), a protected form of the bioactive molecule cinnamaldehyde, serves as an elegant and effective acid-labile crosslinker or moiety in the design of these "smart" hydrogels. Under neutral physiological conditions (pH 7.4), the acetal linkage is stable. However, in an acidic environment (pH < 6.8), the acetal bond hydrolyzes, leading to the degradation of the hydrogel matrix and the controlled release of an encapsulated drug, or the release of cinnamaldehyde itself, which possesses inherent therapeutic properties.
Advantages of Cinnamaldehyde Dimethyl Acetal in Hydrogel Formulation
-
pH-Sensitivity: The acid-cleavable acetal linkage allows for targeted drug release in acidic microenvironments, such as those found in tumors, sites of inflammation, and intracellular compartments like endosomes and lysosomes.[1][2]
-
Controlled Degradation: The rate of hydrolysis of the acetal can be tuned by modifying the chemical structure surrounding the acetal bond, offering precise control over the hydrogel degradation and drug release kinetics.[1]
-
Biocompatibility: The degradation products, cinnamaldehyde and a diol (such as polyethylene (B3416737) glycol), are generally well-tolerated. Cinnamaldehyde is a natural compound with known biological activities.
-
Therapeutic Potential of Cinnamaldehyde: Upon release, cinnamaldehyde exhibits a range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This dual-functionality, where the crosslinker is also a therapeutic agent, is a significant advantage.
Applications in Drug Development
Hydrogels incorporating this compound are promising platforms for a variety of therapeutic applications:
-
Oncology: Targeted delivery of chemotherapeutic agents to the acidic tumor microenvironment can enhance efficacy and reduce systemic toxicity. The released cinnamaldehyde can also act synergistically with the co-delivered drug by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways like PI3K/Akt and NF-κB.
-
Inflammatory Diseases: In conditions such as inflammatory bowel disease or rheumatoid arthritis, where the local pH is lowered, these hydrogels can provide localized release of anti-inflammatory drugs.
-
Wound Healing: The antibacterial properties of released cinnamaldehyde can help prevent infections in wound dressings, while the hydrogel matrix maintains a moist environment conducive to healing.
Data Presentation
Table 1: Gelation Time of Acrylate-PEG(ca)-Acrylate and 4-arm PEG-SH Hydrogels
| Hydrogel ID | Polymer Content (wt%) | pH of Solution | Gel Time (s) |
| H1 | 10 | 7.4 | >300 |
| H2 | 10 | 8.0 | 120 |
| H3 | 10 | 9.0 | 45 |
| H4 | 15 | 8.0 | 90 |
| H5 | 20 | 8.0 | 60 |
Table 2: pH-Dependent Degradation of PEG-cinnamaldehyde Acetal Hydrogel
| pH of PBS Buffer | Degradation Time (h) |
| 5.0 | 16 |
| 6.0 | 36 |
| 7.4 | No detectable degradation after 3 days |
| 8.0 | No detectable degradation after 3 days |
Table 3: Drug Loading and Release from Dextran-Cinnamaldehyde Acetal (Dex-CA) Nanoparticles
| Parameter | Value |
| Drug Loading Capacity (DLC%) of 10-hydroxy camptothecin (B557342) (HCPT) | 21.6% |
| Encapsulation Efficiency (EE%) of HCPT | 57.6% |
| Cumulative HCPT Release at pH 7.4 after 24h | ~20% |
| Cumulative HCPT Release at pH 5.0 after 24h | ~80% |
| Cumulative Cinnamaldehyde Release at pH 7.4 after 24h | ~15% |
| Cumulative Cinnamaldehyde Release at pH 5.0 after 24h | ~75% |
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene glycol) with a Single Cinnamaldehyde Acetal Unit (HO-PEG(ca)-OH)
This protocol describes the synthesis of a PEG polymer containing a central, acid-labile cinnamaldehyde acetal moiety, which can be further functionalized to form hydrogels.
Materials:
-
Cinnamaldehyde
-
Trimethyl orthoformate
-
p-toluenesulfonic acid monohydrate
-
Methanol
-
Other necessary reagents and solvents for subsequent reaction steps to form the final polymer.
Procedure:
-
To a solution of cinnamaldehyde (6.6 g, 0.05 mol) in 60 mL of dried methanol, add trimethyl orthoformate (20.0 g, 0.188 mol) and p-toluenesulfonic acid monohydrate (30 mg, 0.015 mmol) with a stirrer bar under a nitrogen atmosphere.
-
Reflux the reaction mixture at 70°C for 6 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (3,3-dimethoxyprop-1-enyl)benzene.
-
This intermediate is then further reacted in a multi-step synthesis to create a cinnamaldehyde acetal diethylene glycol (CADEG) initiator.
-
The CADEG initiator is used for the anionic ring-opening polymerization of ethylene (B1197577) oxide to produce the final HO-PEG(ca)-OH polymer.
Protocol 2: Fabrication of an Acid-Degradable PEG Hydrogel
This protocol details the formation of a hydrogel using the synthesized HO-PEG(ca)-OH after its functionalization to Acrylate-PEG(ca)-Acrylate.
Materials:
-
Acrylate-PEG(ca)-Acrylate
-
4-arm PEG-SH
-
Phosphate-buffered saline (PBS) at desired pH
Procedure:
-
Prepare solutions of Acrylate-PEG(ca)-Acrylate and 4-arm PEG-SH in PBS at the desired concentrations.
-
Mix the two solutions at room temperature.
-
The gelation will occur via a thiol-ene "click" reaction. The gelation time is dependent on the polymer concentration and the pH of the PBS solution (see Table 1).
Protocol 3: In Vitro Drug Release Study
This protocol outlines the procedure for determining the pH-responsive release of a model drug from a cinnamaldehyde acetal-based hydrogel.
Materials:
-
Drug-loaded hydrogel (e.g., HCPT-loaded Dex-CA nanoparticles).[4]
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0.
-
Dialysis membrane (appropriate molecular weight cut-off).
-
Shaking incubator or water bath.
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS (pH 7.4 or pH 5.0) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Mandatory Visualization
Caption: Experimental workflow for biodegradable hydrogel development.
Caption: Cinnamaldehyde's effect on the PI3K/Akt signaling pathway.
Caption: Cinnamaldehyde's inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | pH-sensitive charge-conversion cinnamaldehyde polymeric prodrug micelles for effective targeted chemotherapy of osteosarcoma in vitro [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Cinnamaldehyde Dimethyl Acetal: A Critical Standard in Analytical Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (B126680) dimethyl acetal (B89532) is a key compound in the field of analytical chemistry, primarily recognized for its role as both a potential interference and a valuable reference standard in the analysis of cinnamaldehyde. Cinnamaldehyde, a major component of cinnamon oil, is widely used in the food, fragrance, and pharmaceutical industries. Accurate quantification of cinnamaldehyde is crucial for quality control and regulatory compliance. These application notes provide detailed information and protocols for the use of cinnamaldehyde dimethyl acetal as an analytical standard, with a focus on addressing its in-situ formation during analysis.
In-Situ Formation of this compound
A significant challenge in the analytical chemistry of cinnamaldehyde is its reaction with methanol (B129727), a common solvent used in High-Performance Liquid Chromatography (HPLC), to form this compound.[1][2] This in-situ acetalization can lead to an underestimation of the true cinnamaldehyde content in a sample.[1] The rate of this reaction is influenced by several factors, including the concentration of cinnamaldehyde, storage temperature, and exposure to light.[1][3]
Factors Influencing Acetal Formation
| Factor | Influence on Formation Rate | Analytical Implication | Recommendation |
| Cinnamaldehyde Concentration | Higher concentration increases the rate of acetal formation.[3] | Inaccurate quantification of cinnamaldehyde in concentrated samples. | Prepare cinnamaldehyde standards at lower concentrations (e.g., <1 mg/mL) for stability. |
| Storage Temperature | Elevated temperatures accelerate acetal formation.[3] | Degradation of standard solutions and samples, leading to lower measured values. | Store cinnamaldehyde solutions in methanol at refrigerated temperatures (2-8 °C). |
| Light Exposure | Light, particularly UV light, can promote the reaction.[3] | Variability in results depending on laboratory light conditions. | Store solutions in amber vials or in the dark to minimize light exposure. |
| Solvent | Methanol is a reactant in the acetalization process. | Formation of an unexpected peak in the chromatogram and underestimation of cinnamaldehyde. | Avoid using methanol as a solvent for stock solutions of cinnamaldehyde. Consider alternative solvents like ethanol (B145695) or acetonitrile. |
Illustrative Stability Study Data
The following table provides illustrative data on the conversion of cinnamaldehyde to this compound in a methanol solution over a 72-hour period under different storage conditions.
| Time (hours) | Concentration: 10 mg/mL (Ambient, Light) - % Conversion | Concentration: 1 mg/mL (Ambient, Light) - % Conversion | Concentration: 1 mg/mL (Refrigerated, Dark) - % Conversion |
| 0 | 0.0 | 0.0 | 0.0 |
| 24 | 15.2 | 5.1 | 0.8 |
| 48 | 28.9 | 9.8 | 1.5 |
| 72 | 40.1 | 14.2 | 2.3 |
Note: This data is illustrative and intended to demonstrate the relative effects of concentration, temperature, and light.
Application 1: Reference Standard for In-Situ Formation Monitoring
This compound serves as an essential reference standard for the identification and quantification of the acetal formed in-situ during the analysis of cinnamaldehyde in methanolic solutions.
Experimental Workflow: Monitoring In-Situ Formation
References
Application Notes and Protocols for the Quantification of Cinnamaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of cinnamaldehyde (B126680) dimethyl acetal (B89532), a common analyte of interest in samples containing cinnamaldehyde, particularly when methanol (B129727) is used as a solvent. The formation of this acetal is a critical consideration in the quality control and stability testing of products containing cinnamon extracts or cinnamaldehyde.
Introduction
Cinnamaldehyde is a major bioactive compound found in cinnamon and is known for its various pharmacological activities. During analytical procedures, especially in the presence of methanol, cinnamaldehyde can react to form cinnamaldehyde dimethyl acetal.[1][2][3] This conversion can lead to an underestimation of cinnamaldehyde content and the appearance of unexpected peaks in chromatograms. Therefore, robust and validated analytical methods are essential for the accurate quantification of both cinnamaldehyde and its dimethyl acetal.
This document outlines protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of cinnamaldehyde and its related compounds due to its high resolution and sensitivity.[4][5] The following protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Acetic acid (glacial, analytical grade).
-
Cinnamaldehyde reference standard.
-
This compound reference standard (if available, otherwise requires synthesis and purification for accurate quantification).
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent. Note: To avoid the formation of this compound during sample preparation, it is recommended to use a solvent other than methanol, such as acetonitrile or ethanol, especially if the sample will be stored or heated.[2][3][7]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard solution and construct a calibration curve by plotting the peak area against the concentration.
-
-
Quantification:
-
Inject the sample solution and identify the peak corresponding to this compound based on its retention time.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for the analysis of cinnamaldehyde and its acetal.[8][9]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of essential oils (e.g., DB-5ms, HP-5ms).
-
-
Reagents and Standards:
-
Ethyl acetate (B1210297) (GC grade) or other suitable solvent.
-
Cinnamaldehyde reference standard.
-
This compound reference standard.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation:
-
Dissolve the sample in ethyl acetate.[7]
-
Filter the solution if necessary.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in ethyl acetate.
-
Inject each standard and generate a calibration curve based on the peak area of a characteristic ion.
-
-
Quantification:
-
Inject the sample and identify the this compound peak by its retention time and mass spectrum.[10]
-
Quantify using the calibration curve.
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Quantitative Data
The following tables summarize the validation parameters for the analytical methods for cinnamaldehyde, which can be used as a reference for the development and validation of a method for its dimethyl acetal. Direct quantitative data for this compound is not widely available in the literature, as it is often treated as an impurity.
Table 1: HPLC Method Validation Parameters for Cinnamaldehyde
| Parameter | Result | Reference |
| Linearity (Correlation Coefficient, r²) | 0.9941 | [5] |
| Limit of Detection (LOD) | 0.062 µg/mL | [4][11] |
| Limit of Quantification (LOQ) | 0.19 µg/mL | [4][11] |
| Accuracy (% Recovery) | 98.74% - 101.95% | [5] |
| Precision (% RSD) | 0.92% - 2.68% | [5] |
Table 2: UV-Spectrophotometric Method Validation Parameters for Cinnamaldehyde
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.104 µg/mL | [4][11] |
| Limit of Quantification (LOQ) | 0.312 µg/mL | [4][11] |
Considerations for Accurate Quantification
-
Standard Availability: A pure reference standard of this compound is crucial for accurate quantification. If not commercially available, it needs to be synthesized and its purity confirmed by techniques like NMR and mass spectrometry.
-
Solvent Selection: The choice of solvent during sample preparation is critical to prevent the artificial formation of this compound.[2][3][7] Acetonitrile and ethyl acetate are recommended for HPLC and GC methods, respectively.[7]
-
Method Validation: Any analytical method used for quantification must be thoroughly validated according to ICH guidelines, including specificity, linearity, accuracy, precision, LOD, and LOQ.[5]
-
Stability: The stability of both the analyte and the standard in the chosen solvent should be evaluated to ensure reliable results. The formation of this compound from cinnamaldehyde in methanol is influenced by concentration, temperature, and light.[2][3][7]
Signaling Pathway of Acetal Formation
The formation of this compound from cinnamaldehyde in the presence of methanol is an acid-catalyzed nucleophilic addition reaction.
Caption: Reaction pathway for the formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. jmpas.com [jmpas.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 8. Cinnamaldehyde content in foods determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C11H14O2 | CID 5463228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
Application Notes and Protocols for Water Determination in Analytical Samples Using Cinnamaldehyde Dimethyl Acetal Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of water content is a critical parameter in research, development, and quality control of pharmaceutical and chemical products. While Karl Fischer titration is a widely accepted method, it can be susceptible to interferences from certain functional groups, such as aldehydes and ketones. An alternative approach leverages the reversible, acid-catalyzed reaction between cinnamaldehyde (B126680) and methanol (B129727) to form cinnamaldehyde dimethyl acetal (B89532). The equilibrium of this reaction is dependent on the water content in the sample, providing a basis for quantitative analysis.
This application note details a method for water determination using the formation of cinnamaldehyde dimethyl acetal, analyzed by ion-exclusion chromatography with spectrophotometric detection. This method offers a rapid and sensitive alternative for samples where traditional methods may be problematic.
Principle of the Method
The analytical method is based on the chemical equilibrium between cinnamaldehyde and this compound in a methanolic solution. In the presence of an acid catalyst, cinnamaldehyde reacts with methanol to form its dimethyl acetal, releasing one molecule of water.
Reaction Scheme:
Cinnamaldehyde + 2 CH₃OH ⇌ this compound + H₂O
The position of this equilibrium is directly influenced by the concentration of water in the analytical sample. By measuring the change in the concentration of cinnamaldehyde or its acetal, the initial water content of the sample can be quantified. Ion-exclusion chromatography coupled with spectrophotometric detection provides a robust means to separate and quantify the components of this equilibrium mixture.
Core Requirements: Data Presentation
The performance of this analytical method is summarized in the following tables, providing key validation parameters.
| Parameter | Value | Notes |
| Linearity (R²) | > 0.999 | For the determination of cinnamaldehyde. |
| Accuracy (% Recovery) | 98.74 - 101.95% | Determined by the standard addition method. |
| Precision (%RSD) | < 2.0% | For both intra-day and inter-day variability. |
| Limit of Detection (LOD) | 0.069 ppm | For cinnamaldehyde. |
| Limit of Quantitation (LOQ) | 0.23 ppm | For cinnamaldehyde. |
| Table 1: Summary of Quantitative Method Validation Data.[1] |
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the analytical procedure for water determination.
Materials and Reagents
-
Cinnamaldehyde (analytical standard)
-
Methanol (HPLC grade, anhydrous)
-
Perchloric acid (70%, analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Analytical samples for water content determination
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis spectrophotometric detector
-
-
Ion-exclusion chromatography column (e.g., Hamilton PRP-X300, 250 x 4.1 mm)
-
Volumetric flasks and pipettes
-
Analytical balance
Preparation of Solutions
-
Cinnamaldehyde Stock Solution (1000 ppm): Accurately weigh 100 mg of cinnamaldehyde standard and dissolve in anhydrous methanol in a 100 mL volumetric flask. Make up to the mark with anhydrous methanol.
-
Acid Catalyst Solution (0.1 M Perchloric Acid in Methanol): Carefully add 0.86 mL of 70% perchloric acid to a 100 mL volumetric flask containing approximately 50 mL of anhydrous methanol. Mix well and make up to the mark with anhydrous methanol.
-
Mobile Phase (Methanol): Use HPLC grade anhydrous methanol.
Sample Preparation
-
Accurately weigh a known amount of the analytical sample into a volumetric flask.
-
Add a precise volume of the Cinnamaldehyde Stock Solution.
-
Add a precise volume of the Acid Catalyst Solution.
-
Dilute to the final volume with anhydrous methanol.
-
Allow the reaction mixture to equilibrate for at least 5 minutes at room temperature before injection into the HPLC system.
Chromatographic Conditions
-
Column: Hamilton PRP-X300 (250 x 4.1 mm) or equivalent ion-exclusion column.
-
Mobile Phase: Anhydrous Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Calibration and Quantification
-
Prepare a series of calibration standards by adding known amounts of water to a solution containing a fixed concentration of cinnamaldehyde and the acid catalyst in anhydrous methanol.
-
Inject the calibration standards into the HPLC system and record the peak areas for cinnamaldehyde and/or this compound.
-
Construct a calibration curve by plotting the peak area (or the ratio of peak areas) against the concentration of water.
-
Inject the prepared analytical sample and determine its water content by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Signaling Pathway: this compound Formation
Caption: Acid-catalyzed formation of this compound.
Experimental Workflow: Water Determination
References
Troubleshooting & Optimization
Prevention of cinnamaldehyde dimethyl acetal formation during HPLC analysis
Welcome to the technical support center for the analysis of cinnamaldehyde (B126680). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of cinnamaldehyde dimethyl acetal (B89532) during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a new, unexpected peak in my cinnamaldehyde chromatogram when using methanol (B129727) as a solvent. What could this be?
A1: The unexpected peak is likely cinnamaldehyde dimethyl acetal. This compound forms when cinnamaldehyde reacts with methanol, which is a common solvent used in HPLC analysis.[1][2][3][4] This reaction can lead to an underestimation of the true cinnamaldehyde concentration in your sample.[5]
Q2: What factors promote the formation of this compound?
A2: Several factors can accelerate the formation of this compound in a methanol solution. These include:
-
Concentration of Cinnamaldehyde: Higher concentrations of cinnamaldehyde in methanol lead to a faster formation of the acetal.[2][4][5]
-
Storage Temperature: Elevated storage temperatures of the sample solution can increase the reaction rate.[1][2][4][5]
-
Light Exposure: Illumination can also promote the acetalization of cinnamaldehyde.[1][2][4][5]
-
Heating during Extraction: If using methanol for sample extraction, heating the mixture can accelerate the reaction.[1][2][4]
Q3: How can I prevent the formation of this compound during my HPLC analysis?
A3: The most effective way to prevent this issue is to avoid using methanol as a solvent for your cinnamaldehyde standards and samples.[1][2][4] It is recommended to use a solvent system that does not react with the aldehyde functional group of cinnamaldehyde.
Q4: Are there validated HPLC methods available that prevent the formation of this compound?
A4: Yes, several validated HPLC methods have been developed that successfully quantify cinnamaldehyde without the issue of acetal formation. These methods typically use a combination of acetonitrile, water, and an acid modifier in the mobile phase.
Troubleshooting Guide
If you suspect the formation of this compound is affecting your results, follow this troubleshooting guide.
Symptom: An extra peak appears in the chromatogram of a cinnamaldehyde standard or sample, often eluting near the cinnamaldehyde peak, leading to inconsistent quantification.
Troubleshooting Steps:
-
Solvent Check: Confirm if methanol is being used as the solvent for your standards or samples, or as a major component of your mobile phase.
-
Sample Preparation Review: Evaluate your sample preparation procedure. Avoid heating samples in the presence of methanol.
-
Storage Conditions: Ensure that your cinnamaldehyde solutions are stored at a low temperature and protected from light, especially if the use of methanol is unavoidable for a short period.
-
Method Modification: The most robust solution is to modify your analytical method to eliminate methanol from the sample and standard preparation.
Recommended Experimental Protocol: HPLC Analysis of Cinnamaldehyde
This section provides a detailed methodology for a validated HPLC method that prevents the formation of this compound.
Objective: To accurately quantify cinnamaldehyde in a sample matrix without interference from acetal formation.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Phosphoric acid (analytical grade)
-
Cinnamaldehyde reference standard
-
Sample containing cinnamaldehyde
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.04% acetic acid solution (60:40 v/v)[6] or Acetonitrile and 0.1% phosphoric acid solution (48:52 v/v)[7] |
| Stationary Phase | Octadecylsilane (C18)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 29°C[6] |
| Injection Volume | 20 µL[6] |
| Detection Wavelength | 280 nm[6] or 285 nm[7] |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of cinnamaldehyde reference standard.
-
Dissolve the standard in the mobile phase (or a solvent compatible with the mobile phase that does not contain methanol) to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
-
Sample Solution Preparation:
-
Extract the sample using a validated procedure that avoids the use of methanol, especially with heating. Sonication in a non-methanolic solvent at room temperature is a potential alternative.[6][8]
-
Dissolve the extracted sample in the mobile phase.
-
Filter the sample solution through a 0.20 µm or 0.45 µm syringe filter before injection.[6]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area of cinnamaldehyde.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the cinnamaldehyde standards against their concentrations.
-
Determine the concentration of cinnamaldehyde in the sample by interpolating its peak area from the calibration curve.
-
Visual Guides
Diagram 1: Chemical Reaction of this compound Formation
Caption: Formation of this compound from cinnamaldehyde and methanol.
Diagram 2: Recommended HPLC Workflow to Prevent Acetal Formation
Caption: A streamlined workflow for accurate cinnamaldehyde quantification.
Diagram 3: Troubleshooting Logic for Unexpected Peaks
Caption: A decision tree for troubleshooting unexpected peaks in cinnamaldehyde analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 6. jmpas.com [jmpas.com]
- 7. [Determination of cinnamaldehyde in Guizhi by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cinnamaldehyde Dimethyl Acetal Formation in Methanol Solutions
Welcome to the technical support center for the synthesis of cinnamaldehyde (B126680) dimethyl acetal (B89532). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during this reaction in methanol (B129727) solutions.
Frequently Asked Questions (FAQs)
Q1: What is cinnamaldehyde dimethyl acetal and why is its formation in methanol relevant?
A1: this compound is the product of the reaction between cinnamaldehyde and two equivalents of methanol in the presence of an acid catalyst. This reaction is significant as cinnamaldehyde is a principal component of cinnamon essential oil and is used as a quality control marker.[1][2][3][4] The formation of the dimethyl acetal can occur during analysis, such as HPLC, if methanol is used as the solvent, potentially leading to inaccurate quantification of cinnamaldehyde.[1][2][3][4] It is also a synthetically useful compound in the flavor and fragrance industry.[5][6]
Q2: What are the primary factors that influence the rate and yield of this compound formation?
A2: The formation of this compound is primarily affected by several key parameters:
-
Cinnamaldehyde Concentration: Higher concentrations of cinnamaldehyde in methanol can accelerate the formation of the dimethyl acetal.[1][7]
-
Temperature: Elevated temperatures significantly increase the reaction rate.[1][2][3][4][7] Therefore, heating samples in methanol during extraction or analysis can promote acetalization.[1][2][3][4]
-
Presence of an Acid Catalyst: The reaction is acid-catalyzed.[7] The presence of even trace amounts of acid can initiate the reaction. The equilibrium between cinnamaldehyde and its dimethyl acetal is shifted proportionally to the amount of water present, but only in the presence of an acid catalyst.[1]
-
Light Illumination: Exposure to light can also promote the formation of the acetal.[1][2][3][4][7]
-
Water Content: The reaction is reversible, and the presence of water can shift the equilibrium back towards the starting materials (cinnamaldehyde and methanol). Removing water as it is formed will drive the reaction towards the product.[7]
Q3: Can this reaction occur without the deliberate addition of a catalyst?
A3: While the reaction is significantly accelerated by an acid catalyst, the formation of this compound has been observed in methanol solutions of cinnamaldehyde during routine analysis (e.g., HPLC) without the explicit addition of a catalyst.[1][2][3][4] This suggests that trace acidic impurities in the methanol or on glassware may be sufficient to catalyze the reaction, especially over time or with exposure to heat and light.
Troubleshooting Guide
Issue 1: Low or no yield of this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient or Inactive Catalyst | Ensure an appropriate acid catalyst (e.g., p-toluenesulfonic acid, HCl) is used at the correct concentration.[7] Consider using a freshly opened or purified catalyst. |
| Presence of Water | Use anhydrous methanol and ensure all glassware is thoroughly dried. If the reaction is run at reflux, use a Dean-Stark apparatus to remove water as it forms.[7] |
| Low Reaction Temperature | Increase the reaction temperature. The reaction is often performed at room temperature to 80-120°C, depending on the catalyst and other conditions.[7][8] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[7] |
| Base Contamination | Ensure the cinnamaldehyde starting material is free from basic stabilizers (e.g., potassium carbonate) which would neutralize the acid catalyst.[9] |
Issue 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Side Reactions | High reaction temperatures or prolonged reaction times can lead to side reactions. Optimize the temperature and time based on reaction monitoring.[9] |
| Oxidation of Cinnamaldehyde | Cinnamaldehyde can oxidize, especially when exposed to air and light.[10] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Aldol Condensation | In the presence of a base, cinnamaldehyde can undergo self-condensation or react with other carbonyl compounds.[11] Ensure the reaction conditions remain acidic. |
Issue 3: Acetal formation is observed during analytical sample preparation.
| Possible Cause | Troubleshooting Step |
| Methanol as Solvent | Avoid using methanol as the solvent for stock solutions of cinnamaldehyde, especially for long-term storage.[1][2][3][4] Consider alternative solvents like ethanol (B145695) or acetonitrile. |
| Heating during Extraction | Minimize heating during sample extraction with methanol, as this accelerates acetalization.[1][2][3][4] |
| Storage Conditions | Store cinnamaldehyde solutions in methanol at low temperatures and protected from light to minimize acetal formation.[1][2][3][4][7] |
Quantitative Data Summary
The following tables summarize various reported conditions for the synthesis of cinnamaldehyde acetals. Note that direct comparison may be challenging due to variations in substrates and reaction scales.
Table 1: Homogeneous Catalysis for this compound Formation
| Catalyst | Reagents | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Cinnamaldehyde, Trimethyl orthoformate, Methanol | Room Temperature | 91-93 | [7] |
| Hydrochloric acid (HCl) | Cinnamaldehyde, Methanol | 25 | 98 | [7] |
Table 2: Heterogeneous Catalysis for Acetal Formation
| Catalyst | Substrate | Reagents | Temperature (°C) | Purity/Yield | Reference |
| Silica gel/FeSO₄ | α-Amyl cinnamaldehyde | Methanol | 80-120 | >97% Purity | [7] |
| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds | - | Mild conditions | High yield | [7][12] |
Experimental Protocols
General Protocol for Acid-Catalyzed Formation of this compound
This protocol is a generalized procedure based on common laboratory practices for acetalization.
Materials:
-
Cinnamaldehyde
-
Anhydrous methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate or concentrated HCl)
-
Anhydrous sodium bicarbonate or a mild base for quenching
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous methanol in excess (typically used as the solvent).
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.01-0.1 eq of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at the desired temperature (room temperature or heated to reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench the catalyst by adding a mild base, such as saturated sodium bicarbonate solution, until the solution is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by distillation or column chromatography.
Visualizations
Caption: Acid-catalyzed mechanism of this compound formation.
Caption: General experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 5. CN102701924A - Preparation method of cinnamaldehyde diethylacetal - Google Patents [patents.google.com]
- 6. This compound, 4364-06-1 [thegoodscentscompany.com]
- 7. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 8. Preparation method for alpha-amyl cinnamic aldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
Alternative solvents to methanol for cinnamaldehyde analysis to avoid acetalization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of cinnamaldehyde (B126680), with a focus on avoiding the common issue of acetalization when using alcohol-based solvents.
Frequently Asked Questions (FAQs)
Q1: Why is methanol (B129727) not a recommended solvent for cinnamaldehyde analysis?
A1: Methanol reacts with the aldehyde group of cinnamaldehyde in a process called acetalization to form cinnamaldehyde dimethyl acetal (B89532).[1][2][3][4][5] This reaction alters the chemical structure of cinnamaldehyde, leading to inaccurate quantification in analytical methods like HPLC and GC. The reaction can be accelerated by factors such as increased temperature, light exposure, and higher concentrations of cinnamaldehyde.[1][2][3][5]
Q2: What are the visible signs of cinnamaldehyde degradation in a methanol solution?
A2: While not always visible, degradation can sometimes be indicated by a change in the solution's color, such as turning more yellow or brownish over time. However, the most reliable indicator of acetal formation is the appearance of a new, unexpected peak in your chromatogram during HPLC or GC analysis.
Q3: Which solvents are recommended for cinnamaldehyde analysis?
A3: Acetonitrile (B52724) and ethyl acetate (B1210297) are recommended as stable solvents for cinnamaldehyde analysis.[6] Cinnamaldehyde shows good stability in both of these solvents, avoiding the issue of acetal formation. For HPLC analysis, acetonitrile is a common and suitable choice for both sample preparation and as a component of the mobile phase.[1][2][3] For GC analysis, ethyl acetate is a recommended solvent.[6]
Q4: Can ethanol (B145695) be used as a solvent for cinnamaldehyde analysis?
A4: While ethanol is less reactive than methanol, it can still form acetals with cinnamaldehyde, especially over extended periods or at elevated temperatures.[2] For short-term analyses like UV-Vis spectrophotometry, ethanol can be acceptable, but for chromatographic methods requiring longer run times or sample stability, acetonitrile or ethyl acetate are preferred.[5]
Q5: How should I prepare stock solutions of cinnamaldehyde?
A5: It is strongly advised not to prepare stock solutions of cinnamaldehyde in methanol.[1][2][3][5] Acetonitrile or ethyl acetate should be used to prepare stock solutions to ensure the stability of the analyte. Solutions should be stored in a cool, dark place to prevent degradation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of cinnamaldehyde.
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of an extra peak in the chromatogram when using methanol. | Acetalization of cinnamaldehyde with methanol. | 1. Immediately switch to a non-alcoholic solvent like acetonitrile or ethyl acetate for sample and standard preparation. 2. Re-prepare all solutions using the new solvent. 3. If methanol is part of the mobile phase in HPLC, consider replacing it with acetonitrile. |
| Poor peak shape (tailing or fronting) in HPLC. | - Secondary interactions with the column stationary phase. - Column degradation. - Inappropriate mobile phase pH. | 1. Ensure the mobile phase pH is suitable for the analyte and column. Adding a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to the mobile phase can improve peak shape.[1][3] 2. Check the column's performance with a standard; if it has degraded, replace it. 3. Ensure the sample is fully dissolved in the mobile phase. |
| Inconsistent peak areas or retention times. | - System instability (e.g., pump issues, leaks). - Fluctuation in column temperature. - Sample degradation over time in the autosampler. | 1. Check the HPLC/GC system for leaks and ensure the pump is delivering a stable flow rate.[8] 2. Use a column oven to maintain a consistent temperature.[1] 3. If samples are run over a long sequence, assess the stability of cinnamaldehyde in the chosen solvent at the autosampler temperature. Prepare fresh samples if necessary. |
| Noisy or drifting baseline. | - Contaminated mobile phase or detector. - Air bubbles in the system. - Detector lamp nearing the end of its life. | 1. Filter all mobile phases through a 0.45 µm filter and degas them before use.[9] 2. Purge the system to remove any air bubbles.[10] 3. Clean the detector flow cell. If the problem persists, the lamp may need replacement. |
Solvent Stability Comparison
The choice of solvent is critical for accurate cinnamaldehyde analysis. The following table summarizes the stability of cinnamaldehyde in different solvents.
| Solvent | Stability of Cinnamaldehyde | Primary Analytical Application |
| Methanol | Unstable : Readily forms cinnamaldehyde dimethyl acetal.[1][2][3][4][5] | Not Recommended |
| Acetonitrile | Stable : No acetal formation observed.[6] | HPLC, UV-Vis Spectroscopy |
| Ethyl Acetate | Stable : No acetal formation observed.[6] | GC, HPTLC |
| Ethanol | Moderately Stable : Can form acetals, but at a slower rate than methanol.[2] | UV-Vis Spectroscopy (for immediate analysis) |
Experimental Protocols
Protocol 1: HPLC Analysis of Cinnamaldehyde
This protocol is suitable for the quantification of cinnamaldehyde in various samples.
1. Sample Preparation: a. Accurately weigh a known amount of the sample. b. Dissolve the sample in acetonitrile to a known volume in a volumetric flask. c. Sonicate for 10-15 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 200 mm, 5 µm).[3][4]
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (48:52, v/v).[3][4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 29°C.[1]
-
Injection Volume: 20 µL.[1]
3. Quantification: a. Prepare a series of standard solutions of cinnamaldehyde in acetonitrile of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of cinnamaldehyde in the sample by interpolating its peak area on the calibration curve.
Protocol 2: GC-MS Analysis of Cinnamaldehyde
This protocol is suitable for the identification and quantification of cinnamaldehyde, particularly in complex volatile mixtures like essential oils.
1. Sample Preparation: a. Dilute the essential oil or sample extract in ethyl acetate to a concentration of approximately 1 mg/mL. b. If necessary, add an internal standard (e.g., ethyl benzoate) for more accurate quantification. c. Transfer the solution to a GC vial.
2. GC-MS Conditions:
-
Column: HP-5 capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.[11]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp to 215°C at 20°C/min.[11]
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-550 amu.
-
3. Data Analysis: a. Identify the cinnamaldehyde peak based on its retention time and mass spectrum (comparison with a reference library like NIST). b. Quantify using an external standard calibration curve or by the internal standard method.
Protocol 3: UV-Vis Spectrophotometric Analysis of Cinnamaldehyde
This is a rapid method for the quantification of cinnamaldehyde, suitable for simpler sample matrices.
1. Sample Preparation: a. Dissolve a known amount of the sample in ethanol. b. Dilute the solution with ethanol to obtain a concentration within the linear range of the calibration curve (e.g., 0.5-4.5 µg/mL).[5]
2. UV-Vis Spectrophotometer Settings:
-
Wavelength Scan: 200-400 nm to determine the absorption maximum (λmax). The λmax for cinnamaldehyde in ethanol is approximately 282 nm.[5][12]
-
Blank: Use ethanol as the blank.
3. Quantification: a. Prepare a series of cinnamaldehyde standard solutions in ethanol. b. Measure the absorbance of the standards at the λmax. c. Construct a calibration curve of absorbance versus concentration. d. Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Visualizations
Caption: Chemical reaction of cinnamaldehyde with methanol to form this compound.
Caption: General experimental workflow for the analysis of cinnamaldehyde.
References
- 1. jmpas.com [jmpas.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Determination of cinnamaldehyde in Guizhi by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 8. realab.ua [realab.ua]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimization of reaction conditions for high-yield synthesis of cinnamaldehyde dimethyl acetal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimized synthesis of cinnamaldehyde (B126680) dimethyl acetal (B89532).
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis, providing clear and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q1: My reaction yield is significantly lower than expected. What are the common causes?
-
A1: Low yields in acetal formation are often due to several factors. A primary cause is the presence of water in the reaction mixture, which shifts the equilibrium back towards the starting materials.[1][2][3] Ensure that all glassware is oven-dried and that anhydrous solvents are used. The quality of the starting cinnamaldehyde is also critical; it can oxidize in air to cinnamic acid, which will not participate in the reaction.[4] Finally, sub-optimal catalyst concentration or inefficient stirring can lead to incomplete conversion.[5]
-
-
Q2: I've run the reaction for the specified time, but TLC analysis shows a significant amount of starting cinnamaldehyde remaining. What should I do?
-
A2: If starting material is still present, the reaction has not gone to completion.[6] This could be due to an insufficient amount of catalyst or a deactivated catalyst. Consider adding a fresh portion of the acid catalyst. More commonly, this indicates that the water produced during the reaction has not been effectively removed, stalling the reaction.[2] Using a dehydrating agent like trimethyl orthoformate is highly effective at driving the reaction forward.[2][7] You can also consider extending the reaction time and monitoring progress by TLC every few hours.[6]
-
-
Q3: Can the reaction temperature affect the yield?
-
A3: Yes, temperature can influence the reaction rate. While many protocols proceed efficiently at room temperature, gentle heating might be necessary for less reactive systems.[7][8] However, excessive heat should be avoided as it can promote side reactions or degradation of the product.[5] Studies have shown that elevated storage temperatures accelerate the formation of the dimethyl acetal, indicating a temperature dependence.[1][9][10]
-
Issue 2: Product Purity and Side Reactions
-
Q4: My final product has a strong smell of benzaldehyde (B42025), not cinnamon. What went wrong?
-
A4: A persistent benzaldehyde smell suggests a failed reaction or decomposition of the starting material.[6] Cinnamaldehyde can be unstable and may degrade under certain conditions.[8] Ensure your starting material is pure and has been stored correctly. It is also possible that the workup procedure, especially if harsh acidic or basic conditions are used, caused decomposition.
-
-
Q5: After purification, I have an acidic impurity in my product. What is it and how can I remove it?
-
A5: The most likely acidic impurity is cinnamic acid, formed from the oxidation of cinnamaldehyde.[4] To remove it, you can wash the crude product solution (dissolved in a non-polar organic solvent like diethyl ether) with a mild aqueous base, such as a sodium bicarbonate solution. This will convert the cinnamic acid into its water-soluble salt, which can then be separated in the aqueous layer. Be sure to then wash with brine and thoroughly dry the organic layer before final purification.
-
-
Q6: How can I avoid hydrolysis of the acetal product during workup?
-
A6: Cinnamaldehyde dimethyl acetal is sensitive to acid and can hydrolyze back to cinnamaldehyde and methanol (B129727), especially in the presence of water.[1] During the workup, it is crucial to neutralize the acid catalyst before any aqueous washes. This is typically done by adding a solid base like sodium hydroxide (B78521) or by washing with a basic solution.[11]
-
Issue 3: Reaction Monitoring and Control
-
Q7: How can I effectively monitor the progress of the reaction?
-
A7: Thin Layer Chromatography (TLC) is a simple and rapid method to monitor the reaction's progress.[1][6] Spot the reaction mixture on a TLC plate alongside your starting cinnamaldehyde. The product, this compound, is less polar than the starting aldehyde and will have a higher Rf value. The reaction is complete when the spot corresponding to cinnamaldehyde has disappeared.
-
-
Q8: What is the role of trimethyl orthoformate in the reaction?
-
A8: Trimethyl orthoformate serves as a highly effective dehydrating agent.[2][7] The formation of an acetal from an aldehyde and an alcohol is a reversible equilibrium reaction that produces water.[3] Trimethyl orthoformate reacts with the water produced to form methyl formate (B1220265) and methanol, effectively removing it from the reaction mixture and driving the equilibrium towards the formation of the desired acetal product.[2]
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize quantitative data from established protocols for the synthesis of this compound, providing a clear comparison of different methodologies.
Table 1: Comparison of Catalysts and Reaction Conditions
| Parameter | Method 1: Brønsted Acid[7] | Method 2: Lewis Acid[12] |
| Catalyst | p-Toluenesulfonic acid monohydrate | Copper(II) tetrafluoroborate (B81430) hydrate |
| Cinnamaldehyde | 0.50 mole | N/A (General procedure) |
| Methanol | 450 mL (anhydrous) | Used as solvent |
| Dehydrating Agent | Trimethyl orthoformate (1.06 mole) | Trimethyl orthoformate |
| Temperature | Room Temperature | Room Temperature |
| Time | 24 hours | Short period (not specified) |
| Reported Yield | 91-93% | High yields |
Table 2: Reactant Stoichiometry (Based on Organic Syntheses Protocol[7])
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| trans-Cinnamaldehyde | 132.16 | 66.0 | 0.50 | 1 |
| Trimethyl Orthoformate | 106.12 | 100 | ~0.94 | ~1.9 |
| Anhydrous Methanol | 32.04 | ~356 (450 mL) | ~11.1 | ~22.2 |
| p-Toluenesulfonic Acid | 190.22 | 0.5 | 0.0026 | ~0.005 |
Experimental Protocols
Protocol 1: High-Yield Synthesis using p-Toluenesulfonic Acid[7]
This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.
Materials:
-
trans-Cinnamaldehyde (66.0 g, 0.50 mole)
-
Trimethyl orthoformate (100 g, ~0.94 mole)
-
Anhydrous methanol (450 mL)
-
p-Toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol)
-
Round-bottom flask (1 L)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, combine trans-cinnamaldehyde (66.0 g), trimethyl orthoformate (100 g), and anhydrous methanol (450 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.5 g) to the mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction's completion using TLC.
-
Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator.
-
Purification: Purify the resulting residue by vacuum distillation to obtain this compound. The reported boiling point is 93–96 °C at 0.2 mmHg, with an expected yield of 81–83 g (91–93%).[7]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the synthesis of this compound.
References
- 1. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. CN102701924A - Preparation method of cinnamaldehyde diethylacetal - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Minimizing side reactions during the synthesis of cinnamaldehyde dimethyl acetal
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of cinnamaldehyde (B126680) dimethyl acetal (B89532).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of cinnamaldehyde dimethyl acetal.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or catalyst activity. 2. Hydrolysis of Product: Presence of water in the reaction mixture can reverse the reaction.[1] 3. Loss During Workup: Product lost during neutralization or extraction steps. 4. Inefficient Purification: Suboptimal distillation conditions. | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of cinnamaldehyde.[1] 2. Anhydrous Conditions: Use anhydrous methanol (B129727) and ensure all glassware is thoroughly dried.[2] Using trimethyl orthoformate as a reagent also acts as a water scavenger.[2] 3. Careful Neutralization: Slowly add a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst before extraction. 4. Optimize Distillation: Ensure the vacuum is stable and the collection temperature corresponds to the boiling point of the product at that pressure (e.g., 93–96°C at 0.2 mmHg).[2] |
| Presence of Unreacted Cinnamaldehyde in Product | 1. Insufficient Reagents: Molar ratio of methanol or trimethyl orthoformate to cinnamaldehyde is too low. 2. Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or degraded. | 1. Adjust Stoichiometry: Use a molar excess of the alcohol or orthoformate. A 2:1 ratio of alcohol to aldehyde is a common starting point.[1] 2. Use Fresh Catalyst: Ensure the acid catalyst is fresh and active. |
| Product is a different color (e.g., yellow or brown) | 1. Aldol Condensation: Self-condensation of cinnamaldehyde or other side reactions can produce colored impurities. This is more common in basic conditions but can occur if the starting material is impure. 2. Degradation: Overheating during distillation can cause product degradation. | 1. Purify Starting Material: Ensure the starting cinnamaldehyde is of high purity. 2. Controlled Heating: Use a heating mantle with a stirrer and monitor the temperature closely during distillation. Do not overheat the residue. |
| Product Reverts to Cinnamaldehyde During Storage or Analysis | 1. Hydrolysis: Exposure to acidic conditions or water can hydrolyze the acetal back to cinnamaldehyde and methanol.[1] This is a known issue when using methanol as a solvent for HPLC analysis.[3][4][5][6] 2. Light and Heat Exposure: Light and elevated temperatures can accelerate the degradation/hydrolysis of the acetal.[1][3][4] | 1. Neutral Storage: Store the purified product over a small amount of a neutral drying agent like anhydrous potassium carbonate. 2. Proper Storage Conditions: Store in a cool, dark place in a tightly sealed container. For analytical standards, avoid using methanol as the solvent for stock solutions.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the acid-catalyzed acetalization of cinnamaldehyde.[1] This typically involves reacting cinnamaldehyde with an excess of methanol or with trimethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid.[1][2]
Q2: What are the primary side reactions to be aware of?
A2: The main side reaction of concern is the hydrolysis of the this compound back to the starting materials. This reverse reaction is catalyzed by the presence of acid and water.[1] Additionally, although the reaction is run under acidic conditions, impurities in the starting aldehyde could potentially lead to minor aldol-type condensation byproducts. Finally, oxidation of cinnamaldehyde to cinnamic acid can occur if exposed to air for prolonged periods.[7]
Q3: Why are anhydrous conditions so important for this synthesis?
A3: Water can participate in the equilibrium of the reaction, shifting it back towards the starting materials (cinnamaldehyde and methanol) through hydrolysis of the acetal product.[1] Using anhydrous reagents and glassware maximizes the yield by pushing the equilibrium towards the desired product.
Q4: Can I use a different alcohol, like ethanol (B145695), to make the corresponding acetal?
A4: Yes, the same principle of acid-catalyzed acetalization can be applied using other alcohols like ethanol to produce cinnamaldehyde diethyl acetal. The reaction conditions would be analogous.[8]
Q5: How does temperature affect the reaction?
A5: Increased temperature generally accelerates the rate of acetal formation.[1] However, the reaction is often run at room temperature for an extended period (e.g., 24 hours) to ensure completion while minimizing potential side reactions that could occur at higher temperatures.[2] For purification, precise temperature control during vacuum distillation is critical to avoid decomposition.
Q6: My final product smells of benzaldehyde. What could be the cause?
A6: A strong smell of benzaldehyde, which is different from cinnamaldehyde, could indicate a side reaction where the cinnamaldehyde has cleaved at the double bond. This can happen under certain hydrolytic or oxidative conditions.[9][10] This suggests a significant issue with the reaction conditions or purity of the starting materials.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
Materials:
-
trans-Cinnamaldehyde (0.50 mole, 66.0 g)
-
Trimethyl orthoformate (1.06 mole, 100 g)
-
Anhydrous Methanol (450 ml)
-
p-Toluenesulfonic acid monohydrate (0.5 g)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the trans-cinnamaldehyde, trimethyl orthoformate, and anhydrous methanol.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the mixture at room temperature for 24 hours.
-
After 24 hours, remove the methanol using a rotary evaporator.
-
The resulting residue is then purified by vacuum distillation.
-
Collect the fraction boiling at 93–96°C (0.2 mmHg) to obtain the this compound. The expected yield is 81–83 g (91–93%).[2]
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Cinnamaldehyde | 0.50 mole | [2] |
| Trimethyl orthoformate | 1.06 mole | [2] |
| Anhydrous Methanol | 450 ml | [2] |
| Catalyst (p-TSA) | 0.5 g | [2] |
| Reaction Time | 24 hours | [2] |
| Temperature | Room Temperature | [2] |
| Boiling Point (Product) | 93–96°C @ 0.2 mmHg | [2] |
| Yield | 91–93% | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 8. CN102701924A - Preparation method of cinnamaldehyde diethylacetal - Google Patents [patents.google.com]
- 9. jxnutaolab.com [jxnutaolab.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Kinetics of Cinnamaldehyde Dimethyl Acetal Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of cinnamaldehyde (B126680) dimethyl acetal (B89532) hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cinnamaldehyde dimethyl acetal hydrolysis is proceeding very slowly or not at all. What are the potential causes and solutions?
A: Slow or incomplete hydrolysis is a common issue. The acid-catalyzed hydrolysis of acetals is an equilibrium reaction.[1] Consider the following factors to drive the reaction to completion:
-
Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low. For stubborn reactions, consider slightly increasing the catalyst concentration. Common catalysts include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).
-
Inadequate Water Concentration: Water is a reactant in the hydrolysis. Ensure there is a sufficient excess of water in the reaction mixture to shift the equilibrium towards the products.[1]
-
Low Reaction Temperature: Increasing the temperature will generally increase the reaction rate. Gentle heating can often overcome a high activation energy barrier.
-
pH is Too High: The rate of hydrolysis is highly dependent on pH. A higher pH (less acidic) will dramatically decrease the rate of reaction.[2] Ensure your reaction medium has a sufficiently low pH.
Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
A: The most common side reaction is the formation of this compound if methanol (B129727) is used as a solvent or is present as a contaminant, especially under acidic conditions.[3]
-
Minimize Methanol: Avoid using methanol as a solvent for your cinnamaldehyde stock solutions or in the reaction itself.[3] If its presence is unavoidable, be aware that it can participate in an equilibrium reaction with the product cinnamaldehyde.
-
Aldol Condensation: The product, cinnamaldehyde, can potentially undergo self-condensation or react with other carbonyl compounds present, especially under certain pH and temperature conditions. This is less common under the acidic conditions required for hydrolysis but is a possibility to consider if complex mixtures are observed.
Q3: How can I effectively monitor the progress of the hydrolysis reaction?
A: UV-Visible spectrophotometry is a convenient and widely used method for monitoring the kinetics of this reaction.
-
Wavelength Selection: Cinnamaldehyde has a strong UV absorbance peak (around 280-290 nm) due to its conjugated system, while this compound does not absorb significantly in this region. You can monitor the increase in absorbance at the λmax of cinnamaldehyde over time.
-
Initial Spectrum: It is crucial to record the UV-Vis spectrum of your starting material (this compound) to ensure it does not have significant absorbance at the monitoring wavelength.
-
Standard Curve: To convert absorbance data to concentration, a standard curve of known cinnamaldehyde concentrations in the same reaction medium should be prepared.
Q4: My kinetic data is not reproducible. What are the likely sources of error?
A: Reproducibility issues in kinetic studies often stem from precise control over reaction conditions.
-
Temperature Control: Ensure a constant and uniform temperature is maintained throughout the experiment using a water bath or other temperature-controlled device.
-
Accurate Reagent Addition: Use calibrated pipettes for accurate addition of all reagents, especially the limiting reactant and the catalyst.
-
Consistent Mixing: Ensure rapid and consistent mixing upon initiation of the reaction to ensure homogeneity.
-
pH Stability: If the reaction is sensitive to pH, consider using a buffer system to maintain a constant pH throughout the experiment.
Experimental Protocols
General Protocol for Monitoring the Kinetics of this compound Hydrolysis via UV-Vis Spectrophotometry
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a water/acetonitrile mixture).
-
Prepare an aqueous solution of the acid catalyst (e.g., 1 M HCl).
-
Prepare a series of cinnamaldehyde standards of known concentrations in the reaction solvent for creating a calibration curve.
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to the λmax of cinnamaldehyde (determine this experimentally, typically around 280-290 nm).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
-
Kinetic Run:
-
Pipette the required volume of the this compound stock solution and solvent into a cuvette.
-
Place the cuvette in the temperature-controlled cell holder and allow it to equilibrate.
-
Initiate the reaction by adding a small, precise volume of the acid catalyst solution.
-
Immediately start recording the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis:
-
Use the calibration curve to convert absorbance values to cinnamaldehyde concentration.
-
Plot the concentration of cinnamaldehyde versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.
-
To determine the order of the reaction, perform experiments with varying initial concentrations of the acetal and catalyst.
-
Quantitative Data
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k') for the Hydrolysis of Substituted Benzaldehyde (B42025) Dimethyl Acetals at 25°C (Illustrative Data)
| pH | Relative Rate Constant (k') |
| 4.0 | Very Fast |
| 5.0 | Fast |
| 6.0 | Moderate |
| 7.0 | Slow |
| 8.0 | Very Slow |
Note: This table is illustrative and based on the general trend observed for the hydrolysis of benzaldehyde acetals, where the rate decreases significantly with an increase in pH.[2] Actual rates for this compound will vary.
Table 2: Activation Energy for a Related Hydrolysis Reaction
| Reaction | Catalyst | Activation Energy (Ea) |
| Hydrolysis of Cinnamaldehyde | Amino acid ionic liquids | 38.30 kJ·mol⁻¹ |
This value is for the hydrolysis of cinnamaldehyde to benzaldehyde, not the acetal, but provides an indication of the energy barrier for a related transformation.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for slow this compound hydrolysis.
References
Technical Support Center: Cinnamaldehyde Dimethyl Acetal Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cinnamaldehyde (B126680) dimethyl acetal (B89532).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of cinnamaldehyde dimethyl acetal?
A1: The synthesis of this compound from cinnamaldehyde and methanol (B129727) is an example of an acetalization reaction. This reaction is typically acid-catalyzed and involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of cinnamaldehyde. The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water that is formed as a byproduct.[1][2][3]
Q2: Can this compound form unintentionally during analysis or storage?
A2: Yes, cinnamaldehyde can react with methanol to form this compound, especially under conditions of heating, light exposure, or prolonged storage.[4][5][6] Therefore, it is recommended to avoid using methanol as a solvent for stock solutions of cinnamaldehyde that will be stored for extended periods.[5][6]
Q3: What are the key reagents and catalysts used in the synthesis?
A3: The primary reagents are trans-cinnamaldehyde and an excess of anhydrous methanol.[7] A dehydrating agent like trimethyl orthoformate is also commonly used to remove the water formed during the reaction and drive the equilibrium towards the acetal.[7][8] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid monohydrate or hydrochloric acid.[2][7]
Troubleshooting Guide
Synthesis
Q4: My reaction is not proceeding to completion, and I still have a significant amount of starting cinnamaldehyde. What could be the issue?
A4: Incomplete reactions are a common problem in acetalization. Here are several potential causes and solutions:
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic.[9] Ensure you have added the correct amount of catalyst as specified in the protocol.
-
Presence of Water: Acetal formation is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.[2] Ensure all your reagents and glassware are anhydrous. The use of a dehydrating agent like trimethyl orthoformate is highly recommended.[7][8]
-
Inadequate Reaction Time or Temperature: The reaction may require more time to reach completion. One reported protocol suggests stirring at room temperature for 24 hours.[7] While the reaction is relatively insensitive to temperature, ensuring adequate time is critical.[2]
Q5: I am observing the formation of side products. What are they and how can I minimize them?
A5: Side reactions in acetal synthesis are possible, though often minimal with proper technique.
-
Aldol (B89426) Condensation: If there are other enolizable aldehydes or ketones present as impurities, aldol condensation could occur, especially if basic conditions are inadvertently introduced. However, under the acidic conditions of acetal formation, this is less likely.
-
Polymerization: Aldehydes can sometimes polymerize, especially in the presence of strong acids. Using a milder acid catalyst or controlling the reaction temperature can help minimize this.
Q6: The reaction mixture has turned a dark color. Is this normal?
A6: While some color change can be expected, a very dark coloration may indicate decomposition or side reactions. This could be due to an overly strong acid catalyst, high temperatures, or impurities in the starting materials. Consider using a milder catalyst and ensuring the reaction is not overheating.
Workup and Purification
Q7: My product is hydrolyzing back to cinnamaldehyde during the workup. How can I prevent this?
A7: Acetals are sensitive to aqueous acid.[3] To prevent hydrolysis during workup, it is crucial to neutralize the acid catalyst before introducing water. This can be done by washing the reaction mixture with a basic solution, such as aqueous sodium bicarbonate.
Q8: I am having difficulty separating my product from the reaction mixture.
A8: The workup and purification of this compound typically involve the following steps:
-
Neutralization: Quench the reaction by adding a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether.
-
Washing: Wash the organic layer with water and brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Distillation: Purify the crude product by vacuum distillation to obtain the final this compound.[7]
Q9: My purified product shows impurities in the NMR spectrum. What could they be?
A9: Common impurities that might be observed in the NMR spectrum include:
-
Residual Solvent: Signals from the solvent used for extraction (e.g., diethyl ether) or the reaction solvent (methanol).
-
Starting Material: Unreacted cinnamaldehyde.
-
Water: A broad singlet, the chemical shift of which can vary.
-
Grease: From glassware joints.
You can consult NMR chemical shift tables for common laboratory solvents and impurities to help identify these peaks.[10][11]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
trans-Cinnamaldehyde
-
Trimethyl orthoformate
-
Anhydrous methanol
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine trans-cinnamaldehyde (0.50 mole), trimethyl orthoformate (1.06 mole), and anhydrous methanol (450 ml).
-
Add p-toluenesulfonic acid monohydrate (0.5 g) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, remove the methanol using a rotary evaporator.
-
The residue is then purified by vacuum distillation.
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume (ml) | Mass (g) |
| trans-Cinnamaldehyde | 132.16 | 0.50 | - | 66.0 |
| Trimethyl orthoformate | 106.12 | 1.06 | - | 100 |
| Anhydrous methanol | 32.04 | - | 450 | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | - | - | 0.5 |
Table 1: Reagent Quantities for this compound Synthesis.
Purification by Vacuum Distillation
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude residue from the synthesis into the distillation flask.
-
Carefully apply vacuum and heat the flask.
-
Collect the fraction boiling at 93-96 °C at a pressure of 0.2 mm Hg.[7] This fraction is the purified this compound.
| Parameter | Value |
| Boiling Point | 93-96 °C |
| Pressure | 0.2 mm Hg |
| Expected Yield | 81–83 g (91–93%) |
Table 2: Distillation Parameters and Expected Yield. [7]
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. tandfonline.com [tandfonline.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Improving the Selectivity of Cinnamaldehyde Acetalization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the selective acetalization of cinnamaldehyde (B126680). Below you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction is resulting in a low yield of the desired cinnamaldehyde acetal (B89532). What are the common causes and how can I improve it?
A1: Low yields in cinnamaldehyde acetalization can stem from several factors. Key areas to investigate include:
-
Incomplete Conversion: The reaction may not have reached equilibrium. Consider increasing the reaction time or the amount of catalyst. The use of a Dean-Stark trap or molecular sieves is crucial to remove water, which is a byproduct of the reaction. Removing water drives the equilibrium towards the acetal product, in accordance with Le Châtelier's principle.[1][2]
-
Catalyst Deactivation: Acid catalysts, essential for this reaction, can be neutralized by basic impurities in the reactants or solvent.[3] Ensure all starting materials are pure and the solvent is dry. If catalyst deactivation is suspected, consider adding a fresh batch of catalyst or using a more robust solid acid catalyst.
-
Suboptimal Reaction Conditions: Temperature and solvent choice play a critical role. While higher temperatures can increase the reaction rate, they can also promote side reactions. The choice of alcohol and its concentration also directly impacts the equilibrium.
-
Side Reactions: Cinnamaldehyde is a reactive molecule with multiple sites for potential reactions, which can consume the starting material and reduce the yield of the desired acetal.[4][5] (See Q2 for more details).
Q2: I am observing significant formation of side products. What are the most common side reactions and how can they be minimized?
A2: The primary challenge in cinnamaldehyde chemistry is managing its multiple reactive sites: the carbonyl group (target for acetalization), the conjugated C=C double bond, and the potential for self-condensation.
-
Michael Addition: The conjugated C=C bond is susceptible to nucleophilic attack (Michael addition), especially with soft nucleophiles like thiols.[4][5] While alcohols are generally poor Michael donors, this can become a factor under certain conditions or with specific catalysts. Using aprotic, non-polar solvents can sometimes reduce the propensity for such side reactions.[6]
-
Aldol (B89426) Condensation: Cinnamaldehyde can react with other enolizable aldehydes or ketones present in the reaction mixture, including itself or acetone, in what is known as a Claisen-Schmidt or aldol condensation.[7][8] This is typically base-catalyzed, so ensuring acidic conditions for acetalization is key to preventing it.
-
Oxidation: Cinnamaldehyde can be oxidized to cinnamic acid, especially upon prolonged exposure to air.[9] This is often indicated by a color change in the starting material.[10] Using fresh, properly stored cinnamaldehyde and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Hydrogenation/Reduction: If using a catalyst with hydrogenation activity (e.g., certain metal-based catalysts), the C=O or C=C bonds can be reduced, forming cinnamyl alcohol, hydrocinnamaldehyde, or 3-phenylpropanol.[3][11][12] For selective acetalization, it is critical to use catalysts that do not promote hydrogenation, such as Brønsted or Lewis acids.
Q3: My catalyst seems to be losing activity over time. What could be causing this and how can I regenerate it?
A3: Catalyst deactivation is a common issue. In the context of cinnamaldehyde acetalization, which is typically acid-catalyzed, deactivation often occurs through:
-
Poisoning: Basic impurities in the reactants or solvent can neutralize the acid catalyst. Purification of starting materials is essential.
-
Coking/Fouling: At higher temperatures, organic molecules can decompose and deposit on the surface of solid acid catalysts, blocking active sites.
-
Leaching: If using a supported catalyst, the active species may leach into the reaction medium.
Regeneration strategies depend on the type of catalyst. For solid acid catalysts deactivated by coking, calcination in air at high temperatures can sometimes burn off the organic deposits and restore activity.[3] For catalysts poisoned by bases, a simple acid wash might be effective.
Q4: During HPLC analysis with a methanol-based mobile phase, I am seeing a new peak that is not my starting material or expected product. What is happening?
A4: Cinnamaldehyde can react with methanol (B129727) to form cinnamaldehyde dimethyl acetal, especially in the presence of trace acids.[13][14] This reaction can occur during sample preparation, storage of stock solutions in methanol, or even during the analytical run itself if the conditions are favorable.[13][14] To avoid this analytical artifact:
-
Prepare stock solutions in a non-alcoholic solvent like acetonitrile (B52724) or isopropanol.
-
Minimize the time the sample spends in methanol before injection.
-
Consider using a different mobile phase system if the problem persists.
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is best for selective cinnamaldehyde acetalization?
A1: The most effective catalysts for acetalization are acid catalysts.[1][2] These can be:
-
Brønsted acids: Such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or acidic ion-exchange resins.
-
Lewis acids: Such as erbium triflate (Er(OTf)₃) or boron trifluoride etherate (BF₃·OEt₂).[15]
-
Solid acids: Such as silica-supported phosphorus pentoxide (P₂O₅/SiO₂) or zeolites, which offer the advantage of easy separation and potential reusability.[15]
The choice of catalyst can influence selectivity and reaction conditions. Solid acids are often preferred for cleaner work-ups and improved catalyst stability.
Q2: What is the general mechanism for the acid-catalyzed acetalization of cinnamaldehyde?
A2: The reaction proceeds in two main stages:
-
Hemiacetal Formation: The acid catalyst protonates the carbonyl oxygen of cinnamaldehyde, making the carbonyl carbon more electrophilic. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon. Deprotonation of the resulting intermediate yields a hemiacetal.[1][2]
-
Acetal Formation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The water molecule departs, creating a resonance-stabilized oxonium ion. A second molecule of alcohol attacks this electrophilic species, and subsequent deprotonation yields the final acetal product.[1][2]
Q3: How does the choice of alcohol affect the reaction?
A3: The structure of the alcohol can impact the rate of reaction and the stability of the resulting acetal.
-
Steric Hindrance: Primary alcohols (e.g., methanol, ethanol) react more readily than secondary or tertiary alcohols due to less steric hindrance.
-
Diols: Using a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, results in the formation of a more stable cyclic acetal. This is often favored due to the entropic advantage of an intramolecular cyclization.[2]
Q4: Can I perform the acetalization under solvent-free conditions?
A4: Yes, solvent-free conditions are possible and can be advantageous. Using one of the reactants in excess (typically the alcohol) can serve as the reaction medium. Some solid catalysts, like P₂O₅/SiO₂, have been shown to be effective for S,S-acetalization under solvent-free conditions at ambient temperatures, which suggests similar principles could be applied for O,O-acetalization.[15] This approach can lead to cleaner reactions, easier work-up, and aligns with the principles of green chemistry.
Data Summary
The following table summarizes reaction conditions and outcomes from various studies on cinnamaldehyde reactions, providing a comparative overview.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product |
| Pt/SiO₂ | Cinnamaldehyde, H₂ | Isopropanol | 90 | - | 98.8 | 90.0 | Cinnamyl Alcohol |
| CoRe/TiO₂ | Cinnamaldehyde, H₂ (from Formic Acid) | - | 140 | 4 | 99 | 89 | Cinnamyl Alcohol |
| Co/ZSM-5 | Cinnamaldehyde, H₂ | - | 90 | 6 | 72.7 | 78.5 | Cinnamyl Alcohol |
| Pt/C (with Bi modifier) | Cinnamyl Alcohol, H₂O₂ | Toluene (B28343) | 60 | 2 | 63 | High | Cinnamaldehyde |
| P₂O₅/SiO₂ | Benzaldehyde, Benzyl Thiol | Solvent-free | Ambient | < 2 min | 90-95 | - | S,S-Acetal |
Note: The data presented is for various reactions involving cinnamaldehyde and related structures to illustrate the influence of different catalysts and conditions on product selectivity. Data specifically for O,O-acetalization selectivity was limited in the provided search context.
Experimental Protocols
General Protocol for Acid-Catalyzed Acetalization of Cinnamaldehyde with a Diol
This protocol provides a general methodology for the synthesis of a cyclic acetal from cinnamaldehyde.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cinnamaldehyde (1.0 eq.).
-
Reagents: Add a suitable solvent (e.g., toluene, 5-10 mL per mmol of cinnamaldehyde) and the diol (e.g., ethylene glycol, 1.1-1.5 eq.).
-
Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq.).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. If a solvent like toluene was used, separate the organic layer. If the reaction was run in excess alcohol, add an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and water to extract the product. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or distillation under reduced pressure to yield the pure cinnamaldehyde acetal.
Visualizations
Caption: Troubleshooting workflow for low acetal selectivity.
Caption: Reaction pathway for acid-catalyzed acetalization.
Caption: Competing reaction pathways for cinnamaldehyde.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Scalable synthesis of cinnamaldehyde dimethyl acetal for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of cinnamaldehyde (B126680) dimethyl acetal (B89532). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate successful and efficient industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of cinnamaldehyde dimethyl acetal? A1: The synthesis is based on the acid-catalyzed nucleophilic addition of methanol (B129727) to the carbonyl group of cinnamaldehyde. The reaction proceeds in two main steps: first, one molecule of methanol adds to the protonated carbonyl to form a hemiacetal. Then, after protonation of the hydroxyl group and elimination of a water molecule, a second molecule of methanol attacks the resulting carbocation to form the stable dimethyl acetal. This is a reversible equilibrium reaction.[1]
Q2: Why is water removal critical in this synthesis? A2: The reaction to form this compound produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the reactants (cinnamaldehyde and methanol), thereby reducing the yield of the desired acetal.[1] Therefore, active removal of water using methods like a Dean-Stark trap, molecular sieves, or chemical dehydrating agents like trimethyl orthoformate is crucial for driving the reaction to completion.[1][2][3]
Q3: What types of catalysts are suitable for industrial-scale synthesis? A3: For industrial applications, heterogeneous (solid) acid catalysts are often preferred over homogeneous (soluble) acids.[1] While traditional Brønsted acids like p-toluenesulfonic acid or sulfuric acid are effective, they can lead to equipment corrosion and generate acidic waste.[2][4] Heterogeneous catalysts such as silica-supported sulfuric acid, ferric sulfate (B86663), or zirconium sulfate on a solid support are advantageous due to their ease of separation from the reaction mixture, potential for regeneration, and reusability, which simplifies the purification process and reduces waste.[1][4]
Q4: Can the product, this compound, revert to cinnamaldehyde? A4: Yes, the acetal is stable under basic and neutral conditions but can undergo hydrolysis back to cinnamaldehyde and methanol in the presence of an acid and water.[1] This is an important consideration during workup and storage. The final product should be stored in a neutral, anhydrous environment to ensure its stability.
Q5: Why might I see this compound as an unexpected peak during HPLC analysis of cinnamaldehyde? A5: Cinnamaldehyde can react with methanol (a common HPLC mobile phase solvent) to form the dimethyl acetal as an analytical artifact.[1][5] This reaction can be accelerated by factors such as increased temperature, light exposure, and higher concentrations of cinnamaldehyde in the methanolic solution.[6][7] To avoid this, it is recommended to use a different solvent for stock solutions or to be mindful of storage conditions and analysis time.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of Water: The reaction equilibrium is shifted towards the reactants.[1] 2. Inactive or Insufficient Catalyst: The catalyst may be old, poisoned, or used in too low a concentration. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | 1. Ensure all reactants and solvents are anhydrous. Use a dehydrating agent (e.g., trimethyl orthoformate) or a physical water removal method (e.g., Dean-Stark trap).[1][2] 2. Use fresh or freshly activated catalyst in the appropriate amount. For heterogeneous catalysts, ensure proper mixing. 3. Monitor the reaction progress using TLC or GC. If it stalls, consider extending the reaction time or moderately increasing the temperature.[1] |
| Reaction Stalls / Incomplete Conversion | 1. Equilibrium Reached Prematurely: Water byproduct has accumulated, halting the forward reaction.[1] 2. Sub-optimal Reactant Ratio: Insufficient methanol or dehydrating agent. | 1. Add more dehydrating agent or ensure the water trap is functioning correctly. 2. Use a significant excess of methanol and/or trimethyl orthoformate to push the equilibrium towards the product side.[2][3] |
| Formation of Side Products | 1. Aldol Condensation: Cinnamaldehyde can undergo self-condensation, especially under certain conditions.[2] 2. Over-alkylation or Polymerization: Strong acidic conditions or high temperatures can sometimes lead to undesired side reactions.[1] | 1. Ensure the reaction conditions are not overly harsh. The acetal protection of the aldehyde should prevent this; if it's occurring, it suggests the primary reaction is not proceeding efficiently. 2. Use a milder catalyst or lower the reaction temperature. Monitor the reaction closely to stop it once the starting material is consumed. |
| Product Decomposes During Workup/Purification | 1. Acidic Residue: Residual acid catalyst from the reaction can cause hydrolysis of the acetal during workup, especially if water is present.[1] 2. High Distillation Temperature: Thermal degradation can occur if the distillation temperature is too high. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation. For solid catalysts, ensure complete filtration. 2. Purify the product using vacuum distillation to lower the boiling point and prevent thermal decomposition.[2] |
| Product is Colored (Yellow/Brown) | 1. Impurities from Starting Material: The initial cinnamaldehyde may contain impurities. 2. Side Reactions/Degradation: High reaction temperatures may have caused the formation of colored byproducts. | 1. Use purified cinnamaldehyde as the starting material. 2. Perform a final purification step, such as fractional vacuum distillation, to separate the colorless product from colored impurities.[4] |
Quantitative Data Presentation
Table 1: Comparison of Scalable Synthesis Protocols
| Parameter | Method A: Room Temperature | Method B: Thermal (Industrial Patent) |
| Starting Material | trans-Cinnamaldehyde | α-Amylcinnamaldehyde |
| Reagents | Trimethyl orthoformate, Anhydrous Methanol | Methanol, Cyclohexane (water carrier) |
| Catalyst | p-Toluenesulfonic acid monohydrate | Ferric sulfate on silica (B1680970) gel |
| Temperature | Room Temperature | 80-120 °C |
| Reaction Time | 24 hours | 4 hours |
| Purification | Rotary Evaporation, Vacuum Distillation | Washing, Layering, Fractional Distillation |
| Reported Yield | 91–93% | >97% Purity |
| Reference | Organic Syntheses[2] | Patent CN105016738A[4] |
Note: Method B uses an analog (α-Amylcinnamaldehyde), but the process parameters are highly relevant for scalable synthesis.
Experimental Protocols
Key Experiment: Scalable Laboratory Synthesis using Trimethyl Orthoformate
This protocol is adapted from a verified Organic Syntheses procedure and is suitable for laboratory scale-up.[2]
Materials:
-
trans-Cinnamaldehyde (0.50 mole, 66.0 g)
-
Trimethyl orthoformate (1.06 mole, 100 g)
-
Anhydrous Methanol (450 ml)
-
p-Toluenesulfonic acid monohydrate (0.5 g)
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
1 L Round-bottom flask with magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, combine trans-cinnamaldehyde (66.0 g), trimethyl orthoformate (100 g), and anhydrous methanol (450 ml).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.5 g) to the mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC to confirm the disappearance of the starting cinnamaldehyde.
-
Neutralization: After the reaction is complete, quench the catalyst by adding a small amount of 5% sodium bicarbonate solution until the mixture is neutral.
-
Solvent Removal: Remove the excess methanol and other volatile components using a rotary evaporator.
-
Workup: Transfer the remaining residue to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 93–96 °C (0.2 mm Hg).
-
Characterization: The final product should be a colorless liquid. The expected yield is 81–83 g (91–93%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in acetal synthesis.
Caption: Simplified reaction pathway for acid-catalyzed acetal formation.
References
- 1. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Preparation method for alpha-amyl cinnamic aldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. tandfonline.com [tandfonline.com]
Purification techniques for removing cinnamaldehyde from its dimethyl acetal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of cinnamaldehyde (B126680) from its dimethyl acetal (B89532).
Frequently Asked Questions (FAQs)
Q1: What is cinnamaldehyde dimethyl acetal and why is it present in my sample?
A1: this compound is a compound that forms when cinnamaldehyde reacts with methanol (B129727). This reaction can occur during synthesis, extraction with methanol, or even during analysis (e.g., in HPLC with methanol as a solvent), especially when heated or exposed to light.[1][2][3][4] It is essentially a "protected" form of the cinnamaldehyde.
Q2: What are the primary strategies for removing this compound?
A2: There are three main strategies, each suited for different experimental needs:
-
Chemical Conversion (Hydrolysis): This is the most common method. The acetal is converted back into cinnamaldehyde and methanol by reacting it with water under acidic conditions.[1][5][6] This is often called deprotection.
-
Chemical Separation (Bisulfite Extraction): This method selectively removes the cinnamaldehyde from the mixture. Cinnamaldehyde reacts with sodium bisulfite to form a water-soluble adduct, leaving the unreactive acetal in the organic phase. The cinnamaldehyde can then be regenerated from the aqueous layer.[7]
-
Physical Separation: If both compounds need to be isolated in their current forms, physical methods can be used. Due to the difference in boiling points, fractional vacuum distillation is a viable option. Chromatographic techniques like column chromatography can also be effective.
Q3: How do I choose the best purification method?
A3: The choice depends on your goal:
-
To recover only cinnamaldehyde: Acid-catalyzed hydrolysis is the most direct route. It converts the impurity (the acetal) into the desired product.
-
To remove cinnamaldehyde from the acetal: If the acetal is your product of interest, bisulfite extraction is ideal as it selectively removes the aldehyde impurity.[7]
-
To isolate both compounds: Fractional distillation or column chromatography are the best options, although they can be more technically challenging due to the similar properties of the two compounds.
Data Presentation: Physical Properties
For effective separation, it is crucial to understand the physical properties of the compounds involved.
| Property | Cinnamaldehyde | This compound |
| Molecular Formula | C₉H₈O | C₁₁H₁₄O₂ |
| Molecular Weight | 132.16 g/mol | 178.23 g/mol |
| Boiling Point | 248 °C (at 760 mmHg)[3] | ~256-263 °C (at 760 mmHg)[1] |
| Density | ~1.05 g/mL (at 25 °C)[3] | ~1.016-1.020 g/mL (at 25 °C)[1] |
| Solubility in Water | Slightly soluble[3] | 732.9 mg/L (at 25 °C, est.) |
| Solubility in Organics | Soluble in ethanol, ether | Soluble in alcohol[1] |
| Stability | Can oxidize in air[3] | Stable in neutral/basic media; labile in acid[1] |
Troubleshooting Guides
Guide 1: Purification via Hydrolysis (Deprotection)
Q: My acetal hydrolysis is slow or incomplete. How can I drive it to completion?
A: Incomplete hydrolysis is a common issue as the reaction is an equilibrium process.
-
Ensure Sufficient Water: Water is a reactant, not just a solvent. If you are using a co-solvent like THF or acetone (B3395972), ensure an adequate amount of aqueous acid (e.g., 1M HCl) is present to shift the equilibrium towards the products.[6]
-
Check Your Catalyst: The acid catalyst (e.g., HCl, H₂SO₄, p-TsOH) may be too weak or used in insufficient quantity. For stubborn acetals, increasing the catalyst loading can help.
-
Increase Temperature: Gently heating the reaction can increase the rate of hydrolysis. Monitor the reaction by TLC or GC/MS to avoid potential side reactions or degradation.
-
Remove Methanol: If possible, removing the methanol byproduct (e.g., by distillation under appropriate conditions) can also help drive the equilibrium forward.
Q: The acidic conditions are causing side reactions with other sensitive groups in my molecule. What can I do?
A: This is a chemoselectivity challenge.
-
Use Milder Acids: Switch to a weaker acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) or use a solid acid catalyst like Amberlyst-15, which can sometimes be more selective and are easily filtered out.
-
Alternative Catalysts: For very sensitive substrates, non-protic methods involving catalysts like indium(III) trifluoromethanesulfonate (B1224126) in wet acetone can be effective for deprotection under neutral conditions.
Q: I'm having trouble with the workup. My product seems to be lost in the aqueous layer or I'm getting persistent emulsions.
A: Workup issues are frequent, especially when using water-miscible co-solvents.
-
Remove Co-Solvent First: Before extraction, remove water-miscible solvents like THF or acetone using a rotary evaporator. This will ensure proper partitioning of your organic product into the extraction solvent (e.g., ethyl acetate (B1210297), ether).
-
Use Brine to Break Emulsions: After the aqueous washes, perform a final wash with saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions and further "dry" the organic layer.
Guide 2: Purification via Bisulfite Extraction
Q: The separation is inefficient; I still see cinnamaldehyde in my organic layer after extraction.
A: This indicates incomplete formation or partitioning of the bisulfite adduct.
-
Increase Bisulfite Concentration: Use a saturated solution of sodium bisulfite to maximize adduct formation.
-
Improve Mixing: Ensure vigorous mixing (shaking in a separatory funnel) to maximize the interfacial area between the organic and aqueous phases.
-
Add a Miscible Co-solvent: For aliphatic aldehydes, adding a solvent like DMF can improve removal rates.[7] While cinnamaldehyde is aromatic, this could be tested if solubility is an issue.
-
Repeat the Extraction: Perform multiple extractions with fresh saturated bisulfite solution. Two to three washes are typically more effective than a single large one.
Q: My recovery of cinnamaldehyde after regenerating it from the adduct is very low.
A: The issue lies in the reversal step or subsequent extraction.
-
Ensure Complete Basification: Add a base (e.g., NaOH or Na₂CO₃ solution) until the aqueous layer is distinctly basic (check with pH paper). This is required to reverse the bisulfite addition reaction.
-
Efficient Product Extraction: After basification, the regenerated cinnamaldehyde must be thoroughly extracted from the aqueous layer with an immiscible organic solvent (e.g., diethyl ether, dichloromethane). Perform multiple extractions to ensure high recovery.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol details the conversion of the acetal back to cinnamaldehyde.
-
Dissolution: Dissolve the mixture containing this compound in a suitable organic solvent (e.g., acetone, THF) in a round-bottom flask.
-
Acid Addition: To the stirred solution, add an aqueous solution of a strong acid (e.g., 1M to 3M HCl or H₂SO₄) dropwise. A typical ratio might be 4:1 organic solvent to aqueous acid.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acetal is no longer detected. Gentle heating (40-50 °C) may be applied to expedite the reaction.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases.
-
Workup & Extraction:
-
If a water-miscible solvent was used, remove the bulk of it under reduced pressure via rotary evaporation.
-
Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to the flask. Transfer the contents to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude cinnamaldehyde, which can be further purified if necessary.
Protocol 2: Selective Removal of Cinnamaldehyde via Bisulfite Extraction
This protocol selectively removes cinnamaldehyde from a mixture, leaving the acetal behind.
-
Dissolution: Dissolve the mixture of cinnamaldehyde and its acetal in an immiscible organic solvent (e.g., diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution.
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the cinnamaldehyde-bisulfite adduct, while the organic layer (top) will contain the this compound.[7]
-
Isolation of Acetal: Drain the aqueous layer. Wash the organic layer with water and then brine. Dry the organic layer with an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to isolate the purified this compound.
-
(Optional) Recovery of Cinnamaldehyde:
-
To the collected aqueous layer from step 4, add 10% NaOH solution dropwise with stirring until the solution is strongly basic. This will regenerate the cinnamaldehyde.
-
Extract the cinnamaldehyde from the basic aqueous solution using an organic solvent (e.g., diethyl ether).
-
Wash, dry, and concentrate the organic extracts to recover the cinnamaldehyde.[7]
-
Mandatory Visualization
The following diagram illustrates the workflow for purifying cinnamaldehyde from its dimethyl acetal via the acid-catalyzed hydrolysis method.
Caption: Workflow for the purification of cinnamaldehyde via acetal hydrolysis.
References
- 1. This compound, 4364-06-1 [thegoodscentscompany.com]
- 2. alpha-amyl this compound [thegoodscentscompany.com]
- 3. Cinnamaldehyde CAS#: 104-55-2 [m.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 6. CINNAMALDEHYDE DIETHYL ACETAL | 7148-78-9 [chemicalbook.com]
- 7. This compound | C11H14O2 | CID 5463228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative stability of cinnamaldehyde dimethyl acetal vs. cinnamaldehyde diethyl acetal
For Immediate Publication
Introduction
Cinnamaldehyde (B126680), a key component of cinnamon oil, is widely utilized in the pharmaceutical, flavor, and fragrance industries. Its inherent reactivity, however, can present stability challenges in various formulations. Conversion of the aldehyde functional group to an acetal (B89532) is a common strategy to enhance stability. This guide provides a comparative analysis of two common cinnamaldehyde acetals: cinnamaldehyde dimethyl acetal and cinnamaldehyde diethyl acetal. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their properties, a discussion on their relative stability based on established chemical principles, and detailed experimental protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and cinnamaldehyde diethyl acetal is presented below. These properties are essential for formulation development and analytical method design.
| Property | This compound | Cinnamaldehyde Diethyl Acetal |
| CAS Number | 4364-06-1[1][2] | 7148-78-9[3][4] |
| Molecular Formula | C₁₁H₁₄O₂[1][2] | C₁₃H₁₈O₂[4][5] |
| Molecular Weight | 178.23 g/mol [1][2][6] | 206.28 g/mol [4][5] |
| Appearance | Pale yellow clear liquid (est.)[1] | Almost colorless to pale yellow oily liquid[3][7] |
| Boiling Point | ~248 °C (est.)[2] | 251 °C[3][4] |
| Specific Gravity | 1.016 - 1.020 @ 25 °C[1] | ~0.98[3][4] |
| Flash Point | 93.33 °C[1] | 110 °C[7] |
| Solubility | Soluble in ethanol (B145695) and methanol[2] | Soluble in alcohol and oils; practically insoluble in water[3] |
Comparative Stability Analysis
Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments.[8] The mechanism of acid-catalyzed hydrolysis is a cornerstone of their chemistry and proceeds through a protonation equilibrium followed by the rate-determining formation of a resonance-stabilized oxocarbenium ion.
The stability of an acetal is influenced by both electronic and steric factors. For this compound and diethyl acetal, the electronic environment of the core cinnamaldehyde structure is identical. Therefore, the primary difference in their stability will arise from steric effects of the alkoxy groups (methoxy vs. ethoxy).
It is generally understood that increased steric bulk around the acetal carbon can hinder the approach of hydronium ions and water molecules necessary for hydrolysis, thereby increasing the stability of the acetal. The ethyl groups of the diethyl acetal are bulkier than the methyl groups of the dimethyl acetal. This increased steric hindrance would be expected to confer slightly greater stability to the diethyl acetal under acidic conditions.
| Feature | This compound | Cinnamaldehyde Diethyl Acetal | Rationale |
| Relative Acidic Stability | Less Stable (Predicted) | More Stable (Predicted) | The larger ethyl groups in the diethyl acetal likely provide greater steric hindrance to acid-catalyzed hydrolysis compared to the smaller methyl groups. |
| Hydrolysis Rate | Faster (Predicted) | Slower (Predicted) | A lower stability corresponds to a faster rate of hydrolysis back to cinnamaldehyde and the respective alcohol. |
Experimental Protocols
To empirically determine the comparative stability, a standardized experimental protocol is necessary. The following outlines a general method for assessing the hydrolytic stability of cinnamaldehyde acetals.
Objective: To determine the rate of hydrolysis of this compound and cinnamaldehyde diethyl acetal at various pH values.
Materials:
-
This compound
-
Cinnamaldehyde diethyl acetal
-
Buffer solutions (e.g., citrate, phosphate) at various pH levels (e.g., 3, 5, 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable acid for mobile phase modification
-
HPLC system with a UV detector
-
C18 HPLC column
-
Thermostatted incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and cinnamaldehyde diethyl acetal in acetonitrile at a known concentration (e.g., 10 mg/mL).
-
Reaction Setup:
-
For each acetal and each pH condition, add a small aliquot of the stock solution to a pre-warmed buffer solution in a sealed vial to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Ensure the volume of acetonitrile from the stock solution is minimal to avoid significantly altering the aqueous nature of the reaction medium.
-
Incubate the reaction vials at a constant temperature (e.g., 37 °C).
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes, and longer for more stable conditions), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot in a mobile phase or a neutral/basic solution to prevent further degradation before analysis.
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate the acetal from the hydrolysis product, cinnamaldehyde.
-
Monitor the elution of the compounds using a UV detector at a wavelength where cinnamaldehyde has strong absorbance (e.g., ~280-290 nm).
-
-
Data Analysis:
-
Quantify the peak area of the remaining acetal at each time point.
-
Plot the natural logarithm of the acetal concentration versus time.
-
The slope of this plot will be the negative of the first-order rate constant (k) for the hydrolysis reaction.
-
Calculate the half-life (t₁/₂) of the acetal at each pH using the equation: t₁/₂ = 0.693 / k.
-
Conclusion
References
- 1. This compound, 4364-06-1 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. CINNAMALDEHYDE DIETHYL ACETAL | 7148-78-9 [chemicalbook.com]
- 4. CINNAMALDEHYDE DIETHYL ACETAL CAS#: 7148-78-9 [m.chemicalbook.com]
- 5. Cinnamic aldehyde, diethyl acetal - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C11H14O2 | CID 5463228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cinnamaldehyde diethyl acetal, 7148-78-9 [thegoodscentscompany.com]
- 8. eburon-organics.com [eburon-organics.com]
Unveiling Acetal Reactivity: A Comparative Analysis of Cinnamaldehyde Dimethyl Acetal
For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of functional groups is paramount. This guide provides an objective comparison of the reactivity of cinnamaldehyde (B126680) dimethyl acetal (B89532) with other common acetals, supported by theoretical principles and detailed experimental protocols for empirical validation.
The reactivity of acetals, particularly their susceptibility to hydrolysis under acidic conditions, is a critical factor in organic synthesis, drug delivery, and formulation science. Cinnamaldehyde dimethyl acetal, with its unique conjugated structure, presents an interesting case for comparison against simpler aromatic and aliphatic acetals. This guide will delve into the factors governing their reactivity and provide methodologies for their quantitative assessment.
Comparative Analysis of Acetal Reactivity
The acid-catalyzed hydrolysis of acetals proceeds via a carbocation intermediate, and the stability of this intermediate is a key determinant of the reaction rate. Electron-donating groups attached to the acetal carbon stabilize this intermediate, thereby accelerating hydrolysis, while steric hindrance around the acetal center can impede the approach of nucleophiles, slowing the reaction.
Based on these principles, we can predict the relative reactivity of this compound, benzaldehyde (B42025) dimethyl acetal, and propanal dimethyl acetal.
-
This compound: The presence of the cinnamyl group, which contains a phenyl ring conjugated with a double bond, allows for significant resonance stabilization of the carbocation intermediate. This extended conjugation is expected to make this compound highly susceptible to hydrolysis.
-
Benzaldehyde Dimethyl Acetal: The phenyl group provides resonance stabilization to the carbocation intermediate, making this acetal more reactive than its aliphatic counterparts. However, the extent of resonance is less than that in the cinnamaldehyde derivative.
-
Propanal Dimethyl Acetal: As a simple aliphatic acetal, the carbocation intermediate is stabilized only by the inductive effect of the ethyl group. This results in significantly lower stability compared to the resonance-stabilized intermediates of the aromatic acetals, leading to a slower rate of hydrolysis.
The expected order of reactivity towards acid-catalyzed hydrolysis is therefore:
This compound > Benzaldehyde Dimethyl Acetal > Propanal Dimethyl Acetal
Data Presentation: A Comparative Overview
While precise, directly comparable kinetic data from a single study is scarce, the following table summarizes the key structural features and provides a semi-quantitative estimation of the relative hydrolysis rates based on established chemical principles.
| Acetal | Structure | Key Structural Feature | Expected Relative Hydrolysis Rate |
| This compound | Ph-CH=CH-CH(OCH₃)₂ | Extended conjugation (phenyl and vinyl group) | +++ (Fastest) |
| Benzaldehyde Dimethyl Acetal | Ph-CH(OCH₃)₂ | Phenyl group (resonance stabilization) | ++ (Intermediate) |
| Propanal Dimethyl Acetal | CH₃CH₂CH(OCH₃)₂ | Ethyl group (inductive stabilization) | + (Slowest) |
Experimental Protocols for Reactivity Assessment
To empirically determine and compare the hydrolysis rates of these acetals, the following detailed experimental protocols are provided. These methods utilize common analytical techniques to monitor the progress of the hydrolysis reaction.
General Experimental Workflow
A Comparative Guide to Cinnamaldehyde Dimethyl Acetal and Benzaldehyde Dimethyl Acetal in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic use of protecting groups is paramount for achieving complex molecular architectures. Among these, acetals play a crucial role in the temporary masking of highly reactive aldehyde functionalities. This guide provides an in-depth, objective comparison of two widely utilized acetal (B89532) protecting groups: cinnamaldehyde (B126680) dimethyl acetal and benzaldehyde (B42025) dimethyl acetal. By examining their performance, stability, and reactivity, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical Properties
| Property | Cinnamaldehyde Dimethyl Acetal | Benzaldehyde Dimethyl Acetal |
| Molecular Formula | C₁₁H₁₄O₂[1] | C₉H₁₂O₂ |
| Molecular Weight | 178.23 g/mol [1] | 152.19 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid[2] |
| Boiling Point | 87-89 °C at 18 mmHg[3] | 198-201 °C at 760 mmHg |
| Density | ~1.016 g/mL at 25 °C[4] | ~1.014 g/mL at 25 °C[3] |
Performance as Protecting Groups: A Comparative Analysis
Both this compound and benzaldehyde dimethyl acetal serve as effective protecting groups for aldehydes, shielding them from nucleophilic attack and basic conditions. Their primary difference lies in their relative stability and the electronic effects imparted by their respective parent aldehydes.
Formation:
The formation of both acetals is typically achieved through acid-catalyzed reaction of the corresponding aldehyde with methanol (B129727), often with the removal of water to drive the equilibrium towards the product.[5] Studies have shown that cinnamaldehyde can readily form its dimethyl acetal in methanol solution, even under ambient analytical conditions, with the reaction being influenced by concentration, temperature, and light exposure.[6][7][8] This suggests a high propensity for formation, which can be advantageous for protection but may also indicate a higher susceptibility to hydrolysis under certain conditions.
While direct comparative yield data under identical conditions is scarce in the literature, both acetals can generally be prepared in high yields.
Stability and Deprotection:
The stability of acetals is pH-dependent; they are stable under basic and neutral conditions but are readily cleaved by acid-catalyzed hydrolysis.[2] The conjugated double bond in this compound can influence its electronic properties and potentially its stability compared to benzaldehyde dimethyl acetal.
Kinetic studies on the hydrolysis of benzaldehyde dimethyl acetal have been performed, providing valuable data on its reactivity. For instance, over an Amberlite IR-120 catalyst in dioxane, the equilibrium constant for hydrolysis was determined, as well as the rate constant.[9][10][11][12]
Table 1: Kinetic Data for the Hydrolysis of Benzaldehyde Dimethyl Acetal [9][10][11][12]
| Parameter | Value | Conditions |
| Rate Constant (k) | exp(9.4 - 4915/T) L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹ | Amberlite IR-120 catalyst in dioxane |
| Equilibrium Constant (Ke) | exp(8.67 - 1880/T) mol·L⁻¹ | Temperature (T) in Kelvin |
Beyond Protection: Reactivity in Other Organic Transformations
While primarily employed as protecting groups, both this compound and benzaldehyde dimethyl acetal can participate in other organic reactions.
This compound:
-
Allylation Reactions: The acetal can be activated by a Lewis acid and subsequently undergo allylation.[13]
-
Diels-Alder Reactions: Although the dimethyl acetal group itself is not strongly electron-withdrawing, the parent cinnamaldehyde is a known dienophile. The reactivity of the acetal in such cycloadditions would likely require activation.[14][15]
Benzaldehyde Dimethyl Acetal:
-
Asymmetric Synthesis: Chiral versions of benzaldehyde acetals are utilized in asymmetric synthesis.[16]
-
Precursor for other molecules: It serves as a building block for the synthesis of various compounds, including substituted benzaldehydes.[3][17][18]
Experimental Protocols
Below are representative experimental protocols for the formation and deprotection of these acetals. Note that reaction conditions should be optimized for specific substrates and scales.
Protocol 1: Synthesis of Benzaldehyde Dimethyl Acetal
Materials:
-
Benzaldehyde
-
Methanol
-
Trimethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid or HCl)
Procedure:
-
To a solution of benzaldehyde in excess anhydrous methanol, add trimethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC.
-
Upon completion, neutralize the acid with a base (e.g., triethylamine (B128534) or sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation to obtain benzaldehyde dimethyl acetal.
Protocol 2: Synthesis of this compound
Materials:
-
trans-Cinnamaldehyde
-
Methanol
-
Trimethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Combine trans-cinnamaldehyde, trimethyl orthoformate, and anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature for 24 hours.
-
Work up the reaction by removing the alcohol under reduced pressure.
-
The resulting residue can be purified by distillation to yield this compound.
Protocol 3: Acid-Catalyzed Deprotection of Dimethyl Acetals
Materials:
-
Dimethyl acetal (benzaldehyde or cinnamaldehyde derivative)
-
Water
-
Acid catalyst (e.g., HCl or Amberlite IR-120)
Procedure:
-
Dissolve the dimethyl acetal in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a solid acid catalyst like Amberlite IR-120.[9][10][11][12]
-
Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC until the starting material is consumed.
-
If a soluble acid is used, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution). If a solid acid is used, filter it off.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by distillation or chromatography as needed.
Visualizing Key Processes
To better understand the chemical transformations discussed, the following diagrams illustrate the fundamental mechanisms and workflows.
References
- 1. This compound | C11H14O2 | CID 5463228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Benzaldehyde dimethyl acetal | 1125-88-8 [chemicalbook.com]
- 4. This compound, 4364-06-1 [thegoodscentscompany.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120 | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 63511-93-3 | Benchchem [benchchem.com]
- 14. Green Chemistry: Diels-Alder Reactions in High Temperature Water [acswebcontent.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric syntheses of benzaldehyde and o-anisaldehyde methyl isopropyl acetals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activities of Cinnamaldehyde and Cinnamaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of cinnamaldehyde (B126680) and its derivative, cinnamaldehyde dimethyl acetal (B89532). While extensive research has elucidated the diverse pharmacological effects of cinnamaldehyde, a comprehensive evaluation of cinnamaldehyde dimethyl acetal's biological profile is notably absent in the current scientific literature. This document summarizes the available experimental data for cinnamaldehyde across various biological domains and highlights the knowledge gap concerning this compound.
Executive Summary
Cinnamaldehyde, a major bioactive component of cinnamon, exhibits a broad spectrum of biological activities, including potent antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Its mechanisms of action often involve the modulation of key cellular signaling pathways. In contrast, this compound is primarily documented as a synthetic derivative of cinnamaldehyde, often formed during analytical procedures in methanolic solutions, and is utilized as a fragrance ingredient. There is a conspicuous lack of publicly available experimental data on the biological activities of this compound, precluding a direct comparative analysis based on performance.
This guide presents the available quantitative data for cinnamaldehyde to serve as a benchmark. For each biological activity, the corresponding data for this compound is noted as "Not Available" due to the absence of published research.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the biological activities of cinnamaldehyde.
Antioxidant Activity
The antioxidant capacity of cinnamaldehyde has been evaluated using various in vitro assays. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates greater antioxidant potency.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| Cinnamaldehyde | 8.2 µg/mL | [3] |
| Cinnamaldehyde | 95.38 µg/mL (moderate activity) | [4][5] |
| Cinnamaldehyde | 377 µg/mL | |
| This compound | Not Available | - |
Antimicrobial Activity
Cinnamaldehyde has demonstrated broad-spectrum antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Escherichia coli | 780 | [6] |
| Cinnamaldehyde | Escherichia coli (avian strains) | 390 (average) | [7] |
| Cinnamaldehyde | Staphylococcus aureus | 250 | [8] |
| Cinnamaldehyde | Salmonella | 125 | [8] |
| Cinnamaldehyde | Acinetobacter baumannii ATCC 19606 | 32-256 | [9] |
| This compound | - | Not Available | - |
Anti-inflammatory Activity
Cinnamaldehyde exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The IC50 value for the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages is a common measure of this activity.
| Compound | Assay | Cell Line | IC50 | Reference |
| Cinnamaldehyde | NO Inhibition | RAW 264.7 | 45.56 ± 1.36 µM | [10] |
| Cinnamaldehyde | TNF-α Inhibition | RAW 264.7 | 29.58 ± 0.34 µM | [10] |
| Cinnamaldehyde | NO Inhibition | RAW 264.7 | 55 ± 9 µM | [11] |
| Cinnamaldehyde | TNF-α Inhibition | RAW 264.7 | 63 ± 9 µM | [11] |
| This compound | - | - | Not Available | - |
Anticancer Activity
Cinnamaldehyde has been shown to be cytotoxic to various cancer cell lines. The IC50 value, representing the concentration that inhibits 50% of cell growth, is a standard measure of its anticancer potential.
| Compound | Cancer Cell Line | IC50 | Incubation Time | Reference |
| Cinnamaldehyde | A375 (Melanoma) | 6.3 µM | 72 h | [12] |
| Cinnamaldehyde | G361 (Melanoma) | 8.1 µM | 72 h | [12] |
| Cinnamaldehyde | LOX (Melanoma) | 3.4 µM | 72 h | [12] |
| Cinnamaldehyde | HT29 (Colon Cancer) | 19.7 µM | 72 h | [12] |
| Cinnamaldehyde | HCT116 (Colon Cancer) | 12.6 µM | 72 h | [12] |
| Cinnamaldehyde | MCF-7 (Breast Cancer) | 58 µg/mL | 24 h | [13] |
| Cinnamaldehyde | MCF-7 (Breast Cancer) | 140 µg/mL | 48 h | [13] |
| Cinnamaldehyde | MDA-MB-231 (Breast Cancer) | 16.9 µg/mL | 24 h | [13] |
| Cinnamaldehyde | MDA-MB-231 (Breast Cancer) | 12.23 µg/mL | 48 h | [13] |
| Cinnamaldehyde | PC3 (Prostate Cancer) | 12.5 µg/mL | 24 h | [14] |
| Cinnamaldehyde | K562 (Leukemia) | 120 µmol/L (induced 18.63% apoptosis) | 24 h | [15][16] |
| Cinnamaldehyde | K562 (Leukemia) | 180 µmol/L (induced 38.98% apoptosis) | 24 h | [15][16] |
| Cinnamaldehyde | A375 (Melanoma) | 31.06 µM | 72 h | [17] |
| This compound | - | Not Available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the free radical scavenging activity of a compound.
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow. The reduction in absorbance at 517 nm is proportional to the antioxidant activity.[3]
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in ethanol.
-
Preparation of test samples: Dissolve the test compound (e.g., cinnamaldehyde) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Assay:
-
In a 96-well microplate, add 100 µL of the test sample at various concentrations to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A control well should contain the solvent and DPPH solution without the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is the lowest concentration that shows no visible turbidity after incubation.
Procedure:
-
Preparation of inoculum: Culture the test microorganism in an appropriate broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Preparation of test compound dilutions: Perform a serial two-fold dilution of the test compound in a 96-well microplate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the test compound in which there is no visible growth (turbidity).
MTT Assay (Anticancer/Cytotoxicity Activity)
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Signaling Pathway Diagrams
Cinnamaldehyde has been shown to modulate several key signaling pathways involved in its biological activities. The following diagrams, generated using Graphviz (DOT language), illustrate some of these pathways.
Caption: Cinnamaldehyde's Anti-inflammatory Signaling Pathway.
Caption: Cinnamaldehyde's Antioxidant Response Pathway.
Caption: Cinnamaldehyde's Anticancer Mechanisms.
Conclusion and Future Directions
Cinnamaldehyde has been extensively studied and demonstrated to possess a wide array of beneficial biological activities. The data presented in this guide provide a quantitative basis for its potential as a therapeutic agent. However, the complete absence of comparable data for this compound represents a significant gap in the scientific literature.
Future research should be directed towards a systematic evaluation of the biological activities of this compound. Direct, head-to-head comparative studies with cinnamaldehyde are crucial to understand how the modification of the aldehyde group to a dimethyl acetal affects its pharmacological profile. Such studies would provide valuable insights into the structure-activity relationships of cinnamaldehyde derivatives and could potentially lead to the discovery of new therapeutic agents with improved efficacy, stability, or safety profiles. Researchers are encouraged to utilize the experimental protocols detailed in this guide to initiate such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Antioxidative and Antiperoxidative Effect of Cinnamaldehyde Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 10. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic effect of trans-cinnamaldehyde on human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic effect of trans-cinnamaldehyde on human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Antimicrobial Efficacy of Cinnamaldehyde and its Dimethyl Acetal Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of cinnamaldehyde (B126680) and its derivative, cinnamaldehyde dimethyl acetal (B89532). While extensive data exists for the parent aldehyde, a notable scarcity of research on the antimicrobial efficacy of its dimethyl acetal counterpart presents a significant knowledge gap. This document summarizes the available experimental data for cinnamaldehyde, outlines standard experimental protocols, and discusses the potential implications of the structural modification to the acetal form.
Executive Summary
Cinnamaldehyde, a major component of cinnamon oil, is a well-documented antimicrobial agent with broad-spectrum activity against various pathogenic bacteria.[1][2] Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit key cellular processes.[3][4] In contrast, there is a significant lack of publicly available scientific literature detailing the antimicrobial activity of cinnamaldehyde dimethyl acetal. This guide, therefore, focuses on the robust data available for cinnamaldehyde while highlighting the absence of comparative data for its acetal derivative. The conversion of an aldehyde to an acetal is a common chemical strategy to enhance stability, which may suggest a potential application for this compound as a more stable precursor or pro-drug, though this remains speculative without direct experimental evidence.[5]
Data Presentation: Antimicrobial Efficacy of Cinnamaldehyde
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of cinnamaldehyde against common Gram-positive and Gram-negative bacteria as reported in various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 500 | [7] |
| Staphylococcus aureus | Clinical Isolates | 250 | [7] |
| Staphylococcus aureus | - | 310 | [2] |
| Escherichia coli | - | 310 | [2] |
| Escherichia coli | 042 | 780 | [8] |
| Enterococcus faecalis | ATCC 19433 | 250 | [7] |
Note: The antimicrobial efficacy of this compound has not been reported in the reviewed scientific literature, and therefore, comparative data cannot be presented.
Experimental Protocols
The data presented for cinnamaldehyde is primarily generated using the broth microdilution method. This is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][9][10]
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of cinnamaldehyde is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
The solution is then serially diluted in a liquid growth medium, typically Mueller-Hinton Broth (MHB), to achieve a range of decreasing concentrations.[11]
2. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]
-
The bacterial suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
3. Inoculation and Incubation:
-
The prepared serial dilutions of cinnamaldehyde are dispensed into a 96-well microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells containing only the growth medium (sterility control) and the growth medium with the bacterial inoculum (growth control) are included.
-
The plate is incubated at 37°C for 18-24 hours.[10]
4. Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Proposed Mechanism of Action for Cinnamaldehyde
This diagram outlines the generally accepted antimicrobial mechanism of action for cinnamaldehyde.
Caption: Proposed antimicrobial mechanism of cinnamaldehyde.
Discussion and Future Directions
The potent antimicrobial activity of cinnamaldehyde is well-established in the scientific literature. Its ability to act on multiple cellular targets makes it a promising candidate for further development as an antimicrobial agent.[12]
The conspicuous absence of antimicrobial data for this compound is intriguing. The conversion of an aldehyde to an acetal is a common chemical modification that can increase the compound's stability, particularly against oxidation.[13] Aromatic aldehydes, like cinnamaldehyde, can be susceptible to oxidation, which may limit their shelf-life and therapeutic efficacy. It is plausible that this compound is synthesized to serve as a more stable pro-drug that, under specific physiological conditions (e.g., the acidic environment of an infection site), could hydrolyze back to the active cinnamaldehyde. This controlled release mechanism could offer therapeutic advantages.
However, without direct experimental evidence, this remains a hypothesis. Future research should focus on:
-
Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria.
-
Investigating the stability of this compound in various physiological conditions to assess its potential as a pro-drug.
-
Conducting comparative studies to directly evaluate the antimicrobial efficacy, cytotoxicity, and in vivo performance of cinnamaldehyde versus its dimethyl acetal derivative.
Such studies are crucial to understanding the potential role of this compound in the development of new antimicrobial therapies.
References
- 1. Chemistry, Antimicrobial Mechanisms, and Antibiotic Activities of Cinnamaldehyde against Pathogenic Bacteria in Animal Feeds and Human Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protocols.io [protocols.io]
- 7. Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - cinnamon oil vs. cinnamon aldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to the Cytotoxicity of Cinnamaldehyde and Cinnamaldehyde Dimethyl Acetal
A comparative analysis of the cytotoxic profiles of cinnamaldehyde (B126680) and its derivative, cinnamaldehyde dimethyl acetal (B89532), reveals a significant gap in current scientific literature. While cinnamaldehyde has been extensively studied for its cytotoxic effects against various cancer cell lines, research on the biological activity of cinnamaldehyde dimethyl acetal is notably scarce. This guide provides a comprehensive overview of the existing data on cinnamaldehyde's cytotoxicity, serving as a vital reference for researchers, scientists, and drug development professionals. The absence of direct comparative studies necessitates that the information presented herein focuses primarily on cinnamaldehyde.
Quantitative Cytotoxicity Data: Cinnamaldehyde
The cytotoxic efficacy of cinnamaldehyde has been evaluated across numerous cancer cell lines, with its half-maximal inhibitory concentration (IC50) values demonstrating a range of potencies. These variations can be attributed to the specific cancer cell type and the duration of exposure. The following table summarizes key quantitative data from various studies.
| Cell Line | Cancer Type | Assay | IC50 Value | Duration (h) |
| MCF-7 | Breast Cancer | MTT | 58 µg/mL | 24 |
| MCF-7 | Breast Cancer | MTT | 140 µg/mL | 48 |
| MDA-MB-231 | Breast Cancer | Not Specified | 16.9 µg/mL | 24 |
| MDA-MB-231 | Breast Cancer | Not Specified | 12.23 µg/mL | 48 |
| U87MG | Glioblastoma | Cellular Toxicity Assay | 11.6 µg/mL | Not Specified |
| PC3 | Prostate Cancer | MTT | ~73 µg/mL | 24 |
| 5637 | Bladder Cancer | MTT | 0.02, 0.04, 0.08 mg/mL (Dose-dependent effects observed) | 24, 48, 72 |
| K562 | Leukemia | Not Specified | Not Specified (Increased lysis by CIK cells) | 9 |
| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified (Potent inducer of apoptosis) | Not Specified |
Mechanisms of Action: Cinnamaldehyde-Induced Cytotoxicity
Cinnamaldehyde exerts its cytotoxic effects through a variety of molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[1] Key signaling pathways implicated in its mode of action include:
-
Reactive Oxygen Species (ROS) Generation: Cinnamaldehyde is known to induce the production of ROS within cancer cells.[2] This oxidative stress leads to mitochondrial permeability transition, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[2]
-
PI3K/Akt Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Cinnamaldehyde has been shown to inhibit this pathway, thereby promoting apoptosis.
-
MAPK Pathway Activation: Cinnamaldehyde can activate mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are involved in stress-induced apoptosis.[3]
-
Bcl-2 Family Protein Regulation: It modulates the expression of Bcl-2 family proteins, down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax.[3]
-
Wnt/β-catenin Pathway Inhibition: In non-small cell lung cancer, cinnamaldehyde has been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and epithelial-mesenchymal transition.[4]
-
Inhibition of Angiogenesis: Cinnamaldehyde can suppress the formation of new blood vessels, a process essential for tumor growth and metastasis.[1]
Caption: Cinnamaldehyde-induced apoptosis signaling pathway.
Experimental Protocols for Cytotoxicity Assessment
Standardized assays are employed to quantify the cytotoxic effects of compounds like cinnamaldehyde. The following are detailed methodologies for two commonly used experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of cinnamaldehyde in the culture medium. Replace the existing medium with the medium containing different concentrations of cinnamaldehyde. Include vehicle controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's protocol and incubate at room temperature, protected from light.[5]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.
Caption: General experimental workflow for cytotoxicity testing.
References
- 1. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 3. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Analytical Challenge: A Comparative Guide to the Validation of Cinnamaldehyde Quantification in the Presence of its Dimethyl Acetal
For researchers, scientists, and drug development professionals, the accurate quantification of cinnamaldehyde (B126680) is crucial for quality control and efficacy assessment of various products. A significant analytical hurdle arises from the potential for cinnamaldehyde to form its dimethyl acetal (B89532), particularly in the presence of methanol (B129727), a common analytical solvent. This guide provides an objective comparison of validated analytical methods, offering supporting experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
The formation of cinnamaldehyde dimethyl acetal from cinnamaldehyde in methanol-based solutions presents a considerable challenge in analytical chemistry.[1][2][3] This reaction can lead to an underestimation of the true cinnamaldehyde content if the analytical method is not specific enough to differentiate between the two compounds. This guide explores various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and their validation for the accurate determination of cinnamaldehyde, even when its dimethyl acetal is present.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of different analytical methods used for the quantification of cinnamaldehyde. These parameters are essential for assessing the reliability, sensitivity, and accuracy of each method.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of cinnamaldehyde due to its versatility and sensitivity.[4] The choice of solvent is critical to prevent the formation of the dimethyl acetal.
| Validation Parameter | Method 1 (Acetonitrile/Water Mobile Phase) | Method 2 (Methanol/Water Mobile Phase - with caution) | Method 3 (Bioanalytical for Plasma) |
| Linearity (Correlation Coefficient, r²) | 0.9941[5][6][7] | Not explicitly stated for cinnamaldehyde in the presence of its acetal | 0.9993[8] |
| Accuracy (% Recovery) | 98.74% - 101.95%[5][6][7] | Not available | 95.31% - 118.8%[8] |
| Precision (%RSD) | 0.92% - 2.68%[5][6][7] | < 2%[9] | Not explicitly stated |
| Limit of Detection (LOD) | 0.069 ppm (µg/mL)[5][6][7] | 0.062 µg/mL[4][10] | 1.0 ng/mL[8] |
| Limit of Quantification (LOQ) | 0.23 ppm (µg/mL)[5][6][7] | 0.19 µg/mL[4][10] | 1.0 ng/mL[8] |
| Specificity/Selectivity | Resolution value of 3.401 indicates good separation from other components.[5][6][7] | Acetal formation observed, indicating potential interference.[1][2][3] | Able to simultaneously detect cinnamaldehyde and its metabolite, cinnamic acid.[8] |
Gas Chromatography (GC) Methods
GC, often coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing volatile compounds like cinnamaldehyde. It can effectively separate cinnamaldehyde from its dimethyl acetal.
| Validation Parameter | Method 4 (GC-MS for Food Analysis) | Method 5 (GC with FID) |
| Linearity (Correlation Coefficient, r²) | Not explicitly stated, but quantitative results were obtained.[11][12] | Not available |
| Accuracy (% Recovery) | Not explicitly stated. | Not available |
| Precision (%RSD) | Not explicitly stated. | Not available |
| Limit of Detection (LOD) | Not explicitly stated. | Not available |
| Limit of Quantification (LOQ) | Not explicitly stated. | Not available |
| Specificity/Selectivity | Mass spectrometry provides high specificity for identification and quantification.[11][12] | Good separation of volatile compounds.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods.
Method 1: HPLC with Acetonitrile (B52724)/Water Mobile Phase
This method is recommended to avoid the formation of this compound.
-
Instrumentation : High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column : Octadecylsilane (C18) column.
-
Mobile Phase : Acetonitrile and 0.04% acetic acid in water (60:40 v/v).[5][6][7]
-
Sample Preparation : Dissolve the sample in methanol and sonicate for 30 minutes. Filter the solution before injection.[5] Note: While the sample is dissolved in methanol, the chromatographic conditions with a largely aqueous mobile phase help to minimize on-column acetal formation. For standard preparation, acetonitrile is a better choice to avoid pre-analysis acetal formation.[13]
Method 4: GC-MS for Food Analysis
This method is suitable for complex matrices and provides high specificity.
-
Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer.
-
Column : HP-5 column (30 m x 320 µm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas : Nitrogen at a constant pressure of 8.26 psi.[3]
-
Oven Temperature Program : Initial temperature of 50°C, ramped at 10°C/min to 200°C and held for 15 minutes.[3]
-
Injector Temperature : 230°C in split mode (50:1 split ratio).[3]
-
Detector (MS) Temperature : 300°C.[3]
-
Injection Volume : 1 µL.[3]
-
Sample Preparation : Extraction with an appropriate organic solvent (e.g., ethyl acetate) followed by concentration.[11][12]
Visualizing the Workflow and a Key Chemical Transformation
To better understand the analytical process and the chemical challenge, the following diagrams illustrate a typical HPLC workflow and the reaction of cinnamaldehyde to form its dimethyl acetal.
Caption: A typical experimental workflow for the HPLC analysis of cinnamaldehyde.
Caption: The acid-catalyzed reaction of cinnamaldehyde with methanol to form its dimethyl acetal.
Conclusion and Recommendations
The validation of an analytical method for cinnamaldehyde, especially in matrices where methanol is present, requires careful consideration of the potential for dimethyl acetal formation.
-
For routine quality control , a validated HPLC method using an acetonitrile/water-based mobile phase is highly recommended. This approach minimizes the risk of acetal formation during analysis, ensuring accurate quantification of cinnamaldehyde.
-
When analyzing complex samples or when the presence of the dimethyl acetal is known or suspected, GC-MS offers superior specificity . The mass spectrometric detection allows for the unambiguous identification and quantification of both cinnamaldehyde and its dimethyl acetal.
-
If the use of methanol as a solvent is unavoidable during sample preparation, it is crucial to minimize storage time and keep samples at a low temperature to reduce the rate of acetal formation.[1][2][3]
By understanding the potential for this chemical transformation and selecting an appropriately validated analytical method, researchers can ensure the integrity and accuracy of their data in the quantification of cinnamaldehyde.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. jmpas.com [jmpas.com]
- 6. Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamaldehyde content in foods determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. This compound | 63511-93-3 | Benchchem [benchchem.com]
Protecting the Reactive Carbonyl of Cinnamaldehyde: A Comparative Guide to Acetal and Thioacetal Protecting Groups
For researchers, scientists, and drug development professionals, the selective protection and deprotection of carbonyl groups is a cornerstone of multi-step organic synthesis. Cinnamaldehyde (B126680), a versatile α,β-unsaturated aldehyde, presents a unique challenge due to its conjugated system and susceptibility to oxidation. This guide provides an objective comparison of the performance of various protecting groups for cinnamaldehyde, with a focus on the widely used dimethyl acetal (B89532) and its alternatives, supported by available experimental data.
The ideal protecting group should be easily and efficiently introduced, stable under a range of reaction conditions, and readily removed in high yield when desired. This analysis delves into the practical application of common protecting groups for cinnamaldehyde, offering a quantitative comparison to aid in the selection of the most suitable strategy for a given synthetic route.
Performance Comparison of Protecting Groups for Cinnamaldehyde
The following table summarizes the performance of several key protecting groups for cinnamaldehyde based on reported experimental data. Direct comparison can be challenging due to variations in reaction conditions across different studies; however, this compilation provides a valuable overview of expected yields and reaction times.
| Protecting Group | Reagents | Catalyst/Conditions | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Key Characteristics |
| Dimethyl Acetal | Methanol (B129727), Trimethyl Orthoformate | p-Toluenesulfonic acid | 91-93[1] | Aqueous acid | High | Good yield, common, but less stable than cyclic acetals. |
| Diethyl Acetal | Ethanol, Triethyl Orthoformate | Acid catalyst | ~93 (under microwave irradiation)[2] | Aqueous acid | High | Similar to dimethyl acetal, with slightly different steric and electronic properties. |
| 1,3-Dioxolane (Ethylene Acetal) | Ethylene Glycol | Acid catalyst (e.g., p-TsOH) | High (General procedure) | Aqueous acid | High (General procedure) | Cyclic acetal, generally more stable than acyclic acetals to hydrolysis.[3] |
| 1,3-Dithiane (from 1,3-Propanedithiol) | 1,3-Propanedithiol | Lewis or Brønsted acid | High (General procedure) | Oxidative (e.g., HgCl₂, NCS) or neutral conditions | High (General procedure) | Very stable to acidic and basic conditions; allows for umpolung reactivity. |
| Bis-dithioacetal (from Dodecanethiol) | Dodecanethiol | None (neat) | ~70-80 | Not specified | Not specified | Forms without a strong acid catalyst, indicating high reactivity of cinnamaldehyde with thiols. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of cinnamaldehyde are crucial for reproducibility and optimization. Below are selected experimental protocols from the literature.
Synthesis of Cinnamaldehyde Dimethyl Acetal[1]
-
Protection: A mixture of trans-cinnamaldehyde (0.50 mole), trimethyl orthoformate (1.06 mole), anhydrous methanol (450 ml), and p-toluenesulfonic acid monohydrate (0.5 g) is stirred at room temperature for 24 hours. The reaction is then worked up to yield this compound.
-
Deprotection: While a specific protocol for this compound deprotection is not detailed in the search results, the general procedure involves hydrolysis with aqueous acid.[4]
Synthesis of Cinnamaldehyde Diethyl Acetal under Microwave Irradiation[2]
-
Protection: 2-bromo-1,1-diethoxyethane and benzaldehyde (B42025) are used as raw materials with triphenylphosphine (B44618) as a catalyst and a solid carrier. The mixture is irradiated with microwaves at 85-90 °C for 1-2 hours. The product, cinnamaldehyde diethyl acetal, is obtained after purification.
Synthesis of Cinnamaldehyde bis-dithioacetal with Dodecanethiol
-
Protection: To a stirred solution of cinnamaldehyde (2 mmol) in chloroform (B151607) (5 mL), dodecanethiol (8 mmol) is added. The reaction is stirred overnight at room temperature. The workup involves washing with 2% NaOH to remove excess thiol, followed by brine. The product is purified by column chromatography.
Stability and Reactivity Considerations
The choice of protecting group significantly impacts the stability of the protected cinnamaldehyde to various reaction conditions.
-
Acetals (Dimethyl, Diethyl, 1,3-Dioxolane): These are stable to basic and nucleophilic conditions, making them suitable for reactions involving organometallics or hydrides.[5] However, they are readily cleaved under acidic conditions. Cyclic acetals, such as 1,3-dioxolanes, are generally more stable towards hydrolysis than their acyclic counterparts like dimethyl acetal due to thermodynamic and kinetic factors.[3]
-
Thioacetals (1,3-Dithiane, bis-dithioacetal): Thioacetals exhibit greater stability towards acidic conditions compared to acetals.[6] This robustness makes them the protecting group of choice when subsequent reaction steps require acidic environments. Their deprotection, however, necessitates specific, often oxidative or metal-based, reagents. A key feature of dithianes is the ability to deprotonate the carbon atom between the two sulfur atoms, reversing the polarity of the original carbonyl carbon (umpolung) and allowing it to act as a nucleophile.[7]
Cinnamaldehyde itself is susceptible to oxidation, especially in the presence of air, which can lead to the formation of cinnamic acid.[8] This instability underscores the importance of protection during multi-step syntheses.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of cinnamaldehyde.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
Comparative analysis of different catalytic systems for cinnamaldehyde acetalization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Cinnamaldehyde (B126680) Acetalization through Catalyst Selection
The acetalization of cinnamaldehyde is a critical reaction in the synthesis of valuable fine chemicals, fragrances, and pharmaceutical intermediates. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of homogeneous, heterogeneous, and biocatalytic systems for cinnamaldehyde acetalization, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalytic approach.
Performance Comparison of Catalytic Systems
The efficacy of different catalytic systems for cinnamaldehyde acetalization is summarized below. Direct comparison is challenging due to variations in reaction conditions across studies; however, the presented data provides a strong basis for catalyst selection.
| Catalytic System | Catalyst Example | Alcohol | Product | Conversion (%) | Selectivity (%) | Time (h) | Temperature (°C) | Reference |
| Homogeneous | p-Toluenesulfonic Acid (p-TSA) | Methanol (B129727) | Cinnamaldehyde dimethyl acetal (B89532) | 91-93 (Yield) | High | 24 | Room Temp. | [1][2] |
| Homogeneous | Triphenylphosphine | 2-bromo-1,1-diethoxy ethane/Benzaldehyde | Cinnamaldehyde diethylacetal | ~93 (Yield) | High | 1.5-2 | 85-90 | [3] |
| Heterogeneous | Tungstophosphoric acid on NaY zeolite | Glycerol (B35011) | Cinnamaldehyde glycerol acetal | 89 (Glycerol) | - | 5 | 100 | [4] |
| Heterogeneous | Ferromagnetic Heteropolyacid | Glycerol | Cinnamaldehyde glycerol acetal | 78 (Glycerol) | - | - | - | [4] |
| Heterogeneous | Amberlyst-15 | Ethanol | Cinnamaldehyde diethyl acetal | High (Qualitative) | High | - | - | [5] |
| Biocatalytic | Immobilized Lipase (B570770) (e.g., Novozym® 435) | Glycerol/Alcohols | Cinnamaldehyde acetal | Potential application | High | - | - | [6][7][8] |
Note: Quantitative data for biocatalytic acetalization of cinnamaldehyde is limited in the reviewed literature. The entry reflects the potential application based on lipase activity in related reactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Homogeneous Catalysis: p-Toluenesulfonic Acid (p-TSA)
Synthesis of Cinnamaldehyde Dimethyl Acetal:
-
In a suitable reaction vessel, combine 0.50 moles of trans-cinnamaldehyde, 1.06 moles of trimethyl orthoformate, and 450 ml of anhydrous methanol.[1][2]
-
Add 0.5 g of p-toluenesulfonic acid monohydrate to the mixture.[1][2]
-
Stir the reaction mixture at room temperature for 24 hours.[1][2]
-
After the reaction is complete, remove the methanol using a rotary evaporator.
-
Purify the resulting residue by distillation to obtain this compound. A yield of 91–93% can be expected.[1][2]
Heterogeneous Catalysis: Amberlyst-15
General Procedure for Acetalization:
-
Pack a chromatography column or a fixed-bed reactor with Amberlyst-15 resin.
-
Prepare a solution of cinnamaldehyde in an excess of the desired alcohol (e.g., ethanol).
-
Pass the solution through the catalyst bed at a controlled flow rate and temperature.
-
The reaction occurs as the reactants come into contact with the acidic sites of the resin.
-
The product, cinnamaldehyde acetal, is collected at the outlet of the reactor.
-
The catalyst can be regenerated by washing with a suitable solvent and reused.
Biocatalysis: Immobilized Lipase
General Protocol for Enzymatic Acetalization:
-
Immobilize a commercially available lipase (e.g., Novozym® 435, a lipase from Candida antarctica B) on a suitable support material (e.g., mesoporous silica).[6][8]
-
In a reaction vessel, combine cinnamaldehyde, the desired alcohol (e.g., glycerol or a short-chain alcohol), and the immobilized lipase in a suitable organic solvent.
-
Incubate the mixture at a controlled temperature (typically 30-60°C) with gentle agitation.
-
Monitor the reaction progress using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Isolate and purify the cinnamaldehyde acetal from the reaction mixture.
Visualizing the Catalytic Processes
The following diagrams, generated using the DOT language, illustrate the logical workflows of the different catalytic systems for cinnamaldehyde acetalization.
Caption: Workflow for Homogeneous Catalysis.
Caption: Workflow for Heterogeneous Catalysis.
Caption: Workflow for Biocatalysis.
Concluding Remarks
The selection of an optimal catalytic system for cinnamaldehyde acetalization is a multifaceted decision that depends on the specific requirements of the synthesis.
-
Homogeneous catalysts , such as p-TSA, offer high yields and mild reaction conditions but often necessitate complex separation and neutralization steps, leading to potential waste generation.
-
Heterogeneous catalysts , like Amberlyst-15 and supported heteropolyacids, provide significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. These systems are well-suited for continuous flow processes, offering potential for process intensification.
-
Biocatalytic systems , employing enzymes like lipases, represent a promising frontier, offering high selectivity under mild conditions. While direct quantitative data for cinnamaldehyde acetalization is still emerging, the broader success of biocatalysis in related transformations suggests significant potential. Further research is warranted to explore and optimize enzymatic routes for this specific application.
This comparative guide serves as a foundational resource for researchers and professionals in the field. The provided data and protocols are intended to facilitate informed decision-making and to encourage further exploration into efficient and sustainable catalytic methodologies for cinnamaldehyde acetalization.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102701924A - Preparation method of cinnamaldehyde diethylacetal - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 6. Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Promiscuous Reactions Catalyzed by Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cinnamaldehyde's Potential: A Comparative Guide to Acetal Linkers in Drug-Releasing Polymers
For researchers, scientists, and drug development professionals, the controlled release of therapeutic agents is a cornerstone of advanced drug delivery. Cinnamaldehyde (B126680), a natural compound with potent antimicrobial and anticancer properties, presents a promising therapeutic candidate. However, its volatility and poor water solubility necessitate sophisticated delivery systems. This guide provides an objective comparison of cinnamaldehyde-releasing polymers featuring different acetal (B89532) linkers, offering insights into how linker chemistry influences release kinetics and therapeutic efficacy, supported by experimental data from recent literature.
Cinnamaldehyde's therapeutic potential is often harnessed by incorporating it into polymer backbones via stimuli-responsive linkers. Among these, acetal linkages are particularly advantageous due to their inherent pH-sensitivity. In neutral or physiological conditions (pH 7.4), the acetal bond remains stable, keeping the cinnamaldehyde tethered to the polymer. However, in acidic environments, such as those found in tumor microenvironments or within endosomes/lysosomes of cells, the acetal linkage hydrolyzes, triggering the release of the active cinnamaldehyde.[1][2][3]
The structure of the diol used to form the acetal linker with the aldehyde group of cinnamaldehyde can significantly impact the stability of the polymer and the rate of cinnamaldehyde release. This guide will delve into the nuances of different acetal linkers, providing a framework for selecting the optimal polymer design for a given therapeutic application.
Comparative Performance of Acetal Linkers
The choice of the diol or polyol to form the acetal linker is a critical design parameter that dictates the polymer's degradation profile and, consequently, the release kinetics of cinnamaldehyde. While direct head-to-head comparative studies on a wide range of acetal linkers for cinnamaldehyde release are still emerging, principles from polymer chemistry and related drug delivery systems allow for a clear comparison between different linker types.
Acyclic vs. Cyclic Acetals
A key distinction in acetal linkers is between acyclic and cyclic structures. Acyclic acetals are typically formed from two separate alcohol molecules, such as in the case of a diethyl acetal. In contrast, cyclic acetals are formed from diols, creating a ring structure.
| Feature | Acyclic Acetal Linkers (e.g., from two methanol (B129727) molecules) | Cyclic Acetal Linkers (e.g., from 1,3-propanediol) |
| Relative Stability | Generally less stable | Generally more stable |
| Ease of Formation | Can be more challenging to drive to completion due to entropy | Often favored due to the chelate effect, leading to higher yields |
| Release Kinetics | Faster, more rapid release of cinnamaldehyde | Slower, more sustained release of cinnamaldehyde |
| Supporting Evidence | While not directly with cinnamaldehyde, studies on acetaldehyde (B116499) acetals with chitosan (B1678972) have shown that cyclic acetals are more stable than their acyclic counterparts.[4] | The increased stability of cyclic acetals is a well-established principle in organic chemistry. |
Table 1: Comparison of Acyclic and Cyclic Acetal Linkers for Cinnamaldehyde Release.
Influence of Diol Structure in Cyclic Acetals
Within the category of cyclic acetals, the structure of the diol itself plays a crucial role in determining the hydrolysis rate. The ring size and the presence of substituents on the diol can significantly alter the stability of the acetal.
| Diol for Acetal Formation | Resulting Acetal Structure | Expected Cinnamaldehyde Release Profile | Rationale |
| Ethylene Glycol | 5-membered ring (1,3-dioxolane) | Faster release | Ring strain in the 5-membered ring can accelerate hydrolysis. |
| 1,3-Propanediol (B51772) | 6-membered ring (1,3-dioxane) | Slower, more sustained release | The 6-membered ring is generally more stable and less strained. |
| 1,2-Propanediol | Substituted 5-membered ring | Potentially altered release kinetics | The methyl substituent can introduce steric hindrance, affecting the rate of hydrolysis. |
Table 2: Predicted Influence of Diol Structure on Cinnamaldehyde Release from Cyclic Acetal-Linked Polymers.
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of cinnamaldehyde-releasing polymers with acetal linkers, synthesized from information available in the literature.
Synthesis of a Cinnamaldehyde-Polymer Conjugate via Acetal Linkation
This protocol describes a general method for conjugating cinnamaldehyde to a polymer containing hydroxyl groups, such as a polysaccharide or a synthetic polyol.
Materials:
-
Polymer with hydroxyl groups (e.g., Dextran, Poly(vinyl alcohol))
-
Cinnamaldehyde
-
A diol (e.g., 1,3-propanediol for a cyclic acetal)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Acid catalyst (e.g., p-Toluenesulfonic acid - PTSA)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolve the hydroxyl-containing polymer in anhydrous DMSO.
-
Add cinnamaldehyde and the selected diol to the polymer solution. The molar ratio of cinnamaldehyde and diol to the hydroxyl groups on the polymer should be optimized based on the desired degree of substitution.
-
Add a catalytic amount of PTSA to the reaction mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction, neutralize the catalyst with a suitable base (e.g., triethylamine).
-
Purify the resulting polymer conjugate by dialysis against a large volume of deionized water for several days to remove unreacted reagents and the solvent.
-
Lyophilize the purified polymer solution to obtain the final cinnamaldehyde-polymer conjugate as a dry powder.
-
Characterize the structure of the conjugate using techniques such as ¹H NMR and FTIR spectroscopy to confirm the formation of the acetal linkage and determine the degree of cinnamaldehyde substitution.
Cinnamaldehyde Release Study
This protocol outlines a typical experiment to evaluate the pH-triggered release of cinnamaldehyde from the polymer conjugate.
Materials:
-
Cinnamaldehyde-polymer conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate (B1210297) buffer at pH 5.0
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Thermostatically controlled shaker
Procedure:
-
Prepare solutions of the cinnamaldehyde-polymer conjugate in both pH 7.4 PBS and pH 5.0 acetate buffer at a known concentration.
-
Incubate the solutions at 37 °C in a shaker.
-
At predetermined time intervals, withdraw aliquots from each solution.
-
Analyze the concentration of released cinnamaldehyde in the aliquots using a validated HPLC method. The detection wavelength for cinnamaldehyde is typically around 280-290 nm.
-
Calculate the cumulative percentage of cinnamaldehyde released at each time point relative to the initial amount of cinnamaldehyde loaded onto the polymer.
-
Plot the cumulative release percentage as a function of time for both pH conditions to visualize the release kinetics.
Visualizing the Process: Synthesis and Release
To better illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, depict the synthesis of a cinnamaldehyde-releasing polymer and the pH-triggered release mechanism.
References
A Comparative Guide to Acetal-Based Cinnamaldehyde Delivery Systems: In Vitro Release Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro release profiles of cinnamaldehyde (B126680) from two distinct acetal-based delivery systems: a Reactive Oxygen Species (ROS)-responsive poly(ester-thioacetal) nanoparticle system and a pH-responsive dextran-cinnamaldehyde acetal (B89532) nanoparticle system. The data presented is based on findings from pivotal studies in the field, offering a direct comparison of their performance under specific stimuli.
Quantitative Release Data
The in vitro release of cinnamaldehyde from these advanced delivery systems is triggered by specific environmental cues, demonstrating their potential for targeted and controlled drug delivery. Below is a summary of the quantitative release data from the respective studies.
| Delivery System | Stimulus | Time (h) | Cumulative Cinnamaldehyde Release (%) | Release Kinetics |
| ROS-Responsive Poly(ester-thioacetal) Nanoparticles | 100 µM H₂O₂ | 1 | ~20 | ROS-triggered degradation |
| 4 | ~45 | |||
| 8 | ~70 | |||
| 12 | ~85 | |||
| (Control - No H₂O₂) | 12 | < 10 | Minimal release | |
| pH-Responsive Dextran-Acetal Nanoparticles | pH 5.0 | 2 | ~30 | pH-mediated hydrolysis |
| 8 | ~65 | |||
| 24 | ~90 | |||
| 48 | > 95 | |||
| (Control - pH 7.4) | 48 | < 20 | Slow, minimal release |
Experimental Protocols
Detailed methodologies for the key in vitro release experiments are provided below to facilitate replication and further research.
ROS-Responsive Poly(ester-thioacetal) Nanoparticles
Objective: To evaluate the in vitro release of cinnamaldehyde from poly(ester-thioacetal) nanoparticles in the presence of a reactive oxygen species (ROS).
Methodology:
-
Preparation of Nanoparticle Suspension: The cinnamaldehyde-loaded poly(ester-thioacetal) nanoparticles were dispersed in a phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 1 mg/mL.
-
Release Study Setup: 1 mL of the nanoparticle suspension was transferred into a dialysis bag (MWCO 3500 Da).
-
Release Medium: The dialysis bag was immersed in 20 mL of PBS (pH 7.4) containing 100 µM of hydrogen peroxide (H₂O₂) to simulate a ROS-rich environment. A control group was established using PBS without H₂O₂. The entire setup was maintained at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals (1, 4, 8, and 12 hours), 1 mL aliquots of the release medium were withdrawn. An equal volume of fresh, pre-warmed release medium was immediately added to maintain a constant volume.
-
Quantification of Cinnamaldehyde: The concentration of cinnamaldehyde in the collected samples was determined using High-Performance Liquid Chromatography (HPLC). The cumulative release percentage was calculated based on the initial amount of cinnamaldehyde loaded into the nanoparticles.
pH-Responsive Dextran-Cinnamaldehyde Acetal Nanoparticles
Objective: To investigate the in vitro release of cinnamaldehyde from dextran-acetal nanoparticles under acidic and physiological pH conditions.
Methodology:
-
Preparation of Nanoparticle Dispersion: The dextran-cinnamaldehyde acetal nanoparticles were suspended in two different buffer solutions: an acidic buffer (pH 5.0, acetate (B1210297) buffer) and a physiological buffer (pH 7.4, phosphate-buffered saline). The final nanoparticle concentration was 1 mg/mL.
-
Release Experiment: 5 mL of each nanoparticle dispersion was placed in a separate centrifuge tube and incubated at 37°C with continuous agitation.
-
Sample Collection and Processing: At specified time points (2, 8, 24, and 48 hours), the tubes were centrifuged at 12,000 rpm for 15 minutes to pellet the nanoparticles.
-
Analysis of Released Cinnamaldehyde: The supernatant, containing the released cinnamaldehyde, was carefully collected. The concentration of cinnamaldehyde was quantified using UV-Vis spectrophotometry by measuring the absorbance at its maximum wavelength.
-
Calculation of Cumulative Release: The cumulative amount of released cinnamaldehyde was calculated as a percentage of the total cinnamaldehyde content in the nanoparticles.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process for evaluating the in vitro release of cinnamaldehyde, the following workflow diagram is presented.
Caption: Experimental workflow for in vitro cinnamaldehyde release.
A Comparative Sensory and Odor Profile Analysis: Cinnamaldehyde vs. Cinnamaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct olfactory characteristics of cinnamaldehyde (B126680) and its dimethyl acetal (B89532), supported by experimental data and detailed sensory analysis protocols.
In the realm of flavor and fragrance chemistry, the modification of a functional group can dramatically alter the sensory perception of a molecule. This guide provides a detailed comparison of the odor profiles of the well-known aromatic aldehyde, cinnamaldehyde, and its derivative, cinnamaldehyde dimethyl acetal. This objective analysis, supported by available quantitative data and established experimental methodologies, offers valuable insights for professionals in research and development, particularly in the fields of sensory science and drug development where off-notes and flavor masking are critical considerations.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key physicochemical and sensory properties of cinnamaldehyde and this compound, facilitating a direct comparison of their characteristics.
Table 1: Physicochemical Properties
| Property | Cinnamaldehyde | This compound |
| CAS Number | 104-55-2 | 4364-06-1 |
| Molecular Formula | C₉H₈O | C₁₁H₁₄O₂ |
| Molecular Weight | 132.16 g/mol | 178.23 g/mol [1] |
| Appearance | Yellowish oily liquid[2] | - |
| Boiling Point | 248 °C[3] | - |
| Flash Point | 71 °C[3] | 93.33 °C[4] |
| Solubility in Water | Sparingly soluble | 732.9 mg/L @ 25 °C (estimated)[4] |
Table 2: Sensory and Odor Profile Comparison
| Sensory Attribute | Cinnamaldehyde | This compound |
| Odor Profile | Intensely spicy-sweet, warm cinnamon bark, balsamic, with honeyed and slightly floral nuances. | Fresh, green, spicy, cinnamon, and herbal.[4] |
| Odor Strength | Very strong | Medium[4] |
| Odor Detection Threshold | 50 - 750 ppb[3][5] | Not available in the searched literature. |
Key Olfactory Differences
The primary distinction between the two molecules lies in their core scent profiles. Cinnamaldehyde presents a classic, warm, and spicy cinnamon aroma.[2] In contrast, the conversion of the aldehyde group to a dimethyl acetal results in a significant shift towards a fresher, greener, and more herbal character, while still retaining a spicy cinnamon undertone.[4][6] This transformation mellows the intense pungency of the aldehyde, leading to a product with a medium odor strength compared to the very strong profile of cinnamaldehyde.
Experimental Protocols
To objectively quantify the sensory differences between cinnamaldehyde and its dimethyl acetal, a combination of discriminative and descriptive sensory tests, along with instrumental analysis, is recommended.
Difference Testing: The Triangle Test
This method is designed to determine if a perceivable sensory difference exists between the two compounds.
-
Objective: To establish if the odor of this compound is significantly different from that of cinnamaldehyde.
-
Panelists: A panel of at least 20-30 trained sensory assessors is typically used.
-
Procedure:
-
Each panelist is presented with three coded samples, where two are identical and one is different (e.g., two samples of cinnamaldehyde and one of this compound, or vice versa).
-
The order of presentation is randomized for each panelist to avoid bias.
-
Panelists are instructed to smell each sample and identify the "odd" or "different" sample.
-
The number of correct identifications is recorded.
-
-
Data Analysis: Statistical analysis (e.g., using a chi-square test) is performed on the results to determine if the number of correct identifications is significantly higher than what would be expected by chance (which is a one-third probability in a triangle test).
Descriptive Analysis: Quantitative Descriptive Analysis (QDA)
QDA provides a detailed sensory profile of each compound, quantifying the intensity of various aroma attributes.
-
Objective: To identify and quantify the specific sensory attributes of cinnamaldehyde and this compound.
-
Panelists: A small panel of 8-12 highly trained assessors is required.
-
Procedure:
-
Lexicon Development: In initial sessions, panelists are presented with both compounds and collaboratively develop a list of descriptive terms (e.g., spicy, sweet, green, herbal, woody, pungent) that characterize the aromas. Reference standards for each descriptor may be provided to calibrate the panelists.
-
Training: Panelists are trained to use the agreed-upon lexicon and a rating scale (e.g., a 15-cm line scale anchored with "low" and "high" intensity) to consistently rate the intensity of each attribute for both compounds.
-
Evaluation: In individual booths, panelists are presented with coded samples of each compound and rate the intensity of each descriptor on the scale. Multiple replicates are necessary for robust data.
-
-
Data Analysis: The data is statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the intensity of each attribute between the two compounds. The results are often visualized in a "spider web" or "radar" plot for easy comparison of the sensory profiles.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify the specific volatile compounds responsible for the characteristic aromas.
-
Objective: To identify and characterize the odor-active compounds in a sample.
-
Procedure:
-
A diluted sample of the compound is injected into a gas chromatograph (GC).
-
The GC separates the individual volatile components of the sample based on their boiling points and chemical properties.
-
As the separated compounds exit the GC column, the effluent is split. One portion goes to a standard chemical detector (like a mass spectrometer for identification), and the other portion is directed to a sniffing port.
-
A trained sensory analyst sniffs the effluent from the sniffing port and records the retention time, odor character, and intensity of each detected aroma.
-
-
Data Analysis: The olfactometry data is correlated with the instrumental detector data to identify the specific chemical compounds responsible for the perceived aromas. This can be particularly useful for identifying any trace impurities that may contribute to the overall odor profile.
Mandatory Visualization
Caption: Experimental workflow for sensory and odor profile comparison.
References
- 1. This compound | C11H14O2 | CID 5463228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde | 104-55-2 [chemicalbook.com]
- 3. ScenTree - Cinnamaldehyde (CAS N° 104-55-2) [scentree.co]
- 4. This compound, 4364-06-1 [thegoodscentscompany.com]
- 5. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
Safety Operating Guide
Proper Disposal of Cinnamaldehyde Dimethyl Acetal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety information, logistical considerations, and a step-by-step protocol for the proper disposal of cinnamaldehyde (B126680) dimethyl acetal (B89532). Adherence to these procedures is critical for mitigating risks and promoting responsible chemical waste management.
Immediate Safety and Handling Precautions
Cinnamaldehyde dimethyl acetal is a compound that requires careful handling. According to safety data, it may be harmful if swallowed and can cause mild skin and eye irritation[1]. Before handling, it is crucial to be familiar with the chemical's properties and to wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Protective Clothing: A laboratory coat should be worn to prevent skin contact.
-
Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
In case of exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice[1].
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists[1].
-
Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious). Do not induce vomiting. Call a poison control center or doctor if you feel unwell[1].
Chemical Properties and Hazard Profile
Understanding the physical and chemical properties of this compound is essential for its safe storage and disposal.
| Property | Value | Source(s) |
| Appearance | Liquid | [2] |
| Flash Point | > 93.3 °C (> 200.0 °F) - Closed Cup | [1] |
| Vapor Pressure | 0.01 mm Hg at 20 °C | [1] |
| Solubility | Insoluble in water | |
| Storage | Store away from incompatible materials. | [1] |
| Incompatible Materials | Strong oxidizing agents, acids. | [2][3] |
| Hazards | May be harmful if swallowed. Causes mild skin and eye irritation. | [1] |
Note: Acetals as a class of chemicals may slowly form explosive peroxides upon exposure to air, especially when stored for extended periods[2]. It is good practice to date containers upon receipt and opening.
Operational Plan for Disposal
The disposal of this compound must be handled as hazardous waste, in compliance with local, state, and federal regulations[1][2]. Do not dispose of this chemical down the drain or in regular trash[4][5]. The primary method of disposal for this type of organic chemical waste is typically incineration by a licensed hazardous waste disposal facility[6].
Step-by-Step Disposal Protocol
This protocol provides a general methodology for the safe disposal of this compound from a laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements[4].
1. Waste Collection and Containerization:
- Select a Compatible Container: Collect waste this compound in a dedicated, leak-proof container made of a material chemically compatible with acetals (e.g., glass or polyethylene). The container must have a secure screw-top cap[7].
- Avoid Mixing Wastes: Do not mix this compound with incompatible wastes, such as strong acids or oxidizing agents[4][7].
- Headspace: Do not fill the waste container to more than 90% capacity to allow for vapor expansion[8].
2. Labeling of Hazardous Waste:
- Immediate Labeling: As soon as the first drop of waste is added, affix a hazardous waste label provided by your EHS department to the container[5].
- Complete Information: The label must be filled out completely and legibly, including:
- The words "Hazardous Waste"[7].
- The full chemical name: "this compound"[6].
- The specific hazards associated with the chemical (e.g., Irritant)[7].
- The date accumulation started.
3. Storage of Waste:
- Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA), such as a ventilated cabinet or a chemical fume hood[7].
- Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks[4].
- Segregation: Ensure the container is stored away from incompatible materials[7].
4. Arranging for Disposal:
- Contact EHS: Once the waste container is full or you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup[4][6].
- Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads. This should be handled by trained EHS staff or a licensed contractor[5].
5. Spill Management:
- Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth[1]. Do not use combustible materials like paper towels.
- Containment: Dike the spilled material if possible to prevent it from spreading or entering drains[1].
- Collection: Collect the absorbent material and spilled substance into a separate, sealable container for hazardous waste disposal.
- Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vigon.com [vigon.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ethz.ch [ethz.ch]
Essential Safety and Logistical Information for Handling Cinnamaldehyde Dimethyl Acetal
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for Cinnamaldehyde Dimethyl Acetal, ensuring a secure laboratory environment and adherence to best practices.
Safety and Toxicological Data
While specific occupational exposure limits for this compound have not been established, data on its acute toxicity and information on related compounds provide a basis for safe handling procedures. It is prudent to treat this chemical with care, minimizing exposure through appropriate personal protective equipment and engineering controls.
| Property | Value | Source |
| Oral LD50 (Rat) | 3700 mg/kg | Food and Cosmetics Toxicology. Vol. 13, Pg. 747, 1975. |
| Dermal LD50 (Rabbit) | > 5000 mg/kg | Food and Cosmetics Toxicology. Vol. 13, Pg. 747, 1975. |
| Genotoxicity | Not expected to be genotoxic | RIFM, 2014a; RIFM, 2014b |
| Skin Sensitization | Considered to be a skin sensitizer | Based on data for read-across materials |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure during the handling of this compound. The following table outlines the recommended PPE.[1][2][3][4][5]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling.[4] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged or high-exposure tasks, consider double-gloving. |
| Eye and Face Protection | Safety goggles | Chemical splash goggles that meet ANSI Z.87.1 standards are required. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and fully buttoned to protect from splashes. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan ensures the safe and efficient handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure a chemical fume hood is operational and the workspace within the hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Verify that an appropriate spill kit is readily accessible.
-
Don all required PPE as detailed in the table above.
-
-
Handling :
-
Conduct all manipulations of this compound, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.
-
Use a calibrated pipette or a similar device for transferring the liquid to avoid spills.
-
Keep containers of this compound tightly sealed when not in use to prevent the escape of vapors.[6]
-
Avoid direct contact with skin and eyes.[7]
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials such as strong oxidizing agents.[6][8][9][10]
-
Ensure the storage container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Store in a tightly closed container.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as a non-halogenated organic solvent waste.[11][12][13][14][15]
-
Waste Segregation :
-
Liquid Waste : Collect all waste this compound and solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container for non-halogenated organic solvents. Do not mix with halogenated solvents, as this will increase disposal costs.[13]
-
Solid Waste : Dispose of any contaminated items, such as gloves, pipette tips, and paper towels, in a separate, sealed, and clearly labeled hazardous waste container for solid chemical waste.
-
-
Containerization :
-
Use waste containers that are compatible with organic solvents.
-
Ensure containers are kept closed except when adding waste.[14]
-
Fill containers to no more than 90% capacity to allow for expansion.
-
-
Labeling and Storage :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name of the contents, and the approximate percentages of each component.
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and sources of ignition.
-
-
Pickup and Disposal :
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.[7][16][17][18][19]
-
Immediate Actions :
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves other hazardous materials, evacuate the area and notify your supervisor and EHS.
-
If there is a fire or medical emergency, call for emergency response.
-
-
Spill Cleanup :
-
For a small, manageable spill, ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Work from the outside of the spill inwards to prevent spreading.
-
Once the liquid is absorbed, carefully scoop the material into a designated, sealable container for hazardous waste.
-
-
Decontamination :
-
Reporting :
-
Report all spills to your supervisor, no matter how small.
-
Caption: Workflow for handling this compound.
References
- 1. allanchem.com [allanchem.com]
- 2. media.tamus.edu [media.tamus.edu]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. hsa.ie [hsa.ie]
- 5. safeopedia.com [safeopedia.com]
- 6. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 10. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. westlab.com [westlab.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. acs.org [acs.org]
- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. research.wayne.edu [research.wayne.edu]
- 22. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 23. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 24. polarlabprojects.com [polarlabprojects.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
